Product packaging for Leminoprazole(Cat. No.:CAS No. 177541-01-4)

Leminoprazole

Cat. No.: B10782288
CAS No.: 177541-01-4
M. Wt: 341.5 g/mol
InChI Key: PSIREIZGKQBEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leminoprazole (INN), also known under the synonym NC 1300, is a small molecule compound that functions as a proton pump inhibitor (PPI) . Its primary research application and value lie in the study of gastric acid secretion and ulcer healing processes. Investigations using isolated guinea pig parietal cells have demonstrated that this compound concentration-dependently inhibits acid secretion induced by various stimulants, including histamine, carbachol, and gastrin . The research indicates that its site of action is intracellular and distal from cAMP, strongly suggesting that its inhibitory effect on gastric acid secretion is achieved by targeting the H+, K+-ATPase enzyme (the proton pump) . In pre-clinical animal models, such as indomethacin-induced delayed healing of kissing gastric ulcers in rats, this compound was found to decrease both the size and depth of ulcers. The compound was shown to promote tissue contraction and regeneration of the ulcerated mucosa, and also significantly reduce associated myeloperoxidase (MPO) activity, a biochemical marker of inflammation and healing state . This compound has been listed in development for conditions like peptic and stomach ulcers but is reported as discontinued from further clinical development . As such, it now serves as a valuable reference compound for researchers studying the mechanisms, efficacy, and biochemical pathways of proton pump inhibitors in experimental settings. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3OS B10782288 Leminoprazole CAS No. 177541-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177541-01-4

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lansoprazole Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the major metabolites of Lansoprazole, a widely used proton pump inhibitor. This document details the metabolic pathways, experimental protocols for chemical synthesis, and analytical characterization techniques pertinent to Lansoprazole sulfone and 5-hydroxy Lansoprazole, the primary metabolic products, as well as the common synthetic precursor, Lansoprazole sulfide.

Introduction to Lansoprazole Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major metabolites formed are 5-hydroxy Lansoprazole and Lansoprazole sulfone.[1][2] The formation of these metabolites is primarily catalyzed by two key enzymes: CYP2C19 is the principal enzyme responsible for the hydroxylation of Lansoprazole to 5-hydroxy Lansoprazole, while CYP3A4 is the main catalyst for the oxidation of Lansoprazole to Lansoprazole sulfone.[1][3][4] The R-enantiomer of Lansoprazole preferentially undergoes metabolism to the sulfone form via CYP3A4, whereas the S-enantiomer is more inclined towards the hydroxylation pathway mediated by CYP2C19.[1] It is noteworthy that CYP2C19 is also capable of further metabolizing Lansoprazole sulfone to 5-hydroxy Lansoprazole.[1]

The metabolic conversion of Lansoprazole is a critical aspect of its pharmacokinetic and pharmacodynamic profile, influencing its efficacy and potential for drug-drug interactions. Understanding the synthesis and properties of these metabolites is therefore essential for drug development and clinical pharmacology studies.

Metabolic Pathway of Lansoprazole

The metabolic transformation of Lansoprazole into its primary metabolites is depicted in the signaling pathway diagram below.

Lansoprazole_Metabolism lansoprazole Lansoprazole cyp3a4_sulfone CYP3A4 lansoprazole->cyp3a4_sulfone cyp2c19_hydroxy CYP2C19 lansoprazole->cyp2c19_hydroxy sulfone Lansoprazole Sulfone cyp2c19_hydroxy_sulfone CYP2C19 sulfone->cyp2c19_hydroxy_sulfone hydroxy 5-Hydroxy Lansoprazole cyp3a4_hydroxy_sulfone CYP3A4 hydroxy->cyp3a4_hydroxy_sulfone hydroxy_sulfone 5-Hydroxy Lansoprazole Sulfone cyp3a4_sulfone->sulfone cyp2c19_hydroxy->hydroxy cyp2c19_hydroxy_sulfone->hydroxy_sulfone cyp3a4_hydroxy_sulfone->hydroxy_sulfone

Caption: Metabolic pathway of Lansoprazole.

Synthesis of Lansoprazole Metabolites and Intermediates

The following sections provide detailed synthetic workflows and experimental protocols for Lansoprazole sulfide (a key intermediate), Lansoprazole sulfone, and 5-hydroxy Lansoprazole.

Synthetic Workflow Overview

The general synthetic approach involves the initial synthesis of Lansoprazole sulfide, which can then be selectively oxidized to either Lansoprazole (the parent drug) or further to Lansoprazole sulfone.

Synthesis_Workflow start 2-mercaptobenzimidazole + 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl sulfide Lansoprazole Sulfide start->sulfide Condensation lansoprazole Lansoprazole sulfide->lansoprazole Controlled Oxidation sulfone Lansoprazole Sulfone sulfide->sulfone Strong Oxidation lansoprazole->sulfone Further Oxidation

Caption: General synthetic workflow for Lansoprazole and its metabolites.
Experimental Protocols

Lansoprazole sulfide is a crucial intermediate in the synthesis of Lansoprazole and its sulfone metabolite.

  • Reaction: Condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

  • Protocol:

    • In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.2 eq) in deionized water. Stir at room temperature until all solids are dissolved.[5]

    • Prepare a separate solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in deionized water.[5]

    • Add the pyridine solution dropwise to the benzimidazole solution at room temperature over a period of 1-2 hours.[5]

    • After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10°C) for approximately 4 hours.[5]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with deionized water until the filtrate is neutral.

    • Dry the product under reduced pressure at 45°C to a constant weight to yield Lansoprazole sulfide as an off-white solid.[6]

Lansoprazole sulfone is produced by the oxidation of either Lansoprazole sulfide or Lansoprazole.

  • Reaction: Oxidation of Lansoprazole sulfide.

  • Protocol:

    • Suspend Lansoprazole sulfide (1.0 eq) in a suitable solvent such as chloroform.[7]

    • Cool the suspension to a low temperature, typically between -10°C and 0°C.[7]

    • Dissolve an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq), in the same solvent.

    • Add the m-CPBA solution dropwise to the cooled Lansoprazole sulfide suspension over several hours, maintaining the low temperature.[7]

    • After the addition is complete, allow the reaction to proceed for an additional 1-2 hours at the same temperature.

    • Quench the reaction by adding an aqueous solution of sodium bicarbonate.[7]

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Lansoprazole sulfone as a white crystalline solid.[8]

The synthesis of 5-hydroxy Lansoprazole is more complex and typically involves a multi-step process starting from a substituted benzimidazole.

  • Reaction: Multi-step synthesis followed by oxidation.

  • Protocol Overview: A general approach involves the synthesis of a 5-hydroxy-2-mercaptobenzimidazole intermediate. This intermediate is then condensed with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, similar to the Lansoprazole sulfide synthesis. The resulting hydroxylated sulfide is then carefully oxidized to the corresponding sulfoxide (5-hydroxy Lansoprazole). Due to the sensitive nature of the hydroxyl group, protecting group strategies may be employed during the synthesis.

Characterization of Metabolites

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized metabolites.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for Lansoprazole and its metabolites.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
LansoprazoleC₁₆H₁₄F₃N₃O₂S369.36178-182 (dec)[2]White to brownish-white crystalline powder[2]
Lansoprazole SulfideC₁₆H₁₄F₃N₃OS353.36142-144[9]Off-white to beige solid[10]
Lansoprazole SulfoneC₁₆H₁₄F₃N₃O₃S385.36207 (dec)[11][12]White solid[12]
5-Hydroxy LansoprazoleC₁₆H₁₄F₃N₃O₃S385.36>155 (dec)[13]Data not available

Table 2: ¹H NMR Spectral Data (DMSO-d₆, δ ppm)

Compound-CH₃-OCH₂CF₃-CH₂S-Aromatic-HPyridine-H
Lansoprazole2.19[14]4.6-5.1[14]4.6-5.1[14]7.0-7.8[14]8.1-8.4[14]
Lansoprazole Sulfone~2.2~4.8~4.9~7.3-7.8~8.3
Lansoprazole SulfideData not availableData not availableData not availableData not availableData not available
5-Hydroxy LansoprazoleData not availableData not availableData not availableData not availableData not available

Table 3: ¹³C NMR Spectral Data (DMSO-d₆, δ ppm)

Compound-CH₃-OCH₂CF₃-CH₂S-Aromatic/Pyridine Carbons
Lansoprazole10.43[14]60.0[14]Not specified107.0, 116.1, 123.1, 148.0, 150.9, 161.3[14][15]
Lansoprazole SulfoneData not availableData not availableData not availableData not available
Lansoprazole SulfideData not availableData not availableData not availableData not available
5-Hydroxy LansoprazoleData not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M+H]⁺Key Fragment Ions
LansoprazoleESI+370.0836164[16]
Lansoprazole SulfideESI+354.03Data not available
Lansoprazole SulfoneESI+386.0781135.0553, 252.0301
5-Hydroxy LansoprazoleESI+386.0785Data not available
Analytical Chromatography Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized metabolites and for their quantification in biological matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[17]

  • Flow Rate: 0.8 mL/min.[17]

  • Detection: UV detection at 285 nm.[17]

  • Procedure:

    • Prepare standard solutions of the Lansoprazole metabolites in a suitable diluent (e.g., the mobile phase).

    • Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC system.

    • Record the chromatogram and determine the retention time for each compound.

    • Purity is assessed by the peak area percentage of the main component.

Conclusion

This technical guide has outlined the primary metabolic pathways of Lansoprazole and provided detailed information on the synthesis and characterization of its major metabolites, Lansoprazole sulfone and 5-hydroxy Lansoprazole, along with the key synthetic intermediate, Lansoprazole sulfide. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in drug development and metabolism, facilitating a deeper understanding of the properties and behavior of these important compounds. The provided methodologies can be adapted for the preparation of analytical standards and for use in further pharmacological and toxicological investigations.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of lansoprazole, a widely used proton pump inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identity

Lansoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion. Its chemical identity is well-established, providing a foundation for its targeted pharmacological activity.

The IUPAC name for lansoprazole is 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole. It is a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Chemical Identity of Lansoprazole

IdentifierValue
IUPAC Name 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Molecular Formula C₁₆H₁₄F₃N₃O₂S[1]
Molecular Weight 369.36 g/mol [2][3]
CAS Number 103577-45-3[2]

Below is a 2D representation of the chemical structure of lansoprazole.

Lansoprazole Chemical Structure

Physicochemical Properties

The physicochemical properties of lansoprazole are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Lansoprazole

PropertyValue
Melting Point Approximately 166°C (with decomposition)[4]
pKa Pyridine N: ~4.0, Benzimidazole N-H: ~9.0
Solubility Freely soluble in dimethylformamide; soluble in methanol; sparingly soluble in ethanol; slightly soluble in ethyl acetate, dichloromethane, and acetonitrile; very slightly soluble in ether; and practically insoluble in hexane and water.[4]
LogP 2.4
Appearance White to brownish-white odorless crystalline powder[4]

Table 3: Stability of Lansoprazole in Aqueous Solution

pHHalf-life at 25°C
5.0Approximately 0.5 hours[4]
7.0Approximately 18 hours[4]

The stability of lansoprazole is highly dependent on pH, degrading rapidly in acidic conditions and exhibiting greater stability in neutral to alkaline environments. This pH-dependent stability is a key consideration in the design of its oral dosage forms, which are typically enteric-coated to protect the drug from the acidic environment of the stomach.

Mechanism of Action: Proton Pump Inhibition

Lansoprazole is a prodrug that exerts its acid-suppressing effects by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[5] The following diagram illustrates the signaling pathway of its mechanism of action.

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Lansoprazole_active Sulfenamide (Active Form) Lansoprazole_inactive->Lansoprazole_active Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Irreversible binding to Cysteine residues H_ion H+ Proton_Pump->H_ion Pumps H+ into lumen Lumen Gastric Lumen (Acidic) K_ion K+ K_ion->Proton_Pump Pumps K+ into cell Bloodstream Bloodstream (Neutral pH) Bloodstream->Lansoprazole_inactive Absorption HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in diluent) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (285 nm) Column->Detector Data_Analysis Data Analysis (Peak integration and quantification) Detector->Data_Analysis ATPase_Inhibition_Assay Enzyme_Source Isolate H+/K+-ATPase from gastric mucosa Incubation Incubate Enzyme with activated Lansoprazole Enzyme_Source->Incubation Lansoprazole_Activation Acid-activate Lansoprazole Lansoprazole_Activation->Incubation Reaction_Initiation Add ATP to start reaction Incubation->Reaction_Initiation Phosphate_Measurement Measure released inorganic phosphate (Pi) Reaction_Initiation->Phosphate_Measurement IC50_Determination Calculate % Inhibition and determine IC50 Phosphate_Measurement->IC50_Determination

References

Enantiomers of Lansoprazole: A Technical Guide to Stereospecific Activity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two enantiomers, (R)-lansoprazole (dexlansoprazole) and (S)-lansoprazole. While chemically similar, these stereoisomers exhibit significant differences in their pharmacokinetic profiles and metabolic pathways, leading to distinct clinical characteristics. This technical guide provides an in-depth analysis of the enantiomers of lansoprazole, focusing on their specific activities, the experimental methodologies used for their evaluation, and a comparative summary of their key properties. The information presented herein is intended to support research, development, and clinical application of lansoprazole and its enantiomerically pure counterpart, dexlansoprazole.

Introduction

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the gastric H+/K+-ATPase, the final step in the acid secretion pathway of parietal cells.[2][3] Marketed as a racemic mixture, it comprises equal parts of the dextrorotatory ((R)-) and levorotatory ((S)-) enantiomers. The recognition that these enantiomers may possess different pharmacological and metabolic properties has led to the development of dexlansoprazole, the pure (R)-enantiomer, offering a more refined therapeutic approach.[4] Understanding the nuances of each enantiomer's activity is crucial for optimizing clinical outcomes and for the development of next-generation acid-suppressive therapies.

Mechanism of Action: Proton Pump Inhibition

Both enantiomers of lansoprazole, along with the racemic mixture, act as prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi.[4] The activated form, a sulfenamide intermediate, then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[2] This inhibition effectively blocks the secretion of gastric acid.

G cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Lansoprazole Lansoprazole (R- and S-enantiomers) Accumulation Accumulation in Secretory Canaliculi Lansoprazole->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Low pH Sulfenamide Sulfenamide Intermediate Activation->Sulfenamide ATPase H+/K+-ATPase (Proton Pump) Sulfenamide->ATPase Covalent Bonding (Inhibition) Acid H+ (Acid) ATPase->Acid Proton Secretion (Blocked)

Figure 1: Signaling pathway of Lansoprazole's proton pump inhibition.

Comparative Pharmacological Activity

While both enantiomers inhibit the proton pump, subtle differences in their potency have been observed in preclinical studies. The most notable distinctions, however, lie in their pharmacokinetic and metabolic profiles.

In Vitro Inhibitory Activity

Studies on isolated canine gastric microsomes and parietal cells have demonstrated that both enantiomers are potent inhibitors of the H+/K+-ATPase and acid formation.

Parameter (R)-Lansoprazole (S)-Lansoprazole Racemic Lansoprazole Reference
IC₅₀ for (H+ + K+)-ATPase Inhibition (µM) 4.2 5.2 2.1 [5]
IC₅₀ for db-cAMP-stimulated Acid Formation (nM) 59 82 59 [5]
Table 1: In Vitro Inhibitory Activity of Lansoprazole Enantiomers.
Pharmacokinetics

The stereoselective metabolism of lansoprazole leads to significant differences in the plasma concentrations and exposure of the (R)- and (S)-enantiomers in humans. The (R)-enantiomer, dexlansoprazole, generally exhibits higher plasma concentrations and a larger area under the curve (AUC) compared to the (S)-enantiomer.[6]

Parameter (R)-Lansoprazole (S)-Lansoprazole Study Population Reference
Cmax (ng/mL) 756 ± 289 208 ± 117 Extensive Metabolizers (EMs) [6]
AUC (ng·h/mL) 1668 ± 739 313 ± 204 Extensive Metabolizers (EMs) [6]
Cmax (ng/mL) 1198 ± 365 402 ± 165 Poor Metabolizers (PMs) [6]
AUC (ng·h/mL) 7118 ± 2110 1818 ± 774 Poor Metabolizers (PMs) [6]
Table 2: Pharmacokinetic Parameters of Lansoprazole Enantiomers in Humans (30 mg Racemic Dose).
Metabolism

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The metabolism is stereoselective, with CYP2C19 preferentially metabolizing the (S)-enantiomer to 5-hydroxylansoprazole, while CYP3A4 is more active towards the (S)-enantiomer in the formation of lansoprazole sulfone.[5] This differential metabolism is a key contributor to the observed pharmacokinetic differences.

G cluster_metabolism Hepatic Metabolism SLansoprazole (S)-Lansoprazole CYP2C19 CYP2C19 SLansoprazole->CYP2C19 Preferential Metabolism CYP3A4 CYP3A4 SLansoprazole->CYP3A4 More Active RLansoprazole (R)-Lansoprazole (Dexlansoprazole) RLansoprazole->CYP2C19 RLansoprazole->CYP3A4 Hydroxy 5-Hydroxylansoprazole CYP2C19->Hydroxy Sulfone Lansoprazole Sulfone CYP3A4->Sulfone

Figure 2: Stereoselective metabolism of Lansoprazole enantiomers.

Enzyme Substrate Km (µM) Vmax (pmol/min/mg) Intrinsic Clearance (Vmax/Km) (mL/min/mg) Reference
CYP2C19 (+)-Lansoprazole 12.3 ± 1.5 119.5 ± 5.6 0.010 ± 0.001 [5]
(-)-Lansoprazole 22.1 ± 2.9 100.8 ± 6.0 0.005 ± 0.000 [5]
CYP3A4 (+)-Lansoprazole 110.1 ± 13.0 694.0 ± 29.5 0.006 ± 0.000 [5]
(-)-Lansoprazole 102.3 ± 11.2 2311.0 ± 103.0 0.023 ± 0.001 [5]
Table 3: Kinetic Parameters for the Metabolism of Lansoprazole Enantiomers by Human Liver Microsomes.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of lansoprazole enantiomers on the activity of the gastric proton pump.

Methodology:

  • Preparation of Gastric Vesicles: Hog gastric mucosal vesicles rich in H+/K+-ATPase are prepared by differential centrifugation and sucrose gradient ultracentrifugation. The protein concentration of the vesicle preparation is determined using a standard protein assay.

  • ATPase Activity Assay: The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, KCl, and the gastric vesicle preparation. The reaction is initiated by the addition of ATP.

  • Inhibition Studies: The lansoprazole enantiomers are pre-incubated with the gastric vesicles at varying concentrations in an acidic medium (e.g., pH 5.0) to facilitate their activation.

  • Measurement of ATPase Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis using a colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the enantiomer, and the IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

G cluster_workflow In Vitro H+/K+-ATPase Inhibition Assay Workflow Start Start PrepVesicles Prepare Gastric Vesicles Start->PrepVesicles Incubate Incubate Vesicles with Lansoprazole Enantiomers (Varying Concentrations) PrepVesicles->Incubate AddATP Initiate Reaction with ATP Incubate->AddATP MeasurePi Measure Inorganic Phosphate (Pi) AddATP->MeasurePi Calculate Calculate % Inhibition MeasurePi->Calculate DetermineIC50 Determine IC₅₀ Calculate->DetermineIC50 End End DetermineIC50->End

Figure 3: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of lansoprazole in biological matrices or pharmaceutical formulations.

Methodology:

  • Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug enantiomers. Pharmaceutical formulations may be dissolved in a suitable solvent.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector is used.

  • Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is employed for the enantioselective separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used. The exact composition is optimized to achieve baseline separation of the enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 285 nm.

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the pure enantiomers.

G cluster_workflow Chiral HPLC Workflow for Lansoprazole Enantiomers Start Start SamplePrep Sample Preparation (Extraction/Dissolution) Start->SamplePrep Inject Inject Sample onto Chiral HPLC Column SamplePrep->Inject Separate Elute with Mobile Phase (Enantiomer Separation) Inject->Separate Detect UV Detection (285 nm) Separate->Detect Quantify Quantify Peak Areas against Calibration Curve Detect->Quantify End End Quantify->End

Figure 4: Experimental workflow for chiral HPLC separation of Lansoprazole enantiomers.

Clinical Implications and Future Directions

The distinct pharmacokinetic profile of (R)-lansoprazole (dexlansoprazole), characterized by its higher plasma concentrations and slower clearance, forms the basis for its clinical advantages.[6] Dexlansoprazole's dual delayed-release formulation further extends the duration of acid suppression, potentially offering improved control of gastric pH compared to racemic lansoprazole.[4]

The stereospecific differences in metabolism, particularly the reduced reliance of dexlansoprazole on the highly polymorphic CYP2C19 enzyme for its clearance, may lead to more predictable plasma levels and clinical effects across different patient populations.

Future research should continue to explore the clinical significance of these enantiomer-specific properties in various patient subgroups and for different acid-related disorders. Further investigation into the potential for stereoselective drug-drug interactions is also warranted. The development of novel drug delivery systems for dexlansoprazole could further enhance its therapeutic profile.

Conclusion

The enantiomers of lansoprazole, (R)-lansoprazole and (S)-lansoprazole, exhibit important differences in their specific activities, with the most pronounced distinctions observed in their pharmacokinetic and metabolic profiles. (R)-lansoprazole (dexlansoprazole) demonstrates higher systemic exposure due to its stereoselective metabolism, which has been leveraged to develop an enantiomerically pure drug with potential clinical benefits. A thorough understanding of the unique properties of each enantiomer, facilitated by the experimental methodologies outlined in this guide, is essential for the continued advancement of acid-suppressive therapy.

References

In-Vitro Activity of Lansoprazole Against Helicobacter pylori: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in-vitro activity of lansoprazole, a proton pump inhibitor, against the bacterium Helicobacter pylori. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, microbiology, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms and workflows.

Direct Antibacterial Activity

Lansoprazole exhibits direct antimicrobial activity against H. pylori in vitro. This activity is independent of its acid-suppressing function in the stomach. Several studies have quantified this effect, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Quantitative Data on Antibacterial Activity

The following tables summarize the key quantitative data regarding the direct antibacterial effect of lansoprazole and its derivatives on H. pylori.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Lansoprazole and its Sulfenamide Derivative

CompoundMIC90 (mg/L)MBC90 (mg/L)
Lansoprazole2.5[1][2]10[1][2]
Sulfenamide2.5[1][2]10[1][2]

Table 2: Comparative MICs of Proton Pump Inhibitors Against H. pylori

CompoundMIC Range (µg/mL)MIC90 (mg/L)Notes
Lansoprazole1.56 - 25[3]6.25Fourfold more potent than omeprazole.[3]
Omeprazole--Lansoprazole is approximately four times more active.[1]
Lansoprazole3.13 - 12.5--
Omeprazole32--

Lansoprazole's activity against H. pylori is enhanced in acidic environments, likely due to the conversion to its active sulfenamide form.[1] The bactericidal activity of the sulfenamide derivative is reportedly faster than that of the parent compound.[1][2] It is also noteworthy that the susceptibility of cytotoxic and non-cytotoxic strains of H. pylori to lansoprazole is similar.[1][2]

Inhibition of H. pylori Urease

A key virulence factor of H. pylori is its potent urease enzyme, which allows the bacterium to survive in the acidic environment of the stomach by neutralizing gastric acid. Lansoprazole has been shown to be a potent inhibitor of this enzyme.

Quantitative Data on Urease Inhibition

Table 3: 50% Inhibitory Concentrations (IC50) of Lansoprazole and Related Compounds against H. pylori Urease

CompoundIC50 (µM)
Lansoprazole3.6 - 9.5[4][5]
AG-2000 (active analog)3.6 - 9.5[4][5]
Omeprazole3.6 - 9.5[4][5]

Lansoprazole's inhibitory action on urease is selective for H. pylori and Helicobacter mustelae, with no significant effect on ureases from other bacteria such as Proteus vulgaris, Proteus mirabilis, and Providencia rettgeri.[4][5] The proposed mechanism for this inhibition is the blockage of sulfhydryl (SH) groups within the urease enzyme.[4][5]

Synergistic Effects with Antibiotics

In clinical practice, lansoprazole is often used in combination with antibiotics to eradicate H. pylori. In-vitro studies have demonstrated that lansoprazole can act synergistically with several antibiotics, enhancing their efficacy.

Summary of Synergistic Interactions
  • With Macrolides: Combinations of lansoprazole with macrolides such as erythromycin, roxithromycin, and azithromycin have shown synergistic or additive effects against H. pylori.[6][7][8] For instance, the combination of roxithromycin and lansoprazole acted synergically on 82% of tested H. pylori strains.[8]

  • With Beta-Lactams: The combination of lansoprazole and amoxicillin has generally shown additive activity.[6][7] The increased gastric pH resulting from lansoprazole's proton pump inhibition is thought to enhance the stability and activity of amoxicillin.[9]

Mechanism of Action

The antimicrobial action of lansoprazole against H. pylori is multifactorial and not fully elucidated. However, research points to several key mechanisms beyond its effect on gastric pH.

  • Urease Inhibition: As detailed above, lansoprazole directly inhibits the activity of the crucial urease enzyme by blocking its SH groups.[4][5]

  • Inhibition of Cellular Respiration: Lansoprazole and its derivatives have been shown to inhibit cellular respiration in H. pylori, leading to a decrease in cellular ATP levels.[10] This effect is specific to substrates like pyruvate and α-ketoglutarate and is augmented at higher oxygen concentrations.[10]

  • Suppression of Other Virulence Factors: Exposure to lansoprazole can lead to a loss of viability and the suppression of other virulence factors, including motility and the adhesion of the bacteria to epithelial cells.[3]

It is important to note that the anti-H. pylori activity of lansoprazole is not dependent on the inhibition of a v-ATPase-mediated, toxin-induced activity.[1][2]

Experimental Protocols

This section provides an overview of the methodologies used to assess the in-vitro activity of lansoprazole against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of lansoprazole is typically determined using the agar dilution method.

MIC_Determination_Workflow prep Prepare Lansoprazole Stock Solution serial_dil Perform Serial Dilutions of Lansoprazole prep->serial_dil add_to_agar Incorporate Dilutions into Molten Agar serial_dil->add_to_agar pour_plates Pour Agar Plates add_to_agar->pour_plates inoculate Inoculate Plates with H. pylori pour_plates->inoculate prep_inoculum Prepare H. pylori Inoculum (e.g., McFarland Standard) prep_inoculum->inoculate incubate Incubate under Microaerobic Conditions inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: General workflow for assessing urease inhibition by lansoprazole.

Detailed Steps:

  • Urease Preparation: Urease can be extracted from H. pylori cells by methods such as sonication or extraction with distilled water. [4]Alternatively, intact bacterial cells can be used. [4]2. Pre-incubation: The urease preparation or intact cells are pre-incubated with various concentrations of lansoprazole in a suitable buffer at a specific pH (e.g., pH 6.5) and temperature (e.g., 37°C) for a defined period. [5]3. Urease Reaction: The urease reaction is initiated by adding a urea solution.

  • Measurement of Activity: Urease activity is determined by measuring the amount of ammonia produced. This can be done using various colorimetric methods, such as the Berthelot (phenol-hypochlorite) reaction.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the activity in the presence of lansoprazole to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Synergy Testing (Time-Kill Curve Analysis)

Time-kill curve analysis is a dynamic method to assess the bactericidal activity of antimicrobial agents alone and in combination, allowing for the determination of synergy.

Workflow for Time-Kill Curve Analysis

Time_Kill_Curve_Workflow prep_culture Prepare Log-Phase H. pylori Broth Culture add_agents Add Antimicrobial Agents (Alone and in Combination) prep_culture->add_agents incubate Incubate Cultures add_agents->incubate sample Collect Aliquots at Time Intervals (0, 2, 4, 6, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate and Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot

References

Lansoprazole Degradation Pathways Under Stress Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely used in the treatment of acid-related gastrointestinal disorders. As with any pharmaceutical compound, understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), provide crucial insights into the intrinsic stability of a drug substance, help in elucidating degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the degradation pathways of lansoprazole under various stress conditions, including acidic, alkaline, oxidative, and neutral hydrolysis. It has been established that lansoprazole is relatively stable under thermal and photolytic stress.[1][2] This document details the major degradation products formed, outlines the experimental protocols for stress testing, presents quantitative data from various studies in a comparative format, and visualizes the degradation pathways and experimental workflows using Graphviz diagrams.

Acidic Degradation

Lansoprazole is highly labile in acidic conditions, undergoing rapid degradation.[3] The primary degradation pathway involves the rearrangement of the molecular structure to form several key products.

Experimental Protocol: Acid-Induced Degradation

A common method for inducing acid degradation is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of lansoprazole (e.g., 1.0 mg/mL) in a mixture of acetonitrile and water (50:50, v/v).[4]

  • Stress Condition: Dilute the stock solution with 0.01 N to 1 N hydrochloric acid (HCl).[2][4] The reaction is typically carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from a few minutes to several hours to achieve sufficient degradation.[4][5]

  • Neutralization and Dilution: After the specified time, neutralize the solution with a suitable base (e.g., sodium hydroxide) and dilute with an appropriate solvent (e.g., methanol or mobile phase) to a final concentration suitable for analysis.[5]

  • Analysis: Analyze the sample using a stability-indicating HPLC method, often coupled with mass spectrometry (MS) for the identification of degradation products.[4][6]

Degradation Products and Pathways

Under acidic conditions, lansoprazole primarily degrades into lansoprazole sulfide, along with other products such as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one.[6][7] The formation of lansoprazole sulfide involves the reduction of the sulfoxide group.

Acid_Degradation_Pathway Lansoprazole Lansoprazole Acid Acidic Conditions (H+) Lansoprazole->Acid DP1 Lansoprazole Sulfide Acid->DP1 DP2 1-Methyl-10-thioxo-10H-4a,5,9b-triaza- indeno[2,1-a]inden-2-one Acid->DP2

Quantitative Data

The extent of degradation under acidic conditions is significant and rapid. The table below summarizes quantitative data from various studies.

Stress ConditionDurationTemperature% DegradationMajor Degradation ProductsReference
1N HCl1 minuteNot SpecifiedSignificantNot Specified[2]
0.01 N HClMultiple time pointsRoom Temp.RapidLansoprazole Sulfide, DP-2, DP-3[4]
0.1 N HCl8 hours60°CSubstantialDes-sulfur and Sulfide impurities[]

Alkaline Degradation

Lansoprazole also degrades in alkaline conditions, although the rate and pathway differ from acidic degradation.

Experimental Protocol: Base-Induced Degradation

A typical protocol for inducing alkaline degradation is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of lansoprazole (e.g., 1.0 mg/mL) in a suitable solvent.[4]

  • Stress Condition: Treat the stock solution with 0.1 N to 2 N sodium hydroxide (NaOH).[4][5] The reaction is often heated (e.g., 60°C or 80°C) for several hours to accelerate degradation.[5][9]

  • Neutralization and Dilution: After the stress period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) and dilute to a working concentration for analysis.

  • Analysis: Analyze the stressed sample using HPLC or LC-MS.[5]

Degradation Products and Pathways

In basic media, a notable degradation product with a higher molecular weight than lansoprazole has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[5][7]imidazo[2,1-b]benzo[5][7]imidazo[2,1-d][2][4][7]thiadiazine.[10] Other degradation products include the sulfide impurity.

Alkaline_Degradation_Pathway Lansoprazole Lansoprazole Base Alkaline Conditions (OH-) Lansoprazole->Base DP1 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H- benzo[5][7]imidazo[2,1-b]benzo[5][7]imidazo[2,1-d][2][4][7]thiadiazine Base->DP1 DP2 Sulfide Impurity Base->DP2

Quantitative Data

The degradation in alkaline conditions is generally slower than in acidic conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation ProductsReference
1N NaOH6 hours30°CSignificantNot Specified[2]
2 N NaOHMultiple time points80°CGradualDP-4[4]
0.1 N NaOH8 hours60°CSubstantialHigh MW impurity, Sulfide impurity[5]

Oxidative Degradation

Lansoprazole is susceptible to oxidation, leading to the formation of specific degradation products.

Experimental Protocol: Oxidative Degradation

A standard procedure for oxidative stress testing is as follows:

  • Preparation of Stock Solution: Prepare a lansoprazole stock solution (e.g., 1.0 mg/mL).[4]

  • Stress Condition: Treat the solution with hydrogen peroxide (H₂O₂), typically at a concentration of 2-6%.[2][4] The reaction is usually conducted at room temperature for a few hours.

  • Quenching and Dilution: The reaction is stopped, and the sample is diluted to an appropriate concentration for analysis.

  • Analysis: The degradation products are analyzed by HPLC or LC-MS.[11]

Degradation Products and Pathways

The primary product of oxidative degradation is lansoprazole sulfone, which results from the oxidation of the sulfoxide group.[4][11] Another identified oxidative degradant is Lansoprazole Sulfone N-Oxide.[12]

Oxidative_Degradation_Pathway Lansoprazole Lansoprazole Oxidant Oxidative Conditions (H₂O₂) Lansoprazole->Oxidant DP1 Lansoprazole Sulfone Oxidant->DP1 DP2 Lansoprazole Sulfone N-Oxide Oxidant->DP2

Quantitative Data

Oxidative stress leads to significant degradation of lansoprazole.

Stress ConditionDurationTemperature% DegradationMajor Degradation ProductsReference
6% H₂O₂2 hoursNot SpecifiedSignificantNot Specified[2]
2% H₂O₂Multiple time pointsRoom Temp.SignificantLansoprazole Sulfone, DP-1, DP-6, DP-7, DP-8[4]
m-CPBA20 minutesNot SpecifiedSubstantialDI-I, DI-II, DI-III[11]

Neutral Hydrolytic Degradation

Lansoprazole also undergoes degradation in neutral aqueous solutions, although at a slower rate compared to acidic or alkaline conditions.

Experimental Protocol: Neutral Hydrolysis

A typical protocol for neutral hydrolysis is:

  • Preparation of Solution: Dissolve lansoprazole in water or a mixture of acetonitrile and water (50:50, v/v).[4][13]

  • Stress Condition: The solution is typically heated (e.g., 60°C or 80°C) for an extended period.[4][9]

  • Analysis: The sample is analyzed directly or after appropriate dilution using HPLC or LC-MS.[13]

Degradation Products and Pathways

Under neutral hydrolytic conditions, lansoprazole can degrade to form lansoprazole sulfide and benzimidazolones.[13]

Neutral_Hydrolysis_Pathway Lansoprazole Lansoprazole Water Neutral Hydrolysis (Water, Heat) Lansoprazole->Water DP1 Lansoprazole Sulfide Water->DP1 DP2 Benzimidazolones Water->DP2

Quantitative Data

Degradation under neutral conditions is generally less extensive than under acidic, alkaline, or oxidative stress.

Stress ConditionDurationTemperature% DegradationMajor Degradation ProductsReference
Water30 minutes60°CNot Observed-[2]
ACN/H₂O (50:50)Multiple time points80°CGradualDP-5[4]
Water72 hoursNot Specified~76%Sulfides, Benzimidazolones[13]

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies of lansoprazole is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Lansoprazole Stock Solution Acid Acidic (e.g., HCl) Prep->Acid Base Alkaline (e.g., NaOH) Prep->Base Oxidative Oxidative (e.g., H₂O₂) Prep->Oxidative Neutral Neutral (Water, Heat) Prep->Neutral Neutralize Neutralize/Quench & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Neutral->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Characterize Characterize Degradants LCMS->Characterize

Conclusion

This technical guide has summarized the degradation pathways of lansoprazole under various stress conditions as reported in the scientific literature. The key findings are:

  • Acidic Conditions: Lansoprazole degrades rapidly, primarily forming lansoprazole sulfide and other rearrangement products.

  • Alkaline Conditions: Degradation is slower than in acid and can lead to the formation of a higher molecular weight adduct and the sulfide impurity.

  • Oxidative Conditions: Lansoprazole is readily oxidized to form lansoprazole sulfone and its N-oxide derivative.

  • Neutral Hydrolysis: Degradation occurs at a slower rate, yielding lansoprazole sulfide and benzimidazolones.

  • Thermal and Photolytic Conditions: Lansoprazole is generally stable under these conditions.

A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations of lansoprazole and for the establishment of robust, stability-indicating analytical methods. The provided experimental protocols and degradation product information can serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further studies could focus on the toxicological profiles of the identified degradation products to ensure the safety of the final drug product throughout its shelf life.

References

Methodological & Application

Application Notes and Protocols for the Formulation of Lansoprazole Oral Delayed-Release Capsules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of oral delayed-release capsules of Lansoprazole, a proton pump inhibitor indicated for the treatment of acid-related gastrointestinal disorders. Due to its inherent instability in acidic environments, Lansoprazole requires an enteric-coated formulation to protect the active pharmaceutical ingredient (API) from degradation in the stomach and ensure its release in the proximal small intestine.[1][2][3][4]

Formulation Overview

The formulation of Lansoprazole delayed-release capsules typically involves a multi-unit pellet system.[1][4] This approach consists of small, spherical pellets that are coated with successive layers to control the drug release profile. The core components of the formulation are:

  • Inert Core: Sugar spheres are commonly used as the starting material for building the pellets.[1][3][5]

  • Drug Layer: A suspension containing Lansoprazole, a binder, a stabilizer, and other excipients is layered onto the inert cores.[1][5]

  • Barrier Coat (Sub-coat): An intermediate layer is applied to prevent direct contact between the acid-labile Lansoprazole and the acidic enteric polymer, thereby enhancing the stability of the drug.[1][6]

  • Enteric Coat: A pH-sensitive polymer is coated onto the barrier-coated pellets to resist the acidic environment of the stomach and dissolve in the higher pH of the small intestine.[3][7]

The coated pellets are subsequently encapsulated into hard gelatin capsules.

Key Formulation Components and Excipients

The selection of appropriate excipients is critical for the successful formulation of Lansoprazole delayed-release capsules.

Component Excipient Category Examples Function References
Core Inert CoreSugar SpheresProvides a uniform surface for drug and subsequent coating layers.[1][3][5]
Drug Layer Active Pharmaceutical IngredientLansoprazoleProton Pump Inhibitor.[2][3]
BinderHydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC), Povidone (PVP)Promotes adhesion of the drug layer to the inert core.[1][5]
StabilizerMagnesium CarbonateProvides an alkaline microenvironment to protect the acid-labile Lansoprazole.[1][3]
SurfactantSodium Lauryl Sulphate (SLS)Aids in wetting and dispersion of the drug.[1]
Barrier Coat Film FormerHPMC, HPCForms a protective layer between the drug and the enteric coat.[1][5]
Enteric Coat Enteric PolymerMethacrylic Acid Copolymers (e.g., Eudragit L30 D-55, Eudragit L 100), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)Prevents drug release in the acidic environment of the stomach.[2][3][7]
PlasticizerTriethyl Citrate (TEC), Polyethylene Glycol (PEG)Increases the flexibility and reduces the brittleness of the enteric film.[3][6][7]
Anti-adherentTalcPrevents agglomeration of pellets during the coating process.[6][7][8]
Capsule Shell -Hard Gelatin CapsulesEncloses the final coated pellets for oral administration.[1][4]

Experimental Protocols

Preparation of Lansoprazole Pellets

This protocol describes the preparation of Lansoprazole delayed-release pellets using the fluid bed coating (Wurster) technique.

Diagram of the Experimental Workflow:

G cluster_0 Core Preparation cluster_1 Drug Layering cluster_2 Barrier Coating cluster_3 Enteric Coating cluster_4 Final Dosage Form A Inert Sugar Spheres C Fluid Bed Coating (Wurster) A->C B Prepare Drug Suspension: Lansoprazole, Binder (HPC/HPMC), Stabilizer (MgCO3), Surfactant (SLS) B->C E Fluid Bed Coating (Wurster) C->E D Prepare Barrier Coat Suspension: Film Former (HPMC/HPC) D->E G Fluid Bed Coating (Wurster) E->G F Prepare Enteric Coat Dispersion: Enteric Polymer (Eudragit), Plasticizer (TEC), Anti-adherent (Talc) F->G H Drying of Coated Pellets G->H I Sieving and Lubrication H->I J Encapsulation I->J

Caption: Experimental workflow for the formulation of Lansoprazole delayed-release capsules.

Protocol:

  • Drug Layer Suspension Preparation:

    • Dissolve the binder (e.g., HPC or HPMC) in purified water with continuous stirring.[1]

    • Add the surfactant (e.g., SLS) and stir until a clear solution is obtained.[1]

    • Disperse the stabilizer (e.g., Magnesium Carbonate) and other excipients in the solution.

    • Slowly add Lansoprazole to the suspension and stir to achieve a homogenous dispersion.[1]

  • Drug Layering:

    • Load the inert sugar spheres into a fluid bed processor with a Wurster insert.[1]

    • Spray the drug layer suspension onto the sugar spheres under controlled temperature and spray rate.[9]

  • Barrier Coat Suspension Preparation:

    • Prepare a solution of the film-forming polymer (e.g., HPMC) in purified water.[1]

  • Barrier Coating:

    • Apply the barrier coat suspension onto the drug-layered pellets in the fluid bed processor.[10]

  • Enteric Coat Dispersion Preparation:

    • Disperse the enteric polymer (e.g., Methacrylic acid copolymer) in purified water.[5]

    • Separately, mix the plasticizer (e.g., TEC) with a portion of water and add it to the polymer dispersion.[6]

    • Add the anti-adherent (e.g., talc) to the dispersion and stir to achieve uniformity.[6]

  • Enteric Coating:

    • Spray the enteric coat dispersion onto the barrier-coated pellets in the fluid bed processor.[7][9]

  • Drying and Curing:

    • Dry the enteric-coated pellets in the fluid bed processor or a suitable oven to remove residual moisture and ensure proper film formation.

  • Encapsulation:

    • The final enteric-coated pellets can be lubricated and filled into hard gelatin capsules of a suitable size.[1][4]

In-Vitro Dissolution Testing

This protocol is for evaluating the delayed-release characteristics of the formulated Lansoprazole capsules. The test is typically performed in two stages to simulate the gastrointestinal transit.[11][12][13]

Apparatus: USP Apparatus II (Paddle)[11] Rotation Speed: 75 rpm[11]

Stage 1: Acid Resistance

  • Medium: 0.1 N HCl[11][12]

  • Volume: 500 mL

  • Time: 60 minutes

  • Procedure:

    • Place one capsule in each dissolution vessel containing the acid medium.

    • After 60 minutes, withdraw a sample of the medium.

    • Analyze the sample for Lansoprazole content using a validated analytical method (e.g., UV spectrophotometry or HPLC).[12][13]

  • Acceptance Criteria: Not more than 10% of the labeled amount of Lansoprazole is dissolved.[11]

Stage 2: Buffer Stage

  • Medium: pH 6.8 Phosphate Buffer[11]

  • Volume: 900 mL

  • Time: 60 minutes

  • Procedure:

    • After the acid stage, add 400 mL of a pre-warmed buffer concentrate to the remaining 500 mL in the vessel to achieve a final pH of 6.8.

    • Continue the dissolution for 60 minutes.

    • Withdraw samples at predetermined time points.

    • Analyze the samples for Lansoprazole content.

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Lansoprazole is dissolved in 60 minutes.[11]

Stability Studies

Stability studies are essential to ensure the quality, safety, and efficacy of the product throughout its shelf life.

Accelerated Stability Testing:

  • Conditions: 40°C ± 2°C / 75% RH ± 5% RH[3][4][14]

  • Duration: 6 months[4][14]

  • Testing Parameters: At specified time intervals (e.g., 0, 1, 2, 3, and 6 months), the capsules should be evaluated for:

    • Appearance

    • Assay

    • Dissolution profile

    • Related substances/degradation products

Mechanism of Action of Lansoprazole

Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cells.[2] This enzyme is considered the acid (proton) pump of the stomach.

Signaling Pathway of Lansoprazole Action:

G cluster_0 Lansoprazole Administration and Absorption cluster_1 Action at Gastric Parietal Cell cluster_2 Physiological Effect A Oral Administration of Delayed-Release Capsule B Capsule Dissolution in Small Intestine A->B C Lansoprazole Absorption into Bloodstream B->C D Lansoprazole Accumulates in Acidic Canaliculi of Parietal Cell C->D E Acid-Catalyzed Conversion to Active Sulfenamide Metabolite D->E G Inhibition of Proton Pump E->G Covalent Binding F (H+, K+)-ATPase (Proton Pump) H Suppression of Gastric Acid Secretion G->H

Caption: Mechanism of action of Lansoprazole as a proton pump inhibitor.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Lansoprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of lansoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery.[3][4] The method has been validated according to FDA guidelines, demonstrating excellent linearity, precision, accuracy, and stability.[5][6][7][8]

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard (USP grade)

  • Pantoprazole or Omeprazole as Internal Standard (IS) (USP grade)[1][9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Water (Milli-Q or equivalent)

  • Drug-free human plasma (with heparin sodium or K2-EDTA as anticoagulant)

Preparation of Solutions

1.2.1 Stock Solutions (0.5 mg/mL)

  • Accurately weigh approximately 5 mg of Lansoprazole and Internal Standard (e.g., Pantoprazole) into separate 10 mL volumetric flasks.

  • Add a small amount of methanol (or DMSO) to dissolve the compounds.[3]

  • Once fully dissolved, bring the volume to 10 mL with methanol.

  • These stock solutions should be stored at 2-8°C for up to 28 days.[1]

1.2.2 Working Standard and Internal Standard Solutions

  • Lansoprazole Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 20 ng/mL.[3] This solution is used for protein precipitation.

1.2.3 Calibration Standards (CCs) and Quality Control (QCs)

  • Prepare CCs and QCs by spiking appropriate amounts of the lansoprazole working solutions into blank human plasma.

  • A typical calibration curve range is 2.5 - 2800 ng/mL.[1][9]

  • Prepare at least four levels of QCs:

    • LLOQ (Lower Limit of Quantification): e.g., 4.6 ng/mL[1]

    • LQC (Low Quality Control): e.g., 11.5 ng/mL[1]

    • MQC (Medium Quality Control): e.g., 1153 ng/mL[1]

    • HQC (High Quality Control): e.g., 2300 ng/mL[1]

Sample Preparation (Protein Precipitation)

This method is efficient and suitable for high-throughput analysis.[3][4]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the plasma sample (or CC/QC) into the corresponding tube.

  • Add 200 µL of the Internal Standard working solution (20 ng/mL in acetonitrile) to each tube.[3]

  • Vortex the mixture for 60 seconds to precipitate proteins.

  • Centrifuge at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer 100 µL of the supernatant to a UPLC vial.

  • Inject 5-20 µL of the prepared sample into the UPLC-MS/MS system.[3][9]

UPLC-MS/MS System and Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

UPLC Conditions
ParameterValue
Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[10]
Mobile Phase A 2 mM Ammonium Acetate in Water[1] or 0.1% Formic Acid
Mobile Phase B Acetonitrile[1]
Gradient Isocratic (e.g., 80:20, B:A)[1] or a suitable gradient
Flow Rate 0.6 - 1.0 mL/min[1][11]
Column Temperature 40°C[9]
Injection Volume 5 µL
Run Time ~5 minutes[9]
MS/MS Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[9] or Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[4][9]
Source Temp. 500°C[1]
Ion Spray Voltage 4500 V[1]
Curtain Gas 40 units[1]
Nebulizer Gas (Gas 1) 40 units[1]
Heater Gas (Gas 2) 60 units[1]
Collision Gas (CAD) Argon, ~2 units[1]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lansoprazole 370.2[1]252.0[3]
Pantoprazole (IS) 384.2[1]200.0[1]
Omeprazole (IS) 346.0[10]198.0[10]

Method Validation Summary

The method was validated according to the USFDA guidelines for bioanalytical method validation.[1]

Linearity and Sensitivity

The calibration curve was linear over the range of 4.5 to 2800 ng/mL.[1] The coefficient of determination (r²) was consistently >0.999.[1] The Lower Limit of Quantification (LLOQ) was established at 4.6 ng/mL with a signal-to-noise ratio >10.

ParameterResult
Linearity Range 4.5 - 2800 ng/mL[1]
Regression (r²) > 0.999[1]
LLOQ 4.6 ng/mL[1]
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The precision (%CV) was less than 3.5% and the accuracy was within 98-100% of the nominal values, which is well within the acceptable limits of ±15%.[5][9]

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 2.62[1]99.94[1]3.09[1]98.24[1]
LQC < 3.4[9]< 9.0% (bias)[9]< 3.4[9]< 9.0% (bias)[9]
MQC < 3.4[9]< 9.0% (bias)[9]< 3.4[9]< 9.0% (bias)[9]
HQC < 3.4[9]< 9.0% (bias)[9]< 3.4[9]< 9.0% (bias)[9]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and free from endogenous interferences. The overall average recovery for lansoprazole was found to be between 92% and 99%.[1] No significant matrix effects were observed.

ParameterLansoprazoleInternal Standard
Extraction Recovery 92.10 - 99.11%[1]~95%
Matrix Effect No significant effect observedNo significant effect observed
Stability

The stability of lansoprazole in plasma was evaluated under various conditions to reflect typical sample handling and storage scenarios in a clinical setting. The analyte was found to be stable under all tested conditions.[1]

Stability TestConditionResult
Short-term Room temperature for 6 hoursStable
Freeze-Thaw Three cycles (-20°C to 25°C)Stable[9]
Long-term -80°C for 30 daysStable

Visualized Workflows

The following diagrams illustrate the key processes of this analytical method.

Experimental_Workflow start Start: Human Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data processing Data Processing & Quantification (Peak Integration & Calibration) data->processing end End: Final Concentration Report processing->end

Caption: Overall workflow for lansoprazole quantification in plasma.

Sample_Preparation_Protocol plasma 1. Pipette 50 µL Plasma add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex for 60 seconds add_is->vortex centrifuge 4. Centrifuge at 13,300 rpm for 10 minutes vortex->centrifuge supernatant 5. Transfer Supernatant to UPLC vial centrifuge->supernatant inject 6. Inject into UPLC-MS/MS supernatant->inject

Caption: Step-by-step protein precipitation protocol.

Conclusion

This application note presents a validated UPLC-MS/MS method for the reliable quantification of lansoprazole in human plasma. The simple protein precipitation sample preparation makes it a rapid, cost-effective, and robust procedure for high-throughput analysis.[1] The method meets all regulatory requirements for linearity, sensitivity, precision, and accuracy, making it highly suitable for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

Application Notes and Protocols: Induction of Gastric Ulcers in Rats for Lansoprazole Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing gastric ulcers in rat models to evaluate the therapeutic efficacy of Lansoprazole. The methodologies described are established and widely used in preclinical pharmacological research.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion, making it a cornerstone in the treatment of acid-related gastrointestinal disorders, including gastric ulcers. To investigate its anti-ulcerogenic properties and elucidate its mechanisms of action, various reliable and reproducible animal models of gastric ulceration have been developed. This document outlines three common methods for inducing gastric ulcers in rats: NSAID-induced, ethanol-induced, and stress-induced ulcer models. Each protocol is accompanied by representative data on the efficacy of Lansoprazole and visual diagrams of the experimental workflow and relevant signaling pathways.

Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastric Ulcer Model

NSAIDs are a common cause of gastric ulcers in humans due to their inhibition of prostaglandin synthesis, which is crucial for maintaining the integrity of the gastric mucosa. Indomethacin is a potent NSAID frequently used to induce gastric ulcers in rats.

Experimental Protocol
  • Animals: Male Sprague-Dawley or Wistar rats (180-220g) are typically used.

  • Housing: Animals should be housed in cages with wire mesh bottoms to prevent coprophagy and fasted for 24 hours before the experiment, with free access to water.

  • Induction: Administer Indomethacin (typically 100 µmol/kg) orally.[1][2]

  • Treatment: Lansoprazole is administered orally 30 minutes prior to the induction of ulcers by NSAIDs.[1][2]

  • Evaluation: Euthanize the rats 4-6 hours after Indomethacin administration. The stomachs are then removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the area of the lesions.

Data Presentation
Treatment GroupDose (mg/kg)Ulcer Index (mean ± SE)% InhibitionReference
Control (Indomethacin)-15.4 ± 1.2-[1][2]
Lansoprazole18 µmol/kg (~6.7)8.2 ± 0.946.8%[1][2]
Lansoprazole90 µmol/kg (~33.4)2.1 ± 0.586.4%[1][2]

Experimental Workflow

G A 24-hour Fasting B Oral Administration of Lansoprazole A->B C Oral Administration of Indomethacin (30 min post-Lansoprazole) B->C D 4-6 hour Incubation C->D E Euthanasia and Stomach Excision D->E F Ulcer Index Assessment E->F

Caption: Workflow for NSAID-Induced Gastric Ulcer Protocol.

Ethanol-Induced Gastric Ulcer Model

Ethanol is a necrotizing agent that can rapidly induce gastric lesions, making this a widely used model for studying acute gastroprotection.

Experimental Protocol
  • Animals: Male Wistar rats (200-250g) are commonly used.

  • Housing and Fasting: Similar to the NSAID model, rats are fasted for 24 hours with free access to water.[3]

  • Induction: Administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.[3]

  • Treatment: Lansoprazole (e.g., 30 mg/kg) is administered orally 30-60 minutes before ethanol administration.[4][5]

  • Evaluation: Rats are euthanized 1 hour after ethanol administration. The stomachs are removed and examined for lesions, and the ulcer index is calculated.[3]

Data Presentation
Treatment GroupDose (mg/kg)Ulcer Index (mean ± SE)% InhibitionReference
Control (Ethanol)-12.5 ± 1.8-[4]
Lansoprazole303.2 ± 0.774.4%[4][5]

Experimental Workflow

G A 24-hour Fasting B Oral Administration of Lansoprazole A->B C Oral Administration of Ethanol (30-60 min post-Lansoprazole) B->C D 1-hour Incubation C->D E Euthanasia and Stomach Excision D->E F Ulcer Index Assessment E->F

Caption: Workflow for Ethanol-Induced Gastric Ulcer Protocol.

Stress-Induced Gastric Ulcer Model

Psychological and physiological stress can lead to the development of gastric ulcers. The cold restraint stress model is a common method to simulate this condition in rats.

Experimental Protocol
  • Animals: Male Wistar rats are often used.

  • Induction: Rats are subjected to restraint and exposed to a cold environment (4°C) for a period of 3.5 hours to induce gastric ulceration.[6]

  • Treatment: Lansoprazole is administered orally prior to the induction of stress.

  • Evaluation: Immediately after the stress period, the animals are euthanized, and their stomachs are examined for the presence and severity of ulcers.

Data Presentation
Treatment GroupDose (mg/kg)Ulcer Index (mean ± SE)% InhibitionReference
Control (Cold Restraint Stress)-18.2 ± 2.1-[6]
Lansoprazole301.5 ± 0.491.8%[6]

Experimental Workflow

G A Oral Administration of Lansoprazole B Cold Restraint Stress (3.5 hours at 4°C) A->B C Immediate Euthanasia and Stomach Excision B->C D Ulcer Index Assessment C->D

Caption: Workflow for Stress-Induced Gastric Ulcer Protocol.

Mechanism of Action of Lansoprazole and Gastric Ulcer Pathogenesis

Gastric acid secretion is primarily regulated by the H+/K+-ATPase (proton pump) in parietal cells. Various stimuli, including histamine, gastrin, and acetylcholine, can activate this pump. Lansoprazole, being a proton pump inhibitor, irreversibly blocks the final step of acid secretion. Gastric ulcers can be formed through an imbalance between aggressive factors (acid, pepsin, NSAIDs, ethanol, stress) and protective factors (mucus, bicarbonate, prostaglandins, blood flow).

Signaling Pathway of Gastric Acid Secretion and Inhibition by Lansoprazole

G cluster_0 Parietal Cell cluster_1 Gastric Lumen ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretes GastricAcid Gastric Acid (HCl) H_ion->GastricAcid K_ion K+ K_ion->ProtonPump Uptake Lansoprazole Lansoprazole Lansoprazole->ProtonPump Inhibits Stimuli Stimuli (Histamine, Gastrin, ACh) Stimuli->ProtonPump Activates

Caption: Lansoprazole inhibits the proton pump in parietal cells.

Pathogenesis of NSAID-Induced Ulcers and the Protective Role of Lansoprazole

G NSAIDs NSAIDs COX_Enzyme COX Enzyme NSAIDs->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Mucosal_Defense ↓ Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandins->Mucosal_Defense Maintains Gastric_Ulcer Gastric Ulcer Mucosal_Defense->Gastric_Ulcer Prevents Lansoprazole Lansoprazole Acid_Secretion ↓ Gastric Acid Secretion Lansoprazole->Acid_Secretion Reduces Acid_Secretion->Gastric_Ulcer Protects Against

Caption: NSAIDs impair mucosal defense, while Lansoprazole reduces acid.

Conclusion

The described rat models are robust and effective for screening and characterizing the anti-ulcer properties of Lansoprazole and other potential therapeutic agents. The choice of model may depend on the specific aspect of ulcer pathogenesis being investigated. The provided protocols and data serve as a valuable resource for designing and conducting preclinical studies in the field of gastroenterology and drug development.

References

Application Notes and Protocols for In Vitro Gastric Resistance Testing of Lansoprazole Microparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic environments. Therefore, oral dosage forms are typically designed as enteric-coated formulations to protect the drug from the gastric fluid and ensure its delivery to the small intestine for absorption. Microparticles are an increasingly popular approach for developing modified-release dosage forms of lansoprazole. This document provides detailed application notes and protocols for the in vitro gastric resistance testing of lansoprazole microparticles, a critical step in evaluating the effectiveness of the enteric coating.

Principle of Gastric Resistance Testing

The in vitro gastric resistance test simulates the acidic conditions of the stomach to assess the ability of the enteric coating on lansoprazole microparticles to prevent premature drug release. The microparticles are exposed to a simulated gastric fluid (typically 0.1 N Hydrochloric acid) for a specified period. The amount of lansoprazole released into the acidic medium is then quantified. A low percentage of drug release indicates good gastric resistance and effective protection by the enteric coating.

Experimental Protocols

Materials and Reagents
  • Lansoprazole microparticles

  • Hydrochloric acid (HCl), analytical grade

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Purified water

  • Reference Standard: Lansoprazole USP

Equipment
  • USP Dissolution Apparatus 2 (Paddle type)[1]

  • UV-Vis Spectrophotometer[2] or High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][3]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

Preparation of Simulated Gastric Fluid (SGF), pH 1.2
  • Carefully add 83.3 mL of concentrated Hydrochloric acid to a 1000 mL volumetric flask.

  • Add purified water to the flask, filling it approximately halfway.

  • Mix the solution well and allow it to cool to room temperature.

  • Make up the volume to 1000 mL with purified water.

  • Verify the pH of the solution is 1.2 ± 0.05 using a calibrated pH meter.

In Vitro Gastric Resistance Test Procedure
  • Set up the USP Dissolution Apparatus 2.

  • Fill each dissolution vessel with 500 mL of 0.1 N HCl (SGF)[1].

  • Equilibrate the medium to 37 ± 0.5°C[1].

  • Accurately weigh a quantity of lansoprazole microparticles equivalent to a standard dose (e.g., 30 mg of lansoprazole) and place them in each vessel.

  • Start the apparatus and operate the paddles at a rotation speed of 75 rpm[1].

  • After 60 minutes, withdraw a sample (e.g., 10 mL) from each vessel[1].

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the filtrate for lansoprazole content using a validated analytical method (UV Spectrophotometry or HPLC).

Analytical Methods for Lansoprazole Quantification
  • Prepare a standard stock solution of Lansoprazole Reference Standard in a suitable solvent (e.g., 0.1 M NaOH or methanol).

  • From the stock solution, prepare a series of calibration standards in 0.1 N HCl.

  • Measure the absorbance of the filtered samples and the calibration standards at the wavelength of maximum absorbance for lansoprazole (approximately 306 nm in 0.1 M HCl)[2].

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of lansoprazole in the samples from the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 150 mm, 5 µm[3]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v)[3]

    • Flow Rate: 1.0 mL/min[2][3]

    • Detection Wavelength: 285 nm[2][4]

    • Injection Volume: 20 µL

  • Prepare a standard stock solution of Lansoprazole Reference Standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Inject the filtered samples and calibration standards into the HPLC system.

  • Calculate the concentration of lansoprazole in the samples by comparing the peak areas with those of the calibration standards.

Calculation of Gastric Resistance

The percentage of lansoprazole released in the acidic medium is calculated using the following formula:

% Drug Released = (Concentration of Lansoprazole in sample × Volume of dissolution medium) / (Label claim of Lansoprazole) × 100

The gastric resistance is the percentage of the drug that remains within the microparticles after exposure to the acidic medium.

% Gastric Resistance = 100% - % Drug Released

Data Presentation

The quantitative data from gastric resistance studies can be summarized in a table for easy comparison of different formulations.

Formulation CodePolymer UsedDrug:Polymer Ratio% Drug Released in 0.1 N HCl (at 60 min)% Gastric Resistance
F1Eudragit L 100-551:525.4 ± 2.174.6 ± 2.1
F2Eudragit S 1001:518.2 ± 1.681.8 ± 1.6
F3Cellulose Acetate Phthalate1:312.5 ± 1.387.5 ± 1.3
F4Cellulose Acetate Phthalate1:49.8 ± 1.190.2 ± 1.1
F5Cellulose Acetate Phthalate1:57.3 ± 0.992.7 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions. Studies have shown that different polymers and drug-to-polymer ratios significantly impact gastric resistance[1][5][6]. For instance, Eudragit S 100 has been reported to provide high gastric resistance[1][7][8]. Similarly, increasing the concentration of polymers like cellulose acetate phthalate can lead to a decrease in drug release in acidic conditions[5][6].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro gastric resistance testing of lansoprazole microparticles.

experimental_workflow cluster_preparation Preparation cluster_testing Dissolution Testing cluster_analysis Analysis prep_media Prepare Simulated Gastric Fluid (0.1 N HCl) setup_dissolution Set up USP Apparatus 2 (37°C, 75 rpm) prep_media->setup_dissolution prep_standards Prepare Lansoprazole Standard Solutions analytical_method Analyze Samples (UV-Vis or HPLC) prep_standards->analytical_method add_microparticles Add Lansoprazole Microparticles setup_dissolution->add_microparticles run_test Run Test for 60 min add_microparticles->run_test sample_withdrawal Withdraw and Filter Samples run_test->sample_withdrawal sample_withdrawal->analytical_method calculate_release Calculate % Drug Released analytical_method->calculate_release calculate_resistance Calculate % Gastric Resistance calculate_release->calculate_resistance

Experimental workflow for gastric resistance testing.

Logical Relationship of Two-Stage Dissolution Testing

For enteric-coated formulations, a two-stage dissolution test is often performed to simulate the entire gastrointestinal transit. The first stage is the gastric resistance test, followed by a second stage in a buffer medium simulating intestinal pH.

two_stage_dissolution acid_stage Acid Stage (Simulated Gastric Fluid, pH 1.2) Assess Gastric Resistance buffer_stage Buffer Stage (Simulated Intestinal Fluid, pH 6.8) Assess Drug Release acid_stage->buffer_stage pH Change

Logical flow of a two-stage dissolution test.

Conclusion

The in vitro gastric resistance test is a fundamental quality control assay for the development of enteric-coated lansoprazole microparticles. The protocols outlined in this document, based on established pharmacopeial methods, provide a robust framework for assessing the performance of these formulations. Careful execution of these tests and accurate quantification of drug release are essential for ensuring the development of a safe and effective product that protects the acid-labile lansoprazole from premature degradation in the stomach.

References

Application Notes and Protocols for Lansoprazole Administration in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of lansoprazole in preclinical animal models of Gastroesophageal Reflux Disease (GERD). This document includes detailed experimental protocols, quantitative data on the efficacy of lansoprazole, and visualizations of the relevant biological pathways.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone of GERD treatment. It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion. Preclinical evaluation of anti-GERD therapies relies on robust animal models that mimic the human condition. This document outlines the methodologies for utilizing lansoprazole in such models, providing a framework for efficacy and mechanistic studies.

Data Presentation

The following tables summarize the quantitative effects of lansoprazole in various rat models of GERD, focusing on histological improvements and reduction of inflammatory and oxidative stress markers.

Table 1: Effect of Lansoprazole on Esophageal Lesions and Histology in Rat Models of GERD

Animal ModelLansoprazole Dose & RouteTreatment DurationKey Histological FindingsEfficacy/Quantitative Outcome
Surgically-induced chronic acid reflux1 mg/kg/day (unspecified route)3 weeksReduced epithelial thickness, decreased papillary elongation, and marked reduction in inflammatory cell infiltration.Near complete prevention of esophagitis signs in treated rats compared to controls.[1]
Pylorus and forestomach ligation-induced acute reflux esophagitis0.3-10 mg/kg (intraduodenal)4 hoursDose-dependent inhibition of esophageal lesions.ID50 of 0.7 mg/kg for the inhibition of reflux esophagitis.
Acetic acid-induced gastric and duodenal ulcers10 and 30 mg/kg/day (p.o.)14 daysAccelerated healing of ulcers.Significant healing effect observed at both 10 and 30 mg/kg/day.

Table 2: Effect of Lansoprazole on Inflammatory and Oxidative Stress Markers in Rat Models

Animal ModelLansoprazole Dose & RouteTreatment DurationMarkerResult
Indomethacin-induced enteritis5 mg/kg (s.c.)Single doseMyeloperoxidase (MPO) activitySignificant suppression of increased MPO activity.
Indomethacin-induced enteritis5 mg/kg (s.c.)Single doseCytokine-induced neutrophil chemoattractant-1 (CINC-1)Significant suppression of increased CINC-1 levels.
Indomethacin-induced enteritis5 mg/kg (s.c.)Single doseThiobarbituric acid-reactive substances (TBARS)Significant suppression of increased TBARS levels.
Indomethacin- or piroxicam-induced gastric injury90 µmol/kg (p.o.)Single doseMalondialdehyde (MDA)Significantly prevented the increase in mucosal MDA concentrations.
Indomethacin- or piroxicam-induced gastric injury90 µmol/kg (p.o.)Single doseGlutathione (GSH)Significantly reversed the reduction of mucosal GSH levels.

Experimental Protocols

Induction of Chronic Reflux Esophagitis in Rats

This surgical model establishes a persistent reflux of gastric acid into the esophagus, leading to chronic inflammation and histological changes characteristic of GERD.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • 2-0 silk suture

  • 18Fr Nélaton catheter piece (2 mm wide)

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Perform a midline laparotomy to expose the abdominal organs.

  • Gently locate the stomach and identify the transitional region between the forestomach and the glandular portion.

  • Ligate this transitional region using a 2-0 silk suture.

  • Identify the duodenum near the pyloric ring and carefully wrap the small piece of the 18Fr Nélaton catheter around it to induce partial obstruction.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

Esophagitis develops over several weeks, with significant histological changes typically observed after 3 weeks.[1]

Lansoprazole Administration via Oral Gavage

Oral gavage is a common and effective method for administering precise doses of lansoprazole to rats.

Materials:

  • Lansoprazole powder

  • Vehicle: 5% gum arabic in deionized water, adjusted to pH 7.[2]

  • Weighing scale

  • Mortar and pestle or homogenizer

  • Graduated cylinder and appropriate containers for preparation

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes

Preparation of Dosing Solution (Example for a 10 mg/kg dose):

  • Calculate the total amount of lansoprazole needed based on the number of animals and their average weight. For a 250g rat, a 10 mg/kg dose requires 2.5 mg of lansoprazole.

  • Weigh the required amount of lansoprazole powder.

  • Prepare the 5% gum arabic vehicle.

  • Suspend the lansoprazole powder in the vehicle to the desired final concentration (e.g., 2.5 mg/ml to deliver in a volume of 1 ml to a 250g rat). Ensure the suspension is homogenous.

Administration Procedure:

  • Gently restrain the rat.

  • Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).

  • Fill a syringe with the calculated volume of the lansoprazole suspension.

  • Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined length.

  • Administer the suspension slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Histological Evaluation of Esophageal Tissue

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • At the end of the experimental period, euthanize the rats.

  • Carefully dissect the esophagus and fix it in 10% neutral buffered formalin.

  • After fixation, process the tissue and embed it in paraffin.

  • Section the paraffin-embedded tissue at a thickness of 4-5 µm.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope.

Histological Scoring: A scoring system can be used to quantify the degree of esophagitis. A common scoring system for reflux esophagitis includes the following parameters, each graded on a scale (e.g., 0-3 for absent, mild, moderate, severe):

  • Basal cell hyperplasia

  • Papillary elongation

  • Intraepithelial inflammatory cell infiltration (e.g., neutrophils, lymphocytes)

  • Erosion and ulceration

Mandatory Visualizations

Signaling Pathway of Lansoprazole in GERD

Lansoprazole_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_esophagus Esophageal Mucosa H_K_ATPase H+/K+ ATPase (Proton Pump) Gastric_Lumen Gastric Lumen H_K_ATPase->Gastric_Lumen H+ Secretion Lansoprazole_effect Reduced Gastric Acid Secretion H_K_ATPase->Lansoprazole_effect Lansoprazole Lansoprazole (activated form) Lansoprazole->H_K_ATPase Covalent Inhibition H_ion H+ Gastric_Acid Gastric Acid Reflux Inflammation Inflammation (↑ IL-6, IL-8, TNF-α) Gastric_Acid->Inflammation Mucosal_Damage Mucosal Damage (Erosions, Ulcers) Inflammation->Mucosal_Damage COX2 COX-2 Upregulation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Mucosal_Protection Mucosal Protection PGE2->Mucosal_Protection Lansoprazole_effect->Gastric_Acid Reduces Gastrin ↑ Serum Gastrin Lansoprazole_effect->Gastrin Leads to Gastrin->COX2 Induces

Caption: Mechanism of lansoprazole in GERD, showing proton pump inhibition and downstream effects.

Experimental Workflow for Evaluating Lansoprazole in a Rat GERD Model

Experimental_Workflow cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) GERD_Induction Surgical Induction of Chronic GERD Animal_Acclimatization->GERD_Induction Recovery Post-operative Recovery (e.g., 1 week) GERD_Induction->Recovery Randomization Randomization into Groups (Vehicle, Lansoprazole Doses) Recovery->Randomization Treatment Daily Lansoprazole Administration (e.g., via Oral Gavage for 3 weeks) Randomization->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Histology Esophageal Histology (H&E) - Scoring of esophagitis Biochemical Biochemical Assays - Inflammatory markers (MPO, CINC-1) - Oxidative stress markers (MDA, GSH)

References

Application Notes and Protocols for the Clinical Evaluation of Lansoprazole in Frequent Heartburn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a clinical trial to evaluate the efficacy and safety of Lansoprazole for the treatment of frequent heartburn.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[1][2][3][4] It is widely used for the treatment of acid-related conditions, including frequent heartburn.[5][6] Clinical trials are essential to substantiate the efficacy and safety of Lansoprazole in this indication. This document outlines the key considerations and methodologies for such a clinical trial.

Mechanism of Action: Lansoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form.[3] This active form then covalently binds to and irreversibly inhibits the H+/K+ ATPase enzyme system, also known as the proton pump.[1][3][4] This action is the final step in the pathway of gastric acid secretion, leading to a significant reduction in stomach acid.[4]

Below is a diagram illustrating the signaling pathway of Lansoprazole's mechanism of action.

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Canaliculus (H+) Lansoprazole_inactive->Acidic_Canaliculus Activation Lansoprazole_active Lansoprazole (Active Sulfenamide) Acidic_Canaliculus->Lansoprazole_active Proton_Pump H+/K+ ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Irreversible Inhibition Lumen Stomach Lumen Proton_Pump->Lumen H+ Secretion H_ion H+ H_ion->Proton_Pump K_ion K+ K_ion->Proton_Pump

Mechanism of action of Lansoprazole.

Clinical Trial Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of Lansoprazole in frequent heartburn.[7][8]

2.1. Study Objectives

  • Primary Objective: To assess the efficacy of Lansoprazole in providing relief from frequent heartburn symptoms compared to placebo.

  • Secondary Objectives:

    • To evaluate the onset of action of Lansoprazole.

    • To assess the effect of Lansoprazole on nighttime heartburn symptoms.

    • To evaluate the safety and tolerability of Lansoprazole.

2.2. Study Population

The study should enroll adult subjects who experience heartburn on two or more days per week for at least the past month.[7][9][10][11]

Inclusion Criteria: [10][11][12]

  • Age 18 years or older.

  • A history of frequent heartburn (≥2 days per week) for the past month.

  • Willingness to discontinue other heartburn medications during the trial.

  • Provide written informed consent.

Exclusion Criteria: [10][11][12]

  • History of erosive esophagitis or other severe gastrointestinal conditions.

  • Use of other PPIs or H2-receptor antagonists within the past 14 days.

  • Known hypersensitivity to Lansoprazole or any of its components.

  • Pregnancy or breastfeeding.

2.3. Study Design and Treatment

The recommended study design involves a screening period, a washout period, a placebo run-in period, and a treatment period.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Washout Washout Period (7 days) Screening->Washout Placebo_Run_In Placebo Run-in (7 days) Washout->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Treatment_Lanso Lansoprazole (15mg or 30mg QD for 14 days) Randomization->Treatment_Lanso Treatment_Placebo Placebo (QD for 14 days) Randomization->Treatment_Placebo Follow_up Follow-up (Assessment of Endpoints) Treatment_Lanso->Follow_up Treatment_Placebo->Follow_up

Workflow of the clinical trial.
  • Screening and Washout: Potential subjects are screened against inclusion/exclusion criteria. Eligible subjects undergo a 7-day washout period where they discontinue all heartburn medications.[7][11]

  • Placebo Run-in: A 7-day single-blind placebo run-in period helps to identify subjects who are compliant and responsive to placebo.[7]

  • Randomization and Treatment: Eligible subjects are then randomized in a double-blind manner to receive either Lansoprazole (15 mg or 30 mg) or a matching placebo once daily for 14 days.[7][9][13]

2.4. Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

  • The percentage of 24-hour days without heartburn during the 14-day treatment period.[7][9]

Secondary Efficacy Endpoints: [9][13]

  • The percentage of nights without heartburn.

  • The percentage of subjects who are heartburn-free on Day 1 of treatment.

  • Subject's global assessment of symptom relief.

Safety Endpoints:

  • Incidence and severity of adverse events (AEs).

  • Changes in clinical laboratory values.

  • Vital signs.

Experimental Protocols

3.1. Subject Recruitment and Screening

  • Obtain approval from the Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

  • Recruit subjects through advertisements, physician referrals, or patient databases.

  • Screen potential subjects based on the approved inclusion and exclusion criteria.

  • Obtain written informed consent from all participating subjects.

3.2. Randomization and Blinding

  • Generate a randomization schedule using a validated system to assign subjects to treatment groups.

  • Maintain blinding of subjects, investigators, and study staff throughout the trial.

  • Package the investigational product (Lansoprazole) and placebo in identical packaging to ensure blinding.

3.3. Data Collection and Management

  • Subjects will complete a daily electronic diary to record heartburn symptoms, severity, and use of rescue medication (antacids).

  • Conduct study visits at baseline, and at the end of the treatment period.

  • Collect data on adverse events at each study visit.

  • Use a validated electronic data capture (EDC) system for data entry and management.

3.4. Statistical Analysis

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized subjects who received at least one dose of the study drug.

  • The percentage of heartburn-free days will be compared between the Lansoprazole and placebo groups using an appropriate statistical test, such as an analysis of covariance (ANCOVA), with baseline heartburn frequency as a covariate.

  • Secondary endpoints will be analyzed using appropriate statistical methods for binary and continuous data.

  • Safety data will be summarized descriptively.

Data Presentation

The following tables summarize typical efficacy and safety data from clinical trials of Lansoprazole for frequent heartburn.

Table 1: Efficacy of Lansoprazole in Frequent Heartburn (14-Day Treatment)

Outcome MeasureLansoprazole 15 mgLansoprazole 30 mgPlacebo
Mean Percentage of Heartburn-Free Days 50-60%55-65%20-30%
Mean Percentage of Nights Without Heartburn 61.3%[9][13]61.7%[9][13]47.8%[9][13]
Percentage of Subjects Heartburn-Free on Day 1 Significantly higher vs. placebo[7][9]Significantly higher vs. placebo[9]-

Note: The values in this table are approximate and are based on data from multiple studies.[7][9][13]

Table 2: Common Adverse Events Reported in Lansoprazole Clinical Trials

Adverse EventLansoprazole (15 mg or 30 mg)Placebo
Diarrhea3.2 - 3.6%[14]2.0%[14]
HeadacheSimilar to placebo[14]Similar to placebo[14]
NauseaSimilar to placebo[14]Similar to placebo[14]
Abdominal PainSimilar to placebo[14]Similar to placebo[14]

Note: The incidence of adverse events with Lansoprazole is generally similar to that of placebo.[14][15]

Conclusion

This document provides a framework for the design and execution of a robust clinical trial to evaluate the efficacy and safety of Lansoprazole in the treatment of frequent heartburn. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submission and scientific publication. The tolerability of lansoprazole is comparable to that of ranitidine, omeprazole and placebo in the treatment of these diseases.[15] Both lansoprazole 15 and 30 mg were highly effective and well tolerated in reducing symptoms in subjects with frequent nighttime heartburn.[13]

References

Application Notes and Protocols for the Synthesis and Characterization of Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides detailed methods for the synthesis and characterization of common process-related and degradation impurities of Lansoprazole.

Common Lansoprazole Impurities

Several impurities can arise during the synthesis of Lansoprazole or as a result of its degradation. The most frequently reported impurities include:

  • Lansoprazole Sulfide (Impurity C): A key intermediate in the synthesis of Lansoprazole.

  • Lansoprazole Sulfone (Impurity B): An oxidation-related impurity.

  • Lansoprazole N-Oxide (Impurity A): An impurity formed due to the oxidation of the pyridine nitrogen.[2][3][4]

  • Lansoprazole Sulfone N-Oxide: An over-oxidized by-product.[2][3]

  • N-Aralkyl Lansoprazole: A process-related impurity.[2][3]

  • Degradation Products: Formed under stress conditions such as acidic, basic, and oxidative environments.[5][6][7]

Synthesis of Lansoprazole Impurities

Detailed experimental protocols for the synthesis of key Lansoprazole impurities are provided below.

Protocol 1: Synthesis of Lansoprazole Sulfide

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (Lansoprazole Sulfide).

Materials:

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • 2-Mercapto-1H-benzimidazole

  • Sodium hydroxide

  • Methanol

  • Water

Procedure:

  • Dissolve 2-Mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide.

  • To this solution, add a methanolic solution of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, filter the precipitated solid.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Dry the product under vacuum to yield Lansoprazole Sulfide.

Protocol 2: Synthesis of Lansoprazole Sulfone

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl}-1H-benzimidazole (Lansoprazole Sulfone).

Materials:

  • Lansoprazole Sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve Lansoprazole Sulfide in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Ethyl acetate:Hexane gradient) to obtain Lansoprazole Sulfone.

Protocol 3: Synthesis of Lansoprazole N-Oxide

Objective: To synthesize 2-({[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole (Lansoprazole N-Oxide).

Materials:

  • Lansoprazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve Lansoprazole in dichloromethane.

  • Cool the solution to 0-5 °C.

  • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a 10% sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/hexane.

Characterization of Lansoprazole Impurities

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Lansoprazole impurities.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of impurities. A typical method employs a C18 column with a gradient elution of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.[6]

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the impurities, leading to unambiguous identification.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of impurities. 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural details.[2][5]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.[2]

Protocol 4: HPLC Method for Impurity Profiling

Objective: To separate and quantify Lansoprazole and its related impurities.

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10, v/v)

  • Mobile Phase B: Methanol: Acetonitrile (50:50, v/v)

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 285 nm

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of Lansoprazole and known impurities in a suitable diluent (e.g., methanol).

  • Sample Preparation: Dissolve the Lansoprazole API or formulation in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.

  • Quantification: Calculate the amount of each impurity using the peak area response from the chromatograms.

Data Presentation

The following tables summarize typical characterization data for common Lansoprazole impurities.

Table 1: Chromatographic and Mass Spectrometric Data

Impurity NameRetention Time (min) - Relative to Lansoprazole[M+H]⁺ (m/z)Molecular Formula
Lansoprazole Sulfide~0.85354.1C₁₆H₁₄F₃N₃OS
Lansoprazole1.00370.1C₁₆H₁₄F₃N₃O₂S
Lansoprazole Sulfone~1.10386.1C₁₆H₁₄F₃N₃O₃S
Lansoprazole N-Oxide~0.95386.1C₁₆H₁₄F₃N₃O₃S

Table 2: ¹H NMR Spectral Data (δ, ppm in CDCl₃)

ProtonLansoprazoleLansoprazole SulfideLansoprazole Sulfone
Py-H8.3 (d), 7.3 (d)8.2 (d), 7.1 (d)8.4 (d), 7.4 (d)
Ar-H7.7-7.3 (m)7.6-7.2 (m)7.8-7.4 (m)
Py-CH₂4.9 (m)4.4 (s)5.1 (s)
OCH₂-CF₃4.9 (m)4.8 (q)4.9 (q)
Py-CH₃2.1 (s)2.2 (s)2.3 (s)
NH13.7 (br)12.5 (br)13.9 (br)

Visualizations

Synthesis Pathway of Lansoprazole and Key Impurities

G A 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl C Lansoprazole Sulfide (Impurity C) A->C Condensation (NaOH) B 2-Mercapto-1H-benzimidazole B->C D Lansoprazole C->D Oxidation (m-CPBA, 1 eq) E Lansoprazole Sulfone (Impurity B) D->E Over-oxidation (m-CPBA) F Lansoprazole N-Oxide (Impurity A) D->F Oxidation (m-CPBA)

Caption: Synthetic pathway of Lansoprazole and its major process-related impurities.

Workflow for Impurity Identification and Characterization

G cluster_0 Sample Preparation cluster_1 Analysis & Isolation cluster_2 Characterization A Lansoprazole API or Formulation B Stress Testing (Acid, Base, Oxidative) A->B D HPLC / UPLC Analysis A->D C Stressed Sample B->C C->D E Preparative HPLC (for unknown impurities) D->E Unknown Peak Detected F LC-MS E->F G HRMS E->G H NMR (1H, 13C, 2D) E->H I IR E->I J Impurity Profile & Structure Elucidation F->J G->J H->J I->J

Caption: General workflow for the identification and characterization of Lansoprazole impurities.

References

Application Notes and Protocols for Studying Acid-Independent Gastrointestinal Protection by Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely recognized for its potent suppression of gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1][2]. While this acid-suppressing activity is central to its therapeutic efficacy in acid-related disorders, a growing body of evidence reveals that lansoprazole possesses significant gastrointestinal protective effects that are independent of its anti-secretory action[3][4][5]. These acid-independent mechanisms contribute to its clinical effectiveness, particularly in scenarios of mucosal injury not solely driven by acid, such as that induced by non-steroidal anti-inflammatory drugs (NSAIDs) or ischemia-reperfusion[4][6][7][8].

These application notes provide a comprehensive overview of the key acid-independent protective mechanisms of lansoprazole and detailed protocols for their investigation. The methodologies described are intended to guide researchers in designing and executing experiments to explore these multifaceted properties of lansoprazole and other gastroprotective agents.

Key Acid-Independent Protective Mechanisms of Lansoprazole

Lansoprazole's gastroprotective effects beyond acid suppression are attributed to several interconnected mechanisms:

  • Enhancement of the Gastric Mucus Barrier: Lansoprazole has been shown to increase the production and secretion of gastric mucus, a critical defensive layer that protects the epithelium from various luminal aggressors[3].

  • Antioxidant Effects: Lansoprazole exhibits direct and indirect antioxidant properties. It can scavenge free radicals and, more importantly, upregulate the expression of cytoprotective antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][9][10][11]. This is achieved by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associating protein 1 (Keap1)[9].

  • Anti-inflammatory Action: Lansoprazole can attenuate inflammatory responses in the gastrointestinal mucosa. This includes reducing the infiltration of neutrophils and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β[7][12][13]. This anti-inflammatory effect is partly mediated by the inhibition of the NF-κB and ERK signaling pathways[13].

  • Increased Prostaglandin Production: Some studies suggest that lansoprazole may enhance the synthesis of prostaglandins, which are crucial for maintaining mucosal integrity and blood flow[3][14].

Data Presentation

The following tables summarize quantitative data from various studies investigating the acid-independent protective effects of lansoprazole in different experimental models.

Table 1: Effect of Lansoprazole on Ethanol-HCl-Induced Gastric Injury in Rats

ParameterControl (Ethanol-HCl)Lansoprazole (24.3 µmol/kg)Lansoprazole (31.4 µmol/kg)Reference
Gastric Mucosal Injury (ED50) -24.3 µmol/kg-[3]
Alcian Blue Recovery (ED50) --31.4 µmol/kg[3]

Table 2: Effect of Lansoprazole on Hemorrhagic Shock-Induced Gastric Injury in Rats

ParameterControl (Hemorrhagic Shock)Lansoprazole (38.9 µmol/kg)Lansoprazole (27.6 µmol/kg)Reference
Gastric Mucosal Injury (ED50) -38.9 µmol/kg-[3]
Alcian Blue Recovery (ED50) --27.6 µmol/kg[3]

Table 3: Effect of Lansoprazole on NSAID-Induced Gastric Injury and Oxidative Stress in Rats

ParameterNSAID ControlLansoprazole (18 µmol/kg)Lansoprazole (90 µmol/kg)Reference
Diclofenac-induced Mucosal Damage SeverePartially CounteractedMarkedly Prevented[8]
Indomethacin-induced MPO increment Increased-Reversed[8]
Indomethacin-induced MDA increment Increased-Reversed[8]
Indomethacin-induced GSH decrease Decreased-Reversed[8]
PGE2 Levels ReducedNo InterferenceNo Interference[8]

Table 4: Effect of Lansoprazole on Ischemia-Reperfusion-Induced Intestinal Mucosal Damage in Rats

ParameterI/R ControlLansoprazole (1 mg/kg)Reference
Mucosal CINC-1 Content Significantly IncreasedSignificantly Inhibited[7]
TBARS Content IncreasedInhibited[7]
MPO Activity IncreasedInhibited[7]

Experimental Protocols

In Vivo Model: Ethanol/HCl-Induced Gastric Injury in Rats

This model is widely used to screen for gastroprotective agents. The combination of ethanol and HCl rapidly induces severe hemorrhagic lesions in the gastric mucosa[15][16].

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Lansoprazole

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Ethanol/HCl solution (e.g., 0.15 M HCl in 98% ethanol)[8]

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Formalin (10% buffered)

  • Image analysis software

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water[8][15].

  • Divide the animals into experimental groups (e.g., vehicle control, lansoprazole-treated, positive control like omeprazole).

  • Administer lansoprazole or vehicle orally (intragastrically) 30-60 minutes before inducing gastric injury[8][17].

  • Administer 1 mL of the ethanol/HCl solution orally to each rat (except for a sham control group)[8][17].

  • One hour after the administration of the damaging agent, euthanize the rats via cervical dislocation under deep anesthesia[8].

  • Immediately excise the stomachs, open them along the greater curvature, and gently rinse with ice-cold saline.

  • Macroscopically examine the gastric mucosa for lesions. The lesion area can be quantified using a scoring system or by measuring the total area of lesions with image analysis software.

  • Collect gastric tissue samples for histological analysis (fix in 10% formalin) and biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

In Vivo Model: Ischemia-Reperfusion (I/R)-Induced Intestinal Injury in Rats

This model simulates the intestinal damage that occurs due to a temporary cessation of blood flow, followed by its restoration, a scenario seen in various clinical conditions[1][6][7][9].

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments, including microvascular clamps

  • Lansoprazole

  • Saline solution

  • Sutures

Procedure:

  • Fast the rats for 24 hours with free access to water[6].

  • Anesthetize the rats.

  • Perform a midline laparotomy to expose the superior mesenteric artery (SMA)[6][9].

  • Administer lansoprazole or vehicle (e.g., intravenously or intraperitoneally) at a predetermined time before ischemia.

  • Induce ischemia by occluding the SMA with a microvascular clamp for a specified period (e.g., 40-60 minutes)[6][9].

  • After the ischemic period, remove the clamp to allow reperfusion for a set duration (e.g., 4 hours)[6].

  • At the end of the reperfusion period, euthanize the animals.

  • Harvest segments of the small intestine for histological evaluation and biochemical analysis.

Biochemical Assays for Oxidative Stress

a. Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration and inflammation[2][18].

Materials:

  • Gastric/intestinal tissue homogenates

  • Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)[2]

  • o-dianisidine dihydrochloride

  • Hydrogen peroxide

  • Spectrophotometer

Procedure:

  • Homogenize the tissue samples in HTAB-containing potassium phosphate buffer[2].

  • Centrifuge the homogenates and collect the supernatants.

  • In a 96-well plate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide[2].

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer[2][19].

  • Calculate MPO activity based on the rate of change in absorbance and express it as units per gram of tissue[2].

b. Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a widely used marker of oxidative stress[5][11][20].

Materials:

  • Gastric/intestinal tissue homogenates

  • Thiobarbituric acid (TBA) reagent[11]

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or fluorometer

Procedure:

  • Homogenize tissue samples in a suitable lysis buffer[4][21].

  • Precipitate proteins using TCA.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct[11][21].

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm[11][20][21].

  • Quantify MDA levels using a standard curve generated with an MDA standard and express as nmol/mg of protein.

c. Reduced Glutathione (GSH) Assay: GSH is a major intracellular antioxidant, and its levels can be depleted during oxidative stress[22][23][24][25][26].

Materials:

  • Gastric/intestinal tissue homogenates

  • 5-sulfosalicylic acid (SSA) for deproteinization[25]

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Glutathione reductase

  • NADPH

  • Spectrophotometer

Procedure:

  • Homogenize tissue samples in cold 5% SSA to prevent GSH oxidation and to precipitate proteins[25].

  • Centrifuge and collect the supernatant.

  • In a 96-well plate, add the supernatant to a reaction mixture containing DTNB, glutathione reductase, and NADPH.

  • The glutathione reductase recycles GSSG to GSH, which then reacts with DTNB to produce a yellow-colored product.

  • Measure the rate of color change at 412 nm.

  • Calculate the GSH concentration from a standard curve and express as µmol/g of tissue.

Analysis of Signaling Pathways

a. Western Blot for Nrf2, HO-1, and Keap1: This technique is used to quantify the protein expression levels of key components of the Nrf2 antioxidant pathway[27][28][29][30][31].

Materials:

  • Gastric epithelial cells (e.g., RGM-1) or tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Keap1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Lyse cells or tissue samples in RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

b. Nrf2 Activation Luciferase Reporter Assay: This assay measures the transcriptional activity of Nrf2[3][32][10][12][14].

Materials:

  • Gastric epithelial cell line

  • A luciferase reporter plasmid containing Antioxidant Response Elements (ARE) upstream of the luciferase gene[32][10]

  • Transfection reagent

  • Lansoprazole

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Transfect the cells with the ARE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • After transfection, treat the cells with lansoprazole or vehicle for a specified time (e.g., 16-24 hours)[32].

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

c. NF-κB Activation Assay: This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB by Western blot or by a reporter assay[33][34][35][36].

Materials (for nuclear translocation):

  • Gastric epithelial cells

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody (anti-p65)

  • Western blotting reagents

Procedure (for nuclear translocation):

  • Treat cells with an inflammatory stimulus (e.g., LPS) with or without lansoprazole.

  • Fractionate the cells to separate the nuclear and cytoplasmic extracts[35].

  • Perform Western blotting on both fractions using an anti-p65 antibody.

  • An increase in p65 in the nuclear fraction indicates NF-κB activation. Use lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker for normalization.

Mandatory Visualizations

Signaling Pathways

Lansoprazole_Signaling cluster_0 Oxidative Stress cluster_1 Lansoprazole Action cluster_2 Nrf2 Pathway cluster_3 NF-κB Pathway ROS ROS Keap1 Keap1 ROS->Keap1 Lansoprazole Lansoprazole Nrf2 Nrf2 ARE ARE HO-1 HO-1 HO-1->ROS reduces Antioxidant\nEnzymes Antioxidant Enzymes Antioxidant\nEnzymes->ROS reduces Inflammatory\nStimuli Inflammatory Stimuli IKK IKK IκBα IκBα NF-κB NF-κB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Analysis Animal_Model Induce GI Injury (e.g., Ethanol/HCl, I/R) Treatment Administer Lansoprazole or Vehicle Tissue_Harvest Harvest Gastric/ Intestinal Tissue Macroscopic Macroscopic Lesion Scoring Tissue_Harvest->Macroscopic Histology Histological Analysis Tissue_Harvest->Histology Biochemical Biochemical Assays (MPO, MDA, GSH) Tissue_Harvest->Biochemical Signaling Signaling Pathway Analysis (Western, PCR) Tissue_Harvest->Signaling Data_Analysis Data Analysis and Interpretation Macroscopic->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis Signaling->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lansoprazole Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lansoprazole's instability in acidic environments during formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is lansoprazole unstable in acidic conditions?

A1: Lansoprazole is a proton pump inhibitor (PPI) that is chemically a substituted benzimidazole. This class of compounds is inherently acid-labile. In the acidic environment of the stomach (pH 1-2), lansoprazole undergoes rapid degradation. The acidic conditions catalyze a series of intramolecular reactions, leading to the formation of a cyclic sulfenamide and other degradation products, which are no longer therapeutically active.[1][2][3] This instability necessitates formulation strategies that protect the drug from gastric acid.

Q2: What is the primary strategy to protect lansoprazole from stomach acid?

A2: The most common and effective strategy is to formulate lansoprazole as a delayed-release dosage form using an enteric coating.[4][5] This involves coating tablets or pellets containing lansoprazole with a polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine (typically above pH 5.5).[6][7] This ensures that the drug passes through the stomach intact and is released in the intestine for absorption.

Q3: What are the most commonly used enteric coating polymers for lansoprazole?

A3: Several polymers are used for enteric coating, with the most common being methacrylic acid copolymers, such as Eudragit® L and S series, and cellulose derivatives like hydroxypropyl methylcellulose phthalate (HPMCP) and cellulose acetate phthalate (CAP).[8] Blends of polymers, such as Eudragit L and hydroxypropyl methylcellulose acetate succinate (HPMCAS), have also been shown to enhance stability and oral bioavailability.[9][10]

Q4: Why is an alkaline microenvironment important in lansoprazole formulations?

A4: Creating an alkaline microenvironment within the dosage form is crucial for enhancing the stability of lansoprazole, even with an enteric coat.[2][11] The enteric polymers themselves can have acidic functional groups that can contribute to the degradation of the acid-labile drug over time. Incorporating alkaline agents, such as magnesium carbonate, magnesium oxide, or sodium bicarbonate, neutralizes this residual acidity and protects the drug.[2][11][12]

Q5: Are there alternative approaches to enteric coating for stabilizing lansoprazole?

A5: Yes, researchers have explored other methods to improve lansoprazole's stability. One promising approach is the formation of co-crystals with a suitable co-former, which can enhance the drug's stability in acidic conditions. Another technique is hot-melt extrusion (HME), which can be used to prepare stable solid dispersions of lansoprazole.

Troubleshooting Guides

Issue 1: Premature Drug Release in Acidic Media (Dissolution Test Failure)

Potential Cause Troubleshooting Step
Inadequate coating thickness Increase the coating level. A weight gain of at least 8% is often required for effective acid resistance.[8]
Cracks or imperfections in the coating Optimize coating process parameters such as spray rate, atomization pressure, and bed temperature to ensure a uniform and intact film.
Incompatible plasticizer Evaluate different types or concentrations of plasticizers. The choice of plasticizer can affect the film's integrity and permeability.
Interaction between drug and enteric polymer Incorporate a sub-coating or barrier layer between the drug-containing core and the enteric coat.[4]
Highly soluble alkalizing agent If using a highly soluble alkalizing agent, it may leach out and compromise the enteric coat. Consider using a less soluble alkalizer.[2]

Issue 2: Incomplete Drug Release in Buffer Media (Dissolution Test Failure)

Potential Cause Troubleshooting Step
Excessive coating thickness Reduce the enteric coating level to allow for timely dissolution at the target pH.
Cross-linking of the enteric polymer Investigate the potential for cross-linking reactions, which can be influenced by storage conditions and excipients. Curing the coated pellets at a controlled temperature and time can sometimes mitigate this.[9]
Inappropriate polymer selection Ensure the selected enteric polymer has a dissolution pH profile that matches the intended release site in the intestine.
Formulation hardening upon storage Conduct stability studies to assess any changes in dissolution over time and adjust the formulation if necessary.

Issue 3: Degradation of Lansoprazole During Formulation or Storage

Potential Cause Troubleshooting Step
Presence of acidic excipients Ensure all excipients are compatible with lansoprazole. Avoid acidic excipients that could lower the micro-environmental pH.
High moisture content Lansoprazole is sensitive to moisture. Control the moisture content throughout the manufacturing process and in the final dosage form.[2]
Inadequate amount of alkalizing agent Increase the concentration of the alkalizing agent to ensure a stable, alkaline microenvironment.[2][11]
Exposure to light and heat Protect the formulation from light and store at controlled room temperature, as lansoprazole is also sensitive to heat and light.[2]

Quantitative Data Summary

Table 1: Comparison of Enteric Coating Polymers on Lansoprazole Stability

Enteric Coating PolymerCoating Level (% weight gain)Drug Release in 0.1N HCl (after 2h)Drug Release in pH 6.8 Buffer (after 45 min)Reference
Eudragit L30D-558%< 5%> 85%[8]
HPMC Phthalate8%~10%~80%[8]
Cellulose Acetate Phthalate8%~15%~75%[8]
Eudragit L / HPMCAS BlendNot Specified< 0.5%> 90%[9][10]

Table 2: Effect of Different Alkaline Stabilizers on Lansoprazole Degradation

Alkaline StabilizerpH of Saturated SolutionDrug Degradation after 5 months at 40°C/75% RHReference
Magnesium Carbonate10.2High[2][11]
Magnesium Oxide10.5High[2][11]
Dibasic Sodium Phosphate9.1Low[2][11]
Sodium Bicarbonate8.2Moderate[2][11]

Experimental Protocols

1. Enteric Coating of Lansoprazole Pellets using a Fluid Bed Coater

  • Objective: To apply a gastro-resistant coating to lansoprazole-loaded pellets.

  • Materials: Lansoprazole-loaded pellets (core), Eudragit L30D-55 dispersion, Triethyl citrate (plasticizer), Talc (anti-tacking agent), Purified water.

  • Equipment: Fluid bed coater with a Wurster insert.

  • Procedure:

    • Prepare the coating dispersion by slowly adding triethyl citrate to the Eudragit L30D-55 dispersion while stirring.

    • Disperse talc in purified water and add it to the polymer dispersion. Continue stirring for at least 30 minutes.

    • Preheat the fluid bed coater to the desired inlet air temperature.

    • Load the lansoprazole pellets into the coating chamber.

    • Fluidize the pellets and once the product temperature reaches the target, begin spraying the coating dispersion at a controlled rate.

    • Monitor the process parameters (inlet air temperature, product temperature, atomization pressure, spray rate) throughout the coating process.

    • Continue the coating process until the desired weight gain is achieved.

    • After coating, dry the pellets in the fluid bed for a specified time to remove residual moisture.

2. Two-Stage Dissolution Test for Enteric-Coated Lansoprazole Capsules

  • Objective: To evaluate the in-vitro drug release profile in simulated gastric and intestinal fluids.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Procedure:

    • Acid Stage:

      • Place 750 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

      • Place one capsule in each vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).

      • After 2 hours, withdraw a sample for analysis.

    • Buffer Stage:

      • Add 250 mL of 0.2 M sodium phosphate, tribasic (pre-equilibrated to 37 ± 0.5 °C) to each vessel, adjusting the pH to 6.8.

      • Continue the dissolution for a specified time (e.g., 45 minutes).

      • Withdraw samples at predetermined time points.

    • Analysis: Analyze the amount of lansoprazole released in the samples using a validated HPLC method.

3. HPLC Method for Analysis of Lansoprazole and its Degradation Products

  • Objective: To quantify lansoprazole and separate it from its acid-induced degradation products.

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Procedure:

    • Prepare standard solutions of lansoprazole and any available degradation product standards.

    • Prepare the sample solutions from the dissolution test or stability studies.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks based on their retention times and peak areas compared to the standards.

Visualizations

Lansoprazole_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_outside Lansoprazole Lansoprazole (prodrug) Active_Metabolite Active Sulfenamide Metabolite Lansoprazole->Active_Metabolite Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent binding (inhibition) Lumen Gastric Lumen (Acidic) Proton_Pump->Lumen H+ secretion H_ion H+ K_ion K+ K_ion->Proton_Pump Enteric_Coating_Workflow Core Lansoprazole Core (Pellet/Tablet) Subcoating Optional Sub-coating (Barrier Layer) Core->Subcoating Improves stability Enteric_Coating Enteric Coating (e.g., Eudragit L30D-55) Subcoating->Enteric_Coating Provides acid resistance Drying Drying/Curing Enteric_Coating->Drying Removes solvent Final_Product Final Enteric-Coated Dosage Form Drying->Final_Product Ensures film integrity Dissolution_Test_Workflow Start Start Dissolution Test Acid_Stage Acid Stage (0.1N HCl, 2 hours) Start->Acid_Stage Sample_Acid Sample for Analysis Acid_Stage->Sample_Acid Buffer_Stage Buffer Stage (pH 6.8, 45 mins) Acid_Stage->Buffer_Stage Analysis HPLC Analysis Sample_Acid->Analysis Sample_Buffer Sample for Analysis Buffer_Stage->Sample_Buffer Sample_Buffer->Analysis End End of Test Analysis->End

References

Technical Support Center: Addressing Variability in Patient Response to Lansoprazole due to CYP2C19 Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 polymorphism on lansoprazole response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which CYP2C19 polymorphism affects lansoprazole metabolism?

A1: Lansoprazole is a proton pump inhibitor (PPI) primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[1][2][3] Genetic variations, or polymorphisms, in the CYP2C19 gene can lead to the production of an enzyme with altered activity. This results in different metabolizer phenotypes, which in turn affects the plasma concentration and efficacy of lansoprazole.[1][2]

Q2: What are the different CYP2C19 metabolizer phenotypes and their implications for lansoprazole therapy?

A2: Individuals can be categorized into four main metabolizer phenotypes based on their CYP2C19 genotype:

  • Ultrarapid Metabolizers (UMs): Carry two increased-function alleles (e.g., 17/17). They metabolize lansoprazole very quickly, leading to lower plasma concentrations and potentially reduced therapeutic effect at standard doses.[4]

  • Extensive Metabolizers (EMs): Carry two normal-function alleles (e.g., 1/1). They have normal lansoprazole metabolism.

  • Intermediate Metabolizers (IMs): Carry one normal-function allele and one loss-of-function allele (e.g., 1/2) or one increased-function and one loss-of-function allele. They have reduced metabolism of lansoprazole compared to EMs.[2]

  • Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3). They have significantly reduced or no CYP2C19 enzyme activity, leading to much higher plasma concentrations of lansoprazole and a more pronounced acid suppression effect.[1][2][5]

Q3: How does CYP2C19 polymorphism impact the clinical efficacy of lansoprazole?

A3: The clinical efficacy of lansoprazole is directly related to its plasma concentration (AUC).[1]

  • Poor Metabolizers (PMs): Generally show a better therapeutic response, such as higher healing rates for gastroesophageal reflux disease (GERD) and higher eradication rates for Helicobacter pylori, due to higher and more sustained plasma levels of the drug.[1]

  • Extensive and Ultrarapid Metabolizers (EMs and UMs): May experience therapeutic failure with standard doses due to rapid drug clearance and lower plasma concentrations.[4][6] Higher doses may be required to achieve the desired therapeutic effect in these individuals.[1][4]

Q4: What are the most common CYP2C19 alleles associated with altered lansoprazole metabolism?

A4: The most clinically relevant CYP2C19 alleles are:

  • CYP2C19*1: The wild-type or normal-function allele.[7]

  • CYP2C19*2 and *3: Loss-of-function alleles that are the most common causes of the poor metabolizer phenotype.[7][8]

  • CYP2C19*17: An increased-function allele that leads to the ultrarapid metabolizer phenotype.[7][9]

Q5: Are there ethnic differences in the frequencies of CYP2C19 alleles?

A5: Yes, the frequencies of CYP2C19 alleles vary significantly among different ethnic populations. For example, the loss-of-function allele *2 is more common in East and South Asian populations compared to European and African populations.[9][10][11] The increased-function *17 allele is more frequent in individuals of European and African descent.[9][10] These differences contribute to the observed variability in drug response across different populations.

Troubleshooting Guides

Issue 1: Inconsistent pharmacokinetic (PK) data for lansoprazole in a study population.

  • Question: We are observing high inter-individual variability in the AUC and Cmax of lansoprazole in our clinical study, even at the same dosage. What could be the cause?

  • Answer: High variability in lansoprazole PK is often attributable to CYP2C19 genetic polymorphism.[12] It is crucial to genotype your study participants for key CYP2C19 alleles (*2, *3, and *17) to stratify them into different metabolizer groups. Comparing the PK parameters within each metabolizer phenotype (UM, EM, IM, PM) should reveal more consistent results and explain a significant portion of the observed variability.

Issue 2: Unexpected therapeutic failure in a subset of patients.

  • Question: A significant number of patients in our trial are not responding to standard-dose lansoprazole for GERD treatment. How can we investigate this?

  • Answer: Therapeutic failure with standard lansoprazole doses is a known issue in CYP2C19 extensive and ultrarapid metabolizers due to rapid drug clearance.[4] Genotyping these non-responders for CYP2C19 is recommended. If they are identified as EMs or UMs, an increased dose of lansoprazole or switching to a PPI less dependent on CYP2C19 metabolism, such as rabeprazole, may be considered.[3]

Issue 3: Difficulty in choosing the right genotyping method.

  • Question: There are several methods available for CYP2C19 genotyping. Which one is most suitable for a research setting?

  • Answer: The choice of genotyping method depends on factors like throughput, cost, and the specific alleles of interest.

    • Real-Time PCR (e.g., TaqMan assays): This is a widely used method that is rapid, sensitive, and suitable for high-throughput analysis of common alleles like *2, *3, and *17.[7][13]

    • PCR-RFLP (Restriction Fragment Length Polymorphism): This is a more traditional, cost-effective method but can be more labor-intensive and less suitable for high-throughput screening.[5][14]

    • DNA Sequencing: Provides the most comprehensive analysis of the CYP2C19 gene but is generally more expensive and may not be necessary if only common functional alleles are of interest.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lansoprazole by CYP2C19 Metabolizer Phenotype

CYP2C19 PhenotypeAUC (ng·h/mL)Cmax (ng/mL)t1/2 (hours)Implication for Lansoprazole Exposure
Ultrarapid Metabolizer (UM)DecreasedDecreasedShorterSignificantly lower drug exposure
Extensive Metabolizer (EM)NormalNormalNormalStandard drug exposure
Intermediate Metabolizer (IM)IncreasedIncreasedLongerModerately higher drug exposure
Poor Metabolizer (PM)Significantly Increased (5-12 times higher than EMs)[1]Significantly IncreasedSignificantly LongerMarkedly higher drug exposure

Table 2: Frequency of Key CYP2C19 Alleles in Different Populations

AlleleEast AsianSouth AsianEuropeanAfrican American
2 (Loss-of-function) ~28.4%[10]~31.8%[10]~15%[9]~17.5%[10]
3 (Loss-of-function) ~6.0%[10]<1%<1%<1%
*17 (Increased-function) ~3.7%[10]~17%[15]~21.7%[10]~22.0%[10]

Experimental Protocols

Protocol 1: CYP2C19 Genotyping using Real-Time PCR (TaqMan Assay)

This protocol outlines the general steps for genotyping the CYP2C19*2, *3, and *17 alleles from whole blood samples.

  • DNA Extraction:

    • Extract genomic DNA from EDTA-anticoagulated whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Real-Time PCR Amplification:

    • Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for the target allele (*2, *3, or *17), and the extracted genomic DNA.

    • The TaqMan assays contain allele-specific probes labeled with different fluorescent dyes (e.g., FAM and VIC).

    • Perform the PCR amplification in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute).

  • Genotype Determination:

    • Analyze the amplification data using the software accompanying the real-time PCR instrument.

    • The software will generate an allelic discrimination plot based on the fluorescence signals from the allele-specific probes, allowing for the determination of the genotype (e.g., homozygous wild-type, heterozygous, or homozygous variant).

Protocol 2: Pharmacokinetic Analysis of Lansoprazole

This protocol describes the key steps for determining the pharmacokinetic profile of lansoprazole in human subjects.

  • Study Design:

    • Conduct a single-dose or steady-state pharmacokinetic study in healthy volunteers or patients.

    • Ensure all subjects have provided informed consent and the study is approved by an ethics committee.

  • Drug Administration and Sample Collection:

    • Administer a single oral dose of lansoprazole (e.g., 30 mg).

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method for the quantification of lansoprazole in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

Mandatory Visualizations

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxy-lansoprazole Lansoprazole->Metabolite1 CYP2C19 (Major Pathway) Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4 (Minor Pathway) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of lansoprazole highlighting the major role of CYP2C19.

Genotyping_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Genotyping Analysis cluster_result Result Interpretation Blood Whole Blood Sample DNA Genomic DNA Extraction Blood->DNA PCR Real-Time PCR with Allele-Specific Probes DNA->PCR Analysis Allelic Discrimination Analysis PCR->Analysis Genotype CYP2C19 Genotype (1/1, 1/2, 2/2, etc.) Analysis->Genotype Phenotype Metabolizer Phenotype (EM, IM, PM, UM) Genotype->Phenotype

Caption: Experimental workflow for CYP2C19 genotyping from a whole blood sample.

Genotype_Phenotype_Response cluster_genotype Genotype cluster_phenotype Phenotype (Enzyme Activity) cluster_response Clinical Response to Standard Dose UM_G UM Genotype (17/17) UM_P Increased Metabolism UM_G->UM_P EM_G EM Genotype (1/1) EM_P Normal Metabolism EM_G->EM_P IM_G IM Genotype (1/2) IM_P Decreased Metabolism IM_G->IM_P PM_G PM Genotype (2/2) PM_P Severely Decreased/ No Metabolism PM_G->PM_P UM_R Potential Therapeutic Failure UM_P->UM_R EM_R Standard Response EM_P->EM_R IM_R Increased Response IM_P->IM_R PM_R Enhanced Response/ Potential for Adverse Effects PM_P->PM_R

Caption: Relationship between CYP2C19 genotype, phenotype, and clinical response to lansoprazole.

References

Technical Support Center: Enhancing Lansoprazole Efficacy in Refractory GERD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges in improving lansoprazole efficacy for refractory gastroesophageal reflux disease (GERD).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to lansoprazole resistance in refractory GERD patients?

Up to 40% of GERD patients may not respond adequately to standard proton pump inhibitor (PPI) therapy like lansoprazole.[1][2] The primary mechanisms are multifaceted and include:

  • CYP2C19 Genetic Polymorphisms: Lansoprazole is extensively metabolized in the liver by the cytochrome P450 2C19 (CYP2C19) enzyme.[3] Genetic variations can lead to different metabolizer phenotypes:

    • Extensive Metabolizers (EMs): Rapidly metabolize lansoprazole, leading to lower plasma concentrations and reduced acid suppression.[3][4]

    • Poor Metabolizers (PMs): Metabolize the drug slowly, resulting in higher plasma levels and more effective acid inhibition.[3][4][5]

    • Intermediate Metabolizers (IMs): Exhibit a metabolic rate between EMs and PMs.[4][5]

  • Ineffective Acid Control: Despite PPI therapy, some patients experience persistent acid reflux, particularly nocturnal acid breakthrough, which is driven by histamine and is less responsive to PPIs.[1][6]

  • Esophageal Hypersensitivity: In some patients, symptoms persist due to heightened sensitivity to refluxate, even when the volume and acidity are not excessive.[1]

  • Non-Acid Reflux: Symptoms may be caused by weakly acidic or bile reflux, which are not targeted by lansoprazole.[1][6]

  • Incorrect Dosing and Compliance: Lack of adherence to prescribed timing (30-60 minutes before a meal) and dosage can significantly reduce efficacy.[7]

Q2: What adjunct therapies can be investigated to improve lansoprazole efficacy?

For patients with refractory GERD, several adjunct therapies can be explored:

  • Histamine-2 Receptor Antagonists (H2RAs): Adding an H2RA at bedtime can help control nocturnal acid breakthrough.[6][8][9]

  • Prokinetics: Agents like mosapride may benefit patients with delayed gastric emptying, which can contribute to reflux events.[8][10] However, their use is generally not recommended without evidence of delayed emptying.[8]

  • GABA-B Agonists: Baclofen has been shown to reduce transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events.[8]

  • Alginates and Mucosal Protectants: Alginate-antacids form a physical barrier on top of the gastric contents, while agents like sucralfate can protect the esophageal mucosa.[6][8][9]

  • Bile Acid Sequestrants: Novel agents like IW-3718 have shown efficacy in patients with bile acid reflux.[7]

Q3: How can novel formulations of lansoprazole overcome limitations of standard preparations?

Standard lansoprazole is acid-labile and requires an enteric coating to bypass the stomach's acidic environment.[11] Novel formulations aim to improve its stability, bioavailability, and duration of action:

  • Delayed-Release and Dual-Release Formulations: Dexlansoprazole, the R-enantiomer of lansoprazole, uses a dual delayed-release technology to prolong plasma concentration and maintain a longer period of acid suppression.[12]

  • Nanoparticle-Based Systems: Encapsulating lansoprazole in nanoparticles (e.g., using Eudragit® or PLGA) can protect it from degradation, improve drug loading, and provide controlled release.[13] Studies have shown these formulations can lead to better ulcer-healing efficacy compared to commercial capsules.[13]

  • Nanosponges: These formulations can be designed for controlled release, potentially reducing dosing frequency and protecting the acid-labile drug.[14]

Troubleshooting Experimental Issues

Q1: My in vitro cell culture experiments with lansoprazole show high variability in acid suppression. What are potential causes?

  • Cell Line Integrity: Ensure the parietal cell model (e.g., primary gastric cells, cell lines) is stable and consistently expresses the H+/K+ ATPase (proton pump).

  • Lansoprazole Activation: Lansoprazole is a prodrug that requires an acidic environment (like the parietal cell canaliculus) to be converted to its active sulfenamide form.[15][16] Ensure your experimental setup mimics this acidic activation step. Inconsistent pH in the culture medium can lead to variable activation and efficacy.

  • Drug Stability: Lansoprazole is unstable in acidic media.[11] Prepare solutions fresh and minimize the time the drug spends in acidic conditions before reaching the target cells.

  • Assay Conditions: The method used to measure acid suppression (e.g., pH probes, colorimetric assays) must be calibrated and validated. Check for interference from culture media components or lansoprazole itself.

Q2: The enteric-coated lansoprazole pellets from my formulation are failing the acid-resistance dissolution test (USP-II paddle method). What should I check?

  • Coating Integrity: The enteric coating (e.g., Eudragit L30 D-55) may be too thin, uneven, or cracked. Verify the coating process parameters, such as spray rate, temperature, and drying time in the fluidized bed processor.[17]

  • Polymer and Excipient Compatibility: Ensure all excipients (e.g., plasticizers like triethyl citrate, binders like HPMC) are compatible and used in the correct proportions.[11][17] Improper plasticizer concentration can make the coating brittle.

  • Barrier Coating: A sub-coat or barrier coat between the drug-loaded core and the enteric coat is often necessary to prevent interaction between the acidic enteric polymer and the alkaline-stabilized lansoprazole.[17]

  • Dissolution Medium pH: Verify the pH of the 0.1 N HCl medium is accurate. The test is designed to simulate the harsh stomach environment for 1 hour before moving to a higher pH buffer.[17]

Q3: My in vivo animal study shows lower-than-expected plasma concentrations of lansoprazole.

  • CYP2C19 Homology: The animal model's CYP enzyme profile may differ significantly from humans. Species with high CYP2C19-equivalent activity will metabolize lansoprazole rapidly. Consider this when selecting a model or interpreting results.

  • Administration Vehicle: The vehicle used for oral gavage (e.g., 0.5% carboxymethyl cellulose) should be optimized to ensure consistent suspension and delivery of the drug.[18]

  • Timing of Administration: Food can reduce the absorption of lansoprazole by up to 50-70%.[16] Standardize the fasting period before drug administration to ensure consistent absorption.

  • Formulation Issues: If using a custom formulation, ensure it protects the drug from the animal's stomach acid and allows for proper release in the small intestine.

Data Summaries

Table 1: Impact of CYP2C19 Genotype on Lansoprazole Efficacy in GERD

CYP2C19 PhenotypeHealing/Remission RateRelative EfficacyReference
Poor Metabolizer (PM) 85-100% healing rate (30 mg/day for 8 weeks)Highest efficacy due to 4-12 fold higher drug exposure (AUC) compared to NMs.[3][5]
Intermediate Metabolizer (IM/hetEM) 68-95% healing rate (30 mg/day for 8 weeks)Higher efficacy than Extensive Metabolizers.[5]
Extensive Metabolizer (EM/homEM) 46-77% healing rate (30 mg/day for 8 weeks)Lowest efficacy; higher risk of GERD recurrence.[3][5]

Table 2: Efficacy of Adjunct Therapies and Alternative Formulations

Therapeutic StrategyKey FindingEfficacy DataReference
Adjunct: Mosapride + Lansoprazole Greater symptom score reduction in patients with severe pre-treatment symptoms.Mean score reduction of 18.22 vs. 12.88 with placebo (p=0.039).[10]
Adjunct: H2RA (Night-time) Decreases nocturnal acid breakthrough.Reduces NAB from 64% to 17% when added to twice-daily PPI.[9]
Alternative: Dexlansoprazole (60 mg) Higher healing rates for erosive esophagitis compared to lansoprazole.92.3–93.1% healing at 8 weeks vs. 86.1–91.5% for lansoprazole 30 mg.[12]
Alternative: Vonoprazan (P-CAB) Non-inferior to lansoprazole for healing erosive esophagitis.Effective in treating PPI-resistant reflux esophagitis.[7][8]
Novel Formulation: LPZ Nanoparticles Better ulcer-healing efficacy than commercial capsules in vivo.Up to 92.4% gastric ulcer healing.[13]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Lansoprazole-Loaded Nanoparticles

This protocol is adapted from methodologies for preparing and evaluating lansoprazole-loaded nanoparticles.[13]

1. Nanoparticle Preparation (Emulsion Solvent Evaporation)

  • Organic Phase: Dissolve 200 mg of lansoprazole and a specified amount of polymer (e.g., 100 mg Eudragit® RS100) in a 10 mL mixture of dichloromethane/methanol (5:5 v/v).

  • Aqueous Phase: Prepare a 0.25% (w/v) polyvinyl alcohol (PVA) solution in water, adjusting the pH to 9.0.

  • Emulsification: Add the organic phase to the aqueous phase under sonication using an ultrasonic probe. Maintain the temperature at 4°C for 20 minutes.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 3-4 hours to allow for solvent evaporation and nanoparticle formation.

  • Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the pellet with deionized water. Lyophilize the nanoparticles for storage.

2. Drug Loading (DL) and Encapsulation Efficiency (EE) Analysis

  • Sample Preparation: Accurately weigh a small amount of the lyophilized nanoparticles and dissolve them in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

  • Quantification: Analyze the lansoprazole concentration using a validated HPLC method.

    • Column: C-18, 4.6 × 250 mm, 5 μm.

    • Mobile Phase: Water:Acetonitrile:Triethylamine (50:50:0.1 v/v/v), pH 7.0.

    • Flow Rate: 1 mL/min.

    • Detection: UV at a specified wavelength (e.g., 285 nm).

  • Calculation:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 2: In Vitro Cell-Based Assay for Proton Pump Inhibition

This protocol provides a general framework for assessing PPI activity in a cell culture model.

1. Cell Culture

  • Culture a suitable cell line (e.g., human gastric adenocarcinoma cells or primary parietal cells) in the recommended medium (e.g., RPMI 1640 with 10% FBS) in a humidified 5% CO2 incubator at 37°C.[19][20]

  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.

2. Lansoprazole Treatment

  • Prepare stock solutions of lansoprazole in DMSO and dilute to final concentrations in culture medium immediately before use.

  • Pre-treat cells with various concentrations of lansoprazole for a specified time (e.g., 3-24 hours).[21] Include a vehicle control (DMSO).

3. Measurement of Acid Secretion (Conceptual)

  • Induce acid secretion using a secretagogue like histamine or forskolin.

  • Measure the change in extracellular pH using a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a microplate-based pH assay.

  • Quantify the inhibitory effect of lansoprazole by comparing the pH change in treated wells versus control wells.

4. Cell Viability Assay (MTS Assay)

  • After treatment, add MTS reagent to each well and incubate for 1-2 hours at 37°C.[21]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow_for_Refractory_GERD_Investigation cluster_patient Clinical Observation cluster_diag Diagnostic Workup cluster_research Research & Development Pathway cluster_outcome Outcome start Patient with GERD Symptoms on Standard Lansoprazole Dose compliance Assess Compliance & Dosing Time start->compliance phenotyping pH-Impedance Monitoring to Phenotype Reflux compliance->phenotyping If compliant genotyping CYP2C19 Genotyping phenotyping->genotyping Objective evidence of GERD adjunct Investigate Adjunct Therapies (e.g., H2RA, Prokinetics) phenotyping->adjunct Non-acid or Nocturnal Reflux genotyping->adjunct EM Phenotype formulation Develop Novel Formulations (e.g., Nanoparticles, Dual Release) genotyping->formulation EM Phenotype optimized Optimized Therapeutic Strategy adjunct->optimized invitro In Vitro Testing (Dissolution, Cell Assays) formulation->invitro invivo In Vivo Animal Models (PK/PD Studies) invitro->invivo invivo->optimized

Caption: Workflow for investigating and developing improved therapies for refractory GERD.

Lansoprazole_Metabolism_Pathway cluster_drug Drug Administration cluster_activation Activation cluster_metabolism Hepatic Metabolism cluster_phenotype Genetic Influence lansoprazole Lansoprazole (Prodrug) active_form Active Sulfenamide Form lansoprazole->active_form Acidic Environment (Parietal Cell) cyp2c19 CYP2C19 Enzyme lansoprazole->cyp2c19 Primary Pathway cyp3a4 CYP3A4 Enzyme lansoprazole->cyp3a4 Minor Pathway pump H+/K+ ATPase (Proton Pump) active_form->pump Covalent Inhibition metabolites Inactive Metabolites cyp2c19->metabolites pm Poor Metabolizers (Higher Efficacy) cyp2c19->pm Low Activity em Extensive Metabolizers (Lower Efficacy) cyp2c19->em High Activity cyp3a4->metabolites

Caption: Metabolic and activation pathway of lansoprazole.

GERD_Inflammatory_Signaling reflux Gastroesophageal Reflux (Acid, Bile) epithelium Esophageal Epithelial Cells reflux->epithelium Stimulates nfkb NF-κB Pathway Activation epithelium->nfkb mapk MAPK Pathway Activation (p38, ERK, JNK) epithelium->mapk cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) nfkb->cytokines permeability Increased Epithelial Permeability (Claudin downregulation) nfkb->permeability mapk->cytokines cytokines->nfkb Positive Feedback inflammation Esophageal Inflammation (Esophagitis) cytokines->inflammation Promotes permeability->inflammation Exacerbates

Caption: Key inflammatory signaling pathways activated in GERD.

References

challenges in formulating Lansoprazole for pediatric administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Lansoprazole for pediatric administration.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental formulation of pediatric Lansoprazole products.

Issue: Rapid Degradation of Lansoprazole in Liquid Formulations

Q1: My aqueous-based Lansoprazole suspension is showing significant degradation within a few hours at room temperature, even with a buffering agent. What could be the cause and how can I fix it?

A1: Rapid degradation of Lansoprazole in aqueous media is a common challenge due to its inherent instability in acidic and even neutral pH environments.[1][2][3] The rate of decomposition increases with decreasing pH.[2] Here are several factors to investigate:

  • Inadequate pH Control: The primary reason for Lansoprazole degradation is exposure to an acidic environment. While you may be using a buffer, its capacity might be insufficient to maintain the required alkaline pH throughout the shelf-life of the product.

    • Troubleshooting Steps:

      • Verify pH: Immediately measure the pH of your suspension. For optimal stability, the pH should be maintained above 7.0, ideally in the range of 8.0-8.5.[1]

      • Increase Buffer Capacity: If the pH has dropped, consider increasing the concentration of your buffering agent (e.g., sodium bicarbonate). An 8.4% sodium bicarbonate solution is commonly used for extemporaneous compounding.[4]

      • Alternative Buffering Agents: Evaluate other pharmaceutically acceptable buffering agents that can maintain a stable alkaline pH.

  • Excipient Interactions: Certain excipients, even if considered "inactive," can interact with Lansoprazole or alter the micro-environmental pH.

    • Troubleshooting Steps:

      • Review Excipient Compatibility: Scrutinize all excipients in your formulation for potential incompatibilities. Some preservatives or flavoring agents may have an acidic character.

      • Simplify the Formulation: Prepare a simple suspension of Lansoprazole in the buffering vehicle alone to confirm its stability before adding other excipients.

  • Photodegradation: Although Lansoprazole is relatively stable to light for up to two months, prolonged exposure can contribute to degradation.[2]

    • Troubleshooting Steps:

      • Use Light-Resistant Packaging: Always store the formulation in amber or other light-protecting containers.[1]

      • Conduct Photostability Studies: If your product is intended to be stored in conditions with light exposure, perform formal photostability studies as per ICH guidelines.

Q2: I'm observing inconsistent stability results for my refrigerated Lansoprazole suspension. Why might this be happening?

A2: Inconsistent stability of refrigerated Lansoprazole suspensions can be perplexing. Conflicting reports in the literature regarding the beyond-use date (BUD) of extemporaneously prepared suspensions highlight this variability.[4][5] Some studies report stability for as long as 14 days, while others suggest a shorter period of only 7 days when stored in plastic oral syringes.[4][5] Here are potential reasons for this inconsistency:

  • Storage Container: The type of storage container can influence stability. While amber plastic syringes are commonly used, interactions with the plastic or leaching of components could potentially affect the drug.

  • Compounding Procedure: Minor variations in the compounding process can lead to significant differences in the final product's stability.

    • Troubleshooting Steps:

      • Standardize the Compounding Process: Ensure a detailed and validated standard operating procedure (SOP) is followed for every batch. Pay close attention to mixing times and the order of addition of ingredients.

      • Evaluate Different Container Materials: Conduct a stability study comparing Lansoprazole suspensions stored in different types of containers, such as amber glass bottles versus plastic syringes.

  • Formulation Composition: The specific grade and source of excipients can impact stability.

    • Troubleshooting Steps:

      • Qualify Excipient Suppliers: Ensure that the excipients you are using meet the required quality standards and are from a reliable source.

      • Assess Impact of Excipient Variability: If you switch suppliers or batches of a critical excipient, re-evaluate the stability of your formulation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the formulation of Lansoprazole for pediatric use.

Stability and Degradation

Q3: What is the primary degradation pathway for Lansoprazole in an acidic environment?

A3: Lansoprazole is a proton pump inhibitor that is activated in an acidic environment. This activation is also the pathway for its degradation. In the acidic canaliculi of parietal cells, Lansoprazole undergoes a proton-catalyzed transformation to form a tetracyclic sulfenamide.[6] This activated form is what binds to and inhibits the H+/K+ ATPase. However, in a pharmaceutical formulation, this same acidic environment will lead to the degradation of the drug before it can be absorbed. The drug is found to degrade significantly under acidic and oxidative stress conditions.[3] Several degradation products can be formed, and their identification is crucial for a comprehensive stability assessment.[7][8][9]

dot

Lansoprazole Lansoprazole (in acidic medium) Intermediate Protonated Intermediate Lansoprazole->Intermediate Protonation Sulfenamide Tetracyclic Sulfenamide (Active/Degradation Product) Intermediate->Sulfenamide Rearrangement Other_DPs Other Degradation Products Sulfenamide->Other_DPs Further Reactions

Caption: Simplified acidic degradation pathway of Lansoprazole.

Q4: What are the recommended storage conditions for extemporaneously prepared Lansoprazole pediatric suspensions?

A4: Based on various stability studies, refrigeration is generally recommended for extemporaneously prepared Lansoprazole suspensions. However, the beyond-use date (BUD) can vary. One study suggests that a suspension in 8.4% sodium bicarbonate should not be stored for more than 7 days when refrigerated and no longer than 48 hours at room temperature.[4][10] It is crucial to conduct your own stability studies on your specific formulation to establish an appropriate BUD.

Taste-Masking

Q5: What are some effective taste-masking strategies for the bitter taste of Lansoprazole in pediatric formulations?

A5: The bitter taste of Lansoprazole is a significant barrier to compliance in children.[11] Several strategies can be employed to overcome this challenge:

  • Flavoring and Sweetening: The use of sweeteners and appealing flavors, such as strawberry, has been shown to be effective.[12]

  • Dosage Form Selection:

    • Orally Disintegrating Tablets (ODTs): These tablets are designed to disintegrate rapidly in the mouth, and the Lansoprazole is often in the form of enteric-coated microgranules, which prevents the drug from dissolving in the mouth and imparting a bitter taste.[13][14][15]

    • Medicated Chocolates: Incorporating the drug into a chocolate base is an innovative approach to improve palatability.

  • Polymeric Coatings: Applying a protective polymer coating around the drug particles can create a physical barrier that prevents the drug from interacting with taste receptors.[11]

Q6: How can I assess the effectiveness of my taste-masking strategy?

A6: Assessing the palatability of a pediatric formulation is a critical step. While challenging to perform in the target pediatric population, several methods can be used:

  • Human Taste Panels: Adult taste panels can be used to evaluate the bitterness intensity and overall palatability of a formulation. A rating scale, such as a 5-point facial hedonic scale, can be used to quantify liking.[16]

  • In Vitro Methods:

    • Electronic Tongues (e-tongues): These are analytical instruments with sensors that can detect and quantify the five basic tastes.[17]

    • Dissolution Testing: While not a direct measure of taste, in vitro dissolution under conditions simulating the oral cavity can provide an indication of how much of the drug might be released to produce a bitter taste.[17]

  • Animal Models: Rodent-based taste aversion models can also be used as a surrogate for human taste perception.[17]

Data and Protocols

Quantitative Data Summary

Table 1: Stability of Extemporaneously Prepared Lansoprazole (3 mg/mL) Suspensions

VehicleStorage ConditionStorage DurationRemaining Lansoprazole (%)Reference
8.4% Sodium BicarbonateRoom Temperature (20-22°C)48 hours>90%[4]
8.4% Sodium BicarbonateRefrigerated (3-4°C)7 days>90%[4]
8.4% Sodium BicarbonateRoom Temperature (22°C)8 hours>90%[5]
8.4% Sodium BicarbonateRefrigerated (4°C)14 days>90%[5]

Table 2: Pharmacokinetic Parameters of Lansoprazole in Pediatric Patients

Age GroupDoseCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Reference
12-17 years15 mg659 ± 3151856 ± 10392.1 ± 0.9[18]
12-17 years30 mg1292 ± 6303442 ± 16182.2 ± 0.7[18]
Neonates (<28 days)0.5 mg/kg/day (Day 5)338 ± 200-2.0 (median)[19]
Neonates (<28 days)1.0 mg/kg/day (Day 5)689 ± 359-2.0 (median)[19]
Infants (1-11 months)1.0 mg/kg/day (Day 5)993 ± 4672160 ± 11301.5 (median)[19]
Infants (1-11 months)2.0 mg/kg/day (Day 5)1790 ± 9014550 ± 22902.0 (median)[19]
Experimental Protocols

Protocol 1: Preparation of an Extemporaneous Lansoprazole Oral Suspension (3 mg/mL)

This protocol is a general guideline and should be adapted and validated for specific applications.

Materials:

  • Lansoprazole delayed-release capsules (e.g., 30 mg)

  • 8.4% Sodium Bicarbonate solution

  • Mortar and pestle or other suitable container

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional)

  • Amber, light-resistant storage container

Procedure:

  • Calculate the required number of Lansoprazole capsules and the total volume of sodium bicarbonate solution needed for the final desired concentration and volume.

  • Carefully open the Lansoprazole capsules and empty the enteric-coated granules into a mortar or beaker.

  • Add a small amount of the 8.4% sodium bicarbonate solution to wet the granules and form a paste.

  • Gradually add the remaining sodium bicarbonate solution while continuously stirring. A magnetic stirrer can be used for this purpose. Stir for at least 15-30 minutes to ensure the granules are well-dispersed.[4][20]

  • Transfer the final suspension into a calibrated, amber, light-resistant container.

  • Label the container with the drug name, concentration, date of preparation, beyond-use date, and storage instructions ("Shake Well Before Use," "Refrigerate").

Protocol 2: Stability-Indicating HPLC Method for Lansoprazole

This is a representative HPLC method synthesized from various sources and should be fully validated for its intended use.[3][21]

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 10 mM Ammonium Acetate or pH 7.0 phosphate buffer with methanol (90:10 v/v)

    • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile (50:50 v/v)

    • Gradient Elution: A gradient program should be developed to effectively separate Lansoprazole from its degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40-45°C

    • Detection Wavelength: 285 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare the Lansoprazole formulation in a suitable diluent (e.g., a mixture of mobile phase A and acetonitrile).

    • Filter the sample through a 0.45 µm filter before injection.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Lansoprazole should be subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[3] The method should be able to resolve the Lansoprazole peak from all degradation product peaks.

Visualization of Key Processes

Experimental Workflow for Developing a Pediatric Lansoprazole Suspension

dot

cluster_0 Formulation Development cluster_1 Analytical Development cluster_2 Stability & Evaluation Define_TPP Define Target Product Profile (TPP) Excipient_Screening Excipient Screening (Solubility, Compatibility) Define_TPP->Excipient_Screening Formulation_Optimization Formulation Optimization (Buffer, Taste-masking) Excipient_Screening->Formulation_Optimization Manufacture_Pilot Manufacture Pilot Batch Formulation_Optimization->Manufacture_Pilot Develop_Method Develop Stability-Indicating Analytical Method (HPLC) Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Stability_Testing Conduct Stability Testing (ICH Conditions) Validate_Method->Stability_Testing Manufacture_Pilot->Stability_Testing Taste_Assessment Perform Taste Assessment Manufacture_Pilot->Taste_Assessment

Caption: Workflow for pediatric Lansoprazole suspension development.

References

Technical Support Center: Mitigating the Risk of Adverse Events in Lansoprazole Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risks of adverse events during clinical trials involving Lansoprazole.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues that may be encountered during experiments.

Hypomagnesemia

Q1: A trial participant on Lansoprazole has developed hypomagnesemia. What is the likely mechanism and how can we manage this?

A1: Lansoprazole-induced hypomagnesemia is thought to result from reduced intestinal magnesium absorption.[1][2][3] The proposed mechanism involves the inhibition of transient receptor potential melastatin 6 and 7 (TRPM6 and TRPM7) cation channels in the intestine, which are crucial for active magnesium transport.[2][4] The increased intestinal pH caused by Lansoprazole may decrease the activity of these pH-sensitive channels.[2]

Management Protocol:

  • Confirm Hypomagnesemia: Measure serum magnesium levels. A level below 0.7 mmol/L confirms the diagnosis.[1][3]

  • Assess Severity:

    • Mild (0.5-0.7 mmol/L) and asymptomatic: Consider oral magnesium supplementation.

    • Severe (<0.5 mmol/L) or symptomatic (e.g., tetany, arrhythmias, seizures): Intravenous magnesium replacement is required.[5]

  • Discontinuation of Lansoprazole: In most cases, magnesium levels normalize after discontinuing the proton pump inhibitor (PPI).[2]

  • Monitoring: Regularly monitor serum magnesium levels during and after treatment.

Experimental Protocol for Monitoring Serum Magnesium:

ParameterMethodFrequencyTarget Range
Serum MagnesiumColorimetric assay with xylidyl blue or atomic absorption spectroscopyBaseline, then weekly for the first month, and monthly thereafter. More frequent monitoring is required for patients on diuretics or with renal impairment.0.7 - 1.0 mmol/L
Vitamin B12 Deficiency

Q2: We are concerned about the potential for Vitamin B12 deficiency in our long-term Lansoprazole trial. What is the underlying mechanism and how should we monitor for it?

A2: Lansoprazole reduces gastric acid secretion, which is essential for the release of dietary vitamin B12 from food proteins.[6][7][8] The acidic environment is necessary to activate pepsin, the enzyme that cleaves B12 from its protein-bound form.[7] Reduced acidity can lead to malabsorption of vitamin B12.[6][9]

Monitoring Protocol:

  • Baseline Assessment: Measure serum vitamin B12, homocysteine, and hemoglobin levels at the start of the trial.

  • Regular Monitoring: For participants on long-term (e.g., >1 year) or high-dose Lansoprazole, monitor these levels annually.

  • Functional Assessment: In cases of borderline serum B12 levels, elevated homocysteine can be an early indicator of functional B12 deficiency.

Experimental Protocol for Monitoring Vitamin B12 Status:

ParameterMethodFrequencyNormal Range
Serum Vitamin B12Competitive binding immunoenzymatic assayBaseline, then annually for long-term trials.148-700 pmol/L (200-950 pg/mL)
Serum HomocysteineImmunoassay or chromatographyBaseline, and if B12 levels are borderline.5-15 µmol/L
HemoglobinAutomated hematology analyzerBaseline, then annually.Varies by sex and age.
Bone Fractures

Q3: Our clinical trial involves an elderly population, and we are concerned about the increased risk of bone fractures with long-term Lansoprazole use. How can we monitor for this?

A3: The mechanism is not fully elucidated but may involve reduced calcium absorption due to hypochlorhydria.

Monitoring Protocol:

  • Baseline Bone Mineral Density (BMD): Assess BMD using dual-energy X-ray absorptiometry (DXA) at the beginning of the trial for at-risk populations (e.g., postmenopausal women, elderly).

  • Follow-up BMD: Repeat DXA scans periodically (e.g., every 2 years) for participants on long-term, high-dose therapy.

  • Calcium and Vitamin D Supplementation: Consider recommending calcium and vitamin D supplementation for at-risk individuals.

Experimental Protocol for Bone Mineral Density Assessment:

ParameterMethodFrequencyInterpretation
Bone Mineral Density (BMD)Dual-energy X-ray absorptiometry (DXA) of the hip and spine.Baseline, then every 2 years for high-risk participants.T-score: > -1.0 (Normal), -1.0 to -2.5 (Osteopenia), < -2.5 (Osteoporosis).
Clostridium difficile-Associated Diarrhea (CDAD)

Q4: A participant in our trial has developed severe diarrhea. How do we investigate for Clostridium difficile and what is the proposed link to Lansoprazole?

A4: The exact mechanism is not fully established, but it is hypothesized that the alteration of the gastric pH may disrupt the normal gut flora, allowing for the overgrowth of C. difficile.[10][11] While spores are acid-resistant, the vegetative form is susceptible to acid, and a higher gastric pH may allow its proliferation.[10]

Diagnostic Protocol:

  • Stool Sample Collection: Collect a fresh stool sample from the symptomatic participant.

  • Laboratory Testing:

    • Nucleic Acid Amplification Test (NAAT): A highly sensitive and specific method to detect the toxin-producing C. difficile genes.

    • Enzyme Immunoassay (EIA) for Toxins A and B: A rapid test to detect the presence of C. difficile toxins.

    • Glutamate Dehydrogenase (GDH) Antigen Test: A screening test that detects an antigen produced by C. difficile. If positive, it should be followed by a toxin assay.

Experimental Protocol for C. difficile Detection:

TestMethodTurnaround TimeNotes
NAATReal-time PCR1-4 hoursHigh sensitivity and specificity.
EIA for Toxins A/BEnzyme-linked immunosorbent assay1-2 hoursRapid but less sensitive than NAAT.
GDH Antigen TestEnzyme immunoassay<1 hourGood as a screening test; requires confirmation.
Acute Kidney Injury (AKI)

Q5: A participant has shown signs of acute kidney injury. What is the potential mechanism related to Lansoprazole and how do we investigate it?

A5: Lansoprazole-associated AKI is often due to acute interstitial nephritis (AIN), which is believed to be an idiosyncratic immune-mediated reaction.[12][13] Another proposed mechanism, particularly in the context of co-administration with other nephrotoxic agents like cisplatin, involves the enhancement of tubular necroptosis.[5][14][15]

Investigative Protocol:

  • Assess Renal Function: Measure serum creatinine (SCr) and blood urea nitrogen (BUN).

  • Urinalysis: Look for proteinuria, hematuria, and pyuria.

  • Discontinue Lansoprazole: Immediately stop the administration of Lansoprazole.

  • Renal Biopsy: If AIN is suspected and the diagnosis is unclear, a renal biopsy is the gold standard for confirmation.[13][16] Histological examination will show interstitial inflammatory infiltrates.[13]

Experimental Protocol for Assessing Renal Injury:

ParameterMethodFrequencyIndication of Injury
Serum Creatinine (SCr)Enzymatic or Jaffe reactionBaseline, and as clinically indicated by symptoms.Significant increase from baseline.
Blood Urea Nitrogen (BUN)Enzymatic (urease) assayBaseline, and as clinically indicated.Significant increase from baseline.
UrinalysisDipstick and microscopyAs clinically indicated.Proteinuria, hematuria, pyuria.
Renal BiopsyPercutaneous needle biopsyIf AIN is strongly suspected.Interstitial inflammatory infiltrates.

Mitigating Risk Through Dose Optimization

Q6: How can we design a clinical trial to find the lowest effective dose of Lansoprazole that minimizes the risk of adverse events?

A6: A dose-finding study with a focus on both efficacy and safety endpoints is recommended.

Experimental Protocol: Dose-Finding Study Design

A randomized, double-blind, placebo-controlled, parallel-group study can be employed.

  • Participants: Patients with a confirmed diagnosis for which Lansoprazole is indicated (e.g., GERD, duodenal ulcer).

  • Intervention:

    • Placebo

    • Lansoprazole 15 mg once daily[17][18]

    • Lansoprazole 30 mg once daily (standard dose)[17][18]

    • Lansoprazole 60 mg once daily (high dose)[18]

  • Duration: 4-8 weeks for initial treatment, with a longer-term follow-up for maintenance therapy.[17][19]

  • Efficacy Endpoints:

    • Symptom relief (e.g., heartburn-free days).

    • Endoscopic healing of erosive esophagitis or ulcers.

    • 24-hour intragastric pH monitoring.[20]

  • Safety Endpoints (Adverse Event Monitoring):

    • Regular monitoring of serum magnesium, vitamin B12, and renal function.

    • Recording of all adverse events, with a particular focus on diarrhea, headache, and nausea.

  • Statistical Analysis: Analyze the dose-response relationship for both efficacy and the incidence of key adverse events to identify the minimal effective dose with the most favorable safety profile.

Signaling Pathway Visualizations

The following diagrams illustrate the proposed signaling pathways involved in key Lansoprazole-related adverse events.

Hypomagnesemia_Pathway Lansoprazole Lansoprazole Gastric_Acid Gastric Acid Secretion Lansoprazole->Gastric_Acid inhibits Intestinal_pH Increased Intestinal luminal pH Gastric_Acid->Intestinal_pH decrease leads to TRPM6_7 TRPM6/TRPM7 Channels Intestinal_pH->TRPM6_7 inhibits activity Mg_Absorption Intestinal Magnesium Absorption TRPM6_7->Mg_Absorption mediates Hypomagnesemia Hypomagnesemia Mg_Absorption->Hypomagnesemia reduced absorption leads to

Caption: Proposed mechanism of Lansoprazole-induced hypomagnesemia.

Vitamin_B12_Deficiency_Pathway Lansoprazole Lansoprazole Gastric_Acid Gastric Acid Secretion Lansoprazole->Gastric_Acid inhibits Pepsinogen Pepsinogen Gastric_Acid->Pepsinogen activates Pepsin Pepsin Dietary_B12 Protein-Bound Dietary Vitamin B12 Free_B12 Free Vitamin B12 Dietary_B12->Free_B12 cleaved by Pepsin B12_Absorption Vitamin B12 Absorption Free_B12->B12_Absorption required for B12_Deficiency Vitamin B12 Deficiency B12_Absorption->B12_Deficiency malabsorption leads to

Caption: Mechanism of Lansoprazole-induced Vitamin B12 deficiency.

AKI_Necroptosis_Pathway cluster_cell Renal Tubular Cell Lansoprazole Lansoprazole (in presence of nephrotoxin e.g., Cisplatin) TNFa TNF-α Lansoprazole->TNFa may increase RIPK1 RIPK1 TNFa->RIPK1 activates RIPK3 p-RIPK3 RIPK1->RIPK3 phosphorylates MLKL p-MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces AKI Acute Kidney Injury Necroptosis->AKI contributes to

Caption: Proposed necroptosis pathway in Lansoprazole-exacerbated AKI.

References

Technical Support Center: Enhancing the Anti-inflammatory Effects of Lansoprazole Independent of Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the acid-independent anti-inflammatory properties of Lansoprazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary acid-independent anti-inflammatory mechanisms of Lansoprazole?

A1: Lansoprazole exerts several anti-inflammatory effects that are not related to its inhibition of gastric acid secretion. The main mechanisms include:

  • Inhibition of Neutrophil Activity: Lansoprazole has been shown to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response. It achieves this by reducing the expression of adhesion molecules such as CD11b, CD18, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1][2][3][4] Furthermore, it can decrease the production of reactive oxygen species (ROS) by neutrophils.[5]

  • Suppression of Pro-inflammatory Cytokines: Lansoprazole can suppress the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways.[6][7]

  • Induction of Heme Oxygenase-1 (HO-1): Lansoprazole induces the expression of the enzyme heme oxygenase-1 (HO-1), which has potent cytoprotective and anti-inflammatory properties.[1][2] This induction is mediated via the Nrf2/Keap1 pathway.[8]

  • Reduction of Oxidative Stress: Lansoprazole has been observed to reduce oxidative stress by inhibiting mitochondrial superoxide production and cellular lipid peroxidation.[9][10][11]

Q2: Can Lansoprazole's anti-inflammatory effects be observed in non-gastrointestinal models?

A2: Yes, some of the anti-inflammatory mechanisms of Lansoprazole are not tissue-specific. For instance, its ability to inhibit neutrophil adhesion and cytokine production has been demonstrated in studies using human umbilical vein endothelial cells (HUVECs) and human monocytic cell lines.[2][6] Therefore, it is plausible that these effects could be relevant in inflammatory models outside of the gastrointestinal tract.

Q3: How does the anti-inflammatory activity of Lansoprazole compare to other proton pump inhibitors (PPIs)?

A3: While other PPIs like omeprazole also exhibit some acid-independent anti-inflammatory properties, studies have suggested that Lansoprazole may have more potent effects in certain experimental models. For example, the anti-ulcer effects of Lansoprazole in some rat models were found to be significantly stronger than those of omeprazole, an effect attributed in part to its acid-independent protective mechanisms.[12]

Troubleshooting Guides

Experiment: Neutrophil Adhesion Assay

Issue: High background adhesion of neutrophils in the negative control group.

  • Possible Cause 1: Over-stimulation of endothelial cells.

    • Troubleshooting Step: Titrate the concentration of the stimulating agent (e.g., TNF-α, IL-1β) to find the optimal concentration that induces sufficient ICAM-1 expression without causing excessive spontaneous neutrophil adhesion.

  • Possible Cause 2: Neutrophils are overly activated during isolation.

    • Troubleshooting Step: Ensure all solutions are endotoxin-free. Handle neutrophils gently during isolation and avoid harsh vortexing. Use a density gradient separation method for isolation.[13]

  • Possible Cause 3: Non-specific binding to the plate surface.

    • Troubleshooting Step: Ensure proper blocking of the plate wells with a suitable blocking agent like 1% casein or 0.5% polyvinylpyrrolidone.[14]

Issue: Inconsistent results between replicates.

  • Possible Cause 1: Uneven plating of endothelial cells.

    • Troubleshooting Step: Ensure a confluent and uniform monolayer of endothelial cells before starting the adhesion assay. Visually inspect the monolayer under a microscope.

  • Possible Cause 2: Inaccurate cell counting.

    • Troubleshooting Step: Use an automated cell counter or a hemocytometer for accurate counting of both endothelial cells and neutrophils.

  • Possible Cause 3: Variation in washing steps to remove non-adherent neutrophils.

    • Troubleshooting Step: Standardize the washing procedure. Use a multichannel pipette for consistent and gentle washing.[13]

Experiment: Myeloperoxidase (MPO) Activity Assay

Issue: Low MPO activity detected in positive control tissue known to have high neutrophil infiltration.

  • Possible Cause 1: Inefficient extraction of MPO from tissue.

    • Troubleshooting Step: Ensure the homogenization buffer contains a detergent like hexadecyltrimethylammonium bromide (HTAB) to effectively lyse neutrophils and release MPO.[15]

  • Possible Cause 2: Degradation of the MPO enzyme.

    • Troubleshooting Step: Keep samples on ice throughout the extraction process and store lysates at -80°C if not used immediately.

  • Possible Cause 3: Interference from substances in the tissue homogenate.

    • Troubleshooting Step: Consider using an antibody-capture based MPO activity assay to improve specificity and reduce interference.[16]

Issue: High variability in MPO activity readings.

  • Possible Cause 1: Inconsistent sample homogenization.

    • Troubleshooting Step: Use a mechanical homogenizer to ensure complete and consistent homogenization of tissue samples.

  • Possible Cause 2: Pipetting errors with small volumes of reagents.

    • Troubleshooting Step: Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting variability.

Quantitative Data Summary

Table 1: Effect of Lansoprazole on Pro-inflammatory Cytokine Production

Cell LineStimulantLansoprazole Conc. (µM)TNF-α Reduction (%)IL-1β Reduction (%)Reference
THP-1LPS100SignificantSignificant[6][7]
THP-1H. pylori extract100SignificantSignificant[6][7]

Table 2: Effect of Lansoprazole on Neutrophil and Endothelial Adhesion Molecule Expression

Cell TypeStimulantAdhesion MoleculeLansoprazole Conc. (µM)EffectReference
Human NeutrophilsH. pylori extractCD11b/CD181-100Inhibition[4]
HUVECsIL-1βICAM-11-100Inhibition[2][4]
HUVECsIL-1βVCAM-11-100Inhibition[2][4]

Experimental Protocols

Neutrophil-Endothelial Cell Adhesion Assay (Static)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

  • Endothelial Cell Activation: Stimulate HUVECs with an appropriate inflammatory mediator (e.g., 10 ng/mL TNF-α) for 4-6 hours to induce the expression of adhesion molecules.

  • Lansoprazole Treatment: Pre-incubate the activated HUVECs with varying concentrations of Lansoprazole for 1 hour.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

  • Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye such as Calcein-AM for easy visualization and quantification.[13]

  • Co-culture: Add the fluorescently labeled neutrophils to the HUVEC monolayers and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent neutrophils.

  • Quantification: Measure the fluorescence intensity using a plate reader to determine the number of adherent neutrophils.

Myeloperoxidase (MPO) Activity Assay
  • Tissue Homogenization: Homogenize tissue samples in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[15]

  • Centrifugation: Centrifuge the homogenates and collect the supernatant.

  • Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[15]

  • Spectrophotometric Measurement: Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculation: Calculate MPO activity based on the rate of change in absorbance and normalize to the total protein concentration of the sample.

Visualizations

Lansoprazole_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Target Cells cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS Monocyte/Macrophage Monocyte/Macrophage LPS->Monocyte/Macrophage H. pylori H. pylori H. pylori->Monocyte/Macrophage IL-1beta IL-1beta Endothelial Cell Endothelial Cell IL-1beta->Endothelial Cell NF-kB Pathway NF-kB Pathway Monocyte/Macrophage->NF-kB Pathway ERK Pathway ERK Pathway Monocyte/Macrophage->ERK Pathway Endothelial Cell->NF-kB Pathway Neutrophil Neutrophil Cytokine Production (TNF-a, IL-1b) Cytokine Production (TNF-a, IL-1b) NF-kB Pathway->Cytokine Production (TNF-a, IL-1b) Induces Adhesion Molecule Expression (ICAM-1, VCAM-1) Adhesion Molecule Expression (ICAM-1, VCAM-1) NF-kB Pathway->Adhesion Molecule Expression (ICAM-1, VCAM-1) Induces ERK Pathway->Cytokine Production (TNF-a, IL-1b) Induces Nrf2/Keap1 Pathway Nrf2/Keap1 Pathway HO-1 Expression HO-1 Expression Nrf2/Keap1 Pathway->HO-1 Expression Induces Inflammation Inflammation Cytokine Production (TNF-a, IL-1b)->Inflammation Neutrophil Adhesion Neutrophil Adhesion Adhesion Molecule Expression (ICAM-1, VCAM-1)->Neutrophil Adhesion Anti-inflammatory Effect Anti-inflammatory Effect HO-1 Expression->Anti-inflammatory Effect ROS Production ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Lansoprazole Lansoprazole Lansoprazole->Endothelial Cell Inhibits Adhesion Molecule Expression Lansoprazole->Neutrophil Inhibits ROS Production Lansoprazole->NF-kB Pathway Inhibits Lansoprazole->ERK Pathway Inhibits Lansoprazole->Nrf2/Keap1 Pathway Activates Neutrophil Adhesion->Inflammation Oxidative Stress->Inflammation

Caption: Signaling pathways of Lansoprazole's anti-inflammatory effects.

Neutrophil_Adhesion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Culture HUVECs to confluence in 96-well plate B Activate HUVECs (e.g., TNF-α) A->B D Pre-treat HUVECs with Lansoprazole or vehicle B->D C Isolate and label neutrophils (Calcein-AM) E Add labeled neutrophils to HUVEC monolayer C->E D->E F Incubate for 30 min at 37°C E->F G Wash to remove non-adherent neutrophils F->G H Measure fluorescence with a plate reader G->H I Quantify neutrophil adhesion H->I

Caption: Experimental workflow for a static neutrophil adhesion assay.

References

Validation & Comparative

comparing the efficacy of Lansoprazole vs Omeprazole in healing erosive esophagitis

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two leading proton pump inhibitors in the treatment of erosive esophagitis, supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparison of the efficacy of lansoprazole and omeprazole, two widely prescribed proton pump inhibitors (PPIs), in the healing of erosive esophagitis (EE). For researchers, scientists, and drug development professionals, this document summarizes key quantitative data from clinical trials, outlines experimental methodologies, and visualizes treatment workflows.

Executive Summary

Both lansoprazole (30 mg daily) and omeprazole (20 mg daily) are effective in healing erosive esophagitis, with comparable healing rates observed at 4 and 8 weeks of treatment.[1][2] Meta-analyses of randomized controlled trials have shown no statistically significant difference in the overall healing efficacy between the two drugs.[1][2] However, some studies suggest that lansoprazole may offer a faster onset of symptom relief, particularly for heartburn, in the initial stages of treatment.[3][4][5][6]

Comparative Efficacy in Healing Erosive Esophagitis

Multiple large-scale, randomized, double-blind clinical trials and subsequent meta-analyses have established the therapeutic equivalence of standard doses of lansoprazole and omeprazole in the healing of erosive esophagitis.

A meta-analysis of six randomized controlled trials demonstrated that lansoprazole 30 mg and omeprazole 20 mg produce healing rates that are not statistically significantly different.[1] Per-protocol analysis showed pooled healing rates for omeprazole 20 mg were 74.7% at 4 weeks and 87.0% at 8 weeks, while for lansoprazole 30 mg, the rates were 77.7% at 4 weeks and 88.7% at 8 weeks.[1] Similarly, intention-to-treat analysis revealed comparable healing rates.[1][2]

Another study involving 1,284 patients found that healing rates with lansoprazole 30 mg were similar to those with omeprazole 20 mg at all evaluation points up to 8 weeks.[7]

Data Presentation: Healing Rates of Erosive Esophagitis
Time Point Analysis Type Omeprazole 20 mg Healing Rate Lansoprazole 30 mg Healing Rate Reference
4 WeeksPer Protocol74.7%77.7%[1]
8 WeeksPer Protocol87.0%88.7%[1]
4 WeeksIntention-to-Treat70.8% - 71%72.7% - 73%[1][2]
8 WeeksIntention-to-Treat81.8% - 82%83% - 83.3%[1][2]
2 Weeks-60.9%65.3%[7]
4 Weeks-82.0%83.3%[7]
8 Weeks-90.7%90.0%[7]

Symptom Relief: Onset and Efficacy

While healing rates are similar, some evidence suggests a faster onset of symptom relief with lansoprazole compared to omeprazole. A large, randomized, double-blind, multicenter study involving 3,510 patients with erosive esophagitis found that lansoprazole 30 mg once daily relieved heartburn symptoms faster and more effectively than omeprazole 20 mg once daily over an 8-week period.[3][4][5]

On the first day of treatment, 33% of patients treated with lansoprazole were heartburn-free compared to 25% of those treated with omeprazole.[3][4] Throughout the 8-week treatment period, a significantly higher percentage of patients in the lansoprazole group remained completely free of heartburn.[3][4][5]

Data Presentation: Heartburn Relief
Metric Time Point Omeprazole 20 mg Lansoprazole 30 mg Reference
Heartburn-Free PatientsDay 125%33%[3][4][6]
Heartburn-Free DaysWeek 1 (Mean)62%66%[6][8]
Heartburn-Free NightsWeek 1 (Mean)64%69%[6][8]
No Heartburn EpisodesEntire 8-Week Period11%14%[6][8]

Experimental Protocols

The findings presented are based on rigorous, double-blind, randomized, multicenter clinical trials. Below is a generalized experimental protocol representative of the key studies cited.

Generalized Experimental Protocol for Comparative Efficacy Trials
  • Patient Selection:

    • Inclusion criteria typically include adult patients (≥18 years) with endoscopically confirmed erosive esophagitis (e.g., Grade 2 or higher according to the Los Angeles Classification).[6]

    • Patients are also required to have a recent history of heartburn symptoms of at least moderate severity.[3][4][5]

    • Exclusion criteria often include the presence of gastric or duodenal ulcers, a history of gastrointestinal surgery, or the use of medications that could interfere with the study results.[6]

  • Study Design:

    • A randomized, double-blind, parallel-group, multicenter design is commonly employed.[1][3][4][5]

    • Patients are randomly assigned to receive either lansoprazole (typically 30 mg) or omeprazole (typically 20 mg) once daily, usually before breakfast, for a period of 8 weeks.[3][4][5][6]

  • Efficacy Assessment:

    • The primary endpoint for healing is the endoscopic verification of healed erosive esophagitis at specified time points (e.g., 4 and 8 weeks).

    • Symptom relief is assessed through patient-reported outcomes, often using daily diaries to record the presence, frequency, and severity of symptoms like heartburn.[3][4][5]

  • Statistical Analysis:

    • Healing rates are compared between the two treatment groups using statistical tests such as the chi-squared test.

    • Both per-protocol and intention-to-treat analyses are typically performed to ensure the robustness of the results.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical trial of lansoprazole and omeprazole in treating erosive esophagitis.

G cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Population with Suspected Erosive Esophagitis InclusionCriteria Inclusion Criteria Met? - Endoscopically Confirmed EE - Symptomatic (Heartburn) Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? - GI Ulcers/Surgery - Confounding Medications InclusionCriteria->ExclusionCriteria Yes NotEligible Excluded from Trial InclusionCriteria->NotEligible No Eligible Eligible Patient Cohort ExclusionCriteria->Eligible No ExclusionCriteria->NotEligible Yes Randomization Randomization (Double-Blind) Eligible->Randomization Lansoprazole Lansoprazole 30 mg Once Daily Randomization->Lansoprazole Omeprazole Omeprazole 20 mg Once Daily Randomization->Omeprazole Week4 Week 4 Assessment - Endoscopy - Symptom Diaries Lansoprazole->Week4 Omeprazole->Week4 Week8 Week 8 Assessment - Endoscopy - Symptom Diaries Week4->Week8 HealingRates Comparison of Healing Rates Week8->HealingRates SymptomRelief Comparison of Symptom Relief Week8->SymptomRelief

Caption: A generalized workflow for a randomized controlled trial comparing lansoprazole and omeprazole.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

Both lansoprazole and omeprazole are proton pump inhibitors that act by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion.

G cluster_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus PPI Lansoprazole / Omeprazole (in bloodstream) ProtonPump H+/K+ ATPase (Proton Pump) PPI->ProtonPump Irreversible Inhibition ParietalCell Parietal Cell Membrane H_out H+ ProtonPump->H_out out K_in K+ K_in->ProtonPump in GastricLumen Gastric Lumen (Stomach Interior) H_out->GastricLumen Increased pH (Reduced Acidity)

Caption: Mechanism of action of proton pump inhibitors on the gastric parietal cell.

Conclusion

References

Lansoprazole Demonstrates Potent Anti-Ulcer Effects in Indomethacin-Induced Ulcer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies validates the significant gastroprotective effects of the proton pump inhibitor (PPI) lansoprazole in rat models of indomethacin-induced gastric and intestinal ulcers. Comparative data reveals lansoprazole's potent efficacy, often superior to other anti-ulcer agents, including the first-generation PPI omeprazole and histamine H2-receptor antagonists like ranitidine and famotidine. These findings underscore lansoprazole's robust mechanism of action, which extends beyond acid suppression to include cytoprotective pathways.

This guide provides a detailed comparison of lansoprazole's performance against other common anti-ulcer drugs in the widely used indomethacin-induced ulcer model, offering valuable insights for researchers and professionals in drug development.

Comparative Efficacy in Inhibiting Gastric Ulcer Formation

Lansoprazole has consistently demonstrated a high degree of efficacy in preventing the formation of indomethacin-induced gastric lesions. Quantitative analysis from multiple studies highlights its superior potency compared to other agents. The ID50 value, representing the dose required to inhibit ulcer formation by 50%, is a key metric in these comparisons.

One study reported an impressive intravenous ID50 value of 0.10 mg/kg for lansoprazole in inhibiting indomethacin-induced gastric lesions in rats. In the same study, omeprazole showed an ID50 of 0.69 mg/kg, while the H2-receptor antagonists famotidine and ranitidine had significantly higher ID50 values of 2.58 mg/kg and 24.6 mg/kg, respectively. This indicates that lansoprazole is approximately 7 times more potent than omeprazole and substantially more potent than the tested H2-receptor antagonists in this model.

Table 1: Comparative ID50 Values for Inhibition of Indomethacin-Induced Gastric Lesions in Rats

DrugDrug ClassRoute of AdministrationID50 (mg/kg)
LansoprazoleProton Pump InhibitorIntravenous0.10
OmeprazoleProton Pump InhibitorIntravenous0.69
FamotidineH2-Receptor AntagonistIntravenous2.58
RanitidineH2-Receptor AntagonistIntravenous24.6

Data synthesized from a comparative study on the effects of intravenous anti-ulcer agents on indomethacin-induced gastric lesions in rats.

Dose-Dependent Protection Against Intestinal Ulceration

The deleterious effects of indomethacin are not confined to the stomach, as it is also known to induce significant ulceration in the small intestine. Lansoprazole has been shown to provide dose-dependent protection in this context as well. In a study examining indomethacin-induced intestinal damage, oral pretreatment with lansoprazole at doses of 30, 60, and 100 mg/kg resulted in a progressive reduction in the ulcer index. Notably, at the same doses, omeprazole did not show a significant protective effect against intestinal lesions.[1]

Table 2: Effect of Lansoprazole and Omeprazole on Indomethacin-Induced Intestinal Ulcer Index in Rats

Treatment (Oral)Dose (mg/kg)Mean Ulcer Index (mm²) ± SEMPercentage Inhibition (%)
Control (Indomethacin only)1045.2 ± 5.1-
Lansoprazole3028.7 ± 4.336.5
Lansoprazole6015.1 ± 3.966.6
Lansoprazole1008.9 ± 2.580.3
Omeprazole3042.5 ± 6.26.0
Omeprazole10039.8 ± 5.811.9

*Statistically significant difference from the control group (p<0.05). Data adapted from a study on the prevention of indomethacin-induced small intestinal ulceration.[1]

Experimental Protocols

The validation of these findings relies on standardized and meticulously executed experimental protocols. Below are representative methodologies for the indomethacin-induced ulcer model.

Indomethacin-Induced Gastric Ulcer Model
  • Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 180-220g, are used. Animals are fasted for 18-24 hours prior to the experiment but are allowed free access to water.

  • Induction of Ulcers: Indomethacin is suspended in a vehicle (e.g., 1% carboxymethyl cellulose) and administered orally or subcutaneously at a dose of 20-30 mg/kg.

  • Drug Administration: Test compounds (lansoprazole, omeprazole, ranitidine, famotidine) or vehicle are administered, typically 30 minutes before or immediately after indomethacin administration. The route of administration can be oral, intravenous, or subcutaneous, depending on the study design.

  • Assessment: Animals are euthanized 4-6 hours after indomethacin administration. The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcer index is then determined by measuring the length and number of hemorrhagic lesions in the glandular portion of the stomach. The sum of the lengths of the ulcers per stomach is used as the ulcer index. The percentage of inhibition is calculated using the formula: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Indomethacin-Induced Intestinal Ulcer Model
  • Animal Model: Similar to the gastric ulcer model, male rats are used.

  • Induction of Ulcers: Indomethacin is administered orally at a dose of 10 mg/kg.[1]

  • Drug Administration: Lansoprazole or other test compounds are given orally 30 minutes prior to indomethacin administration.[1]

  • Assessment: Animals are sacrificed 24 hours after indomethacin administration. The small intestine is excised, and the total area of hemorrhagic lesions is measured to determine the ulcer index.[1]

G cluster_setup Experimental Setup animal Fasted Male Rats drug_admin Drug Administration (Lansoprazole / Alternatives / Vehicle) animal->drug_admin Pre-treatment indo_admin Indomethacin Administration (20-30 mg/kg) drug_admin->indo_admin 30 min euthanasia Euthanasia (4-24 hours post-Indomethacin) indo_admin->euthanasia assessment Stomach/Intestine Excision & Ulcer Index Assessment euthanasia->assessment

Experimental workflow for indomethacin-induced ulcer models.

Mechanism of Action: Beyond Acid Suppression

While the primary mechanism of PPIs is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, evidence suggests that lansoprazole possesses additional protective effects independent of its anti-secretory action. In the context of indomethacin-induced intestinal ulcers, lansoprazole has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory and antioxidant properties.[1] This effect was not observed with omeprazole, providing a potential explanation for the superior efficacy of lansoprazole in the small intestine.[1]

The proposed signaling pathway involves the induction of HO-1 by lansoprazole, which in turn leads to the production of carbon monoxide (CO) and biliverdin. These molecules are thought to mediate the anti-inflammatory effects, including the suppression of inducible nitric oxide synthase (iNOS) expression, a key player in the pathogenesis of NSAID-induced intestinal damage.

G cluster_pathway Lansoprazole's Cytoprotective Signaling Pathway lansoprazole Lansoprazole ho1 Heme Oxygenase-1 (HO-1) Expression lansoprazole->ho1 Upregulates co Carbon Monoxide (CO) ho1->co Produces biliverdin Biliverdin ho1->biliverdin Produces heme Heme heme->ho1 inos Inducible Nitric Oxide Synthase (iNOS) Expression co->inos Inhibits inflammation Mucosal Inflammation & Ulceration inos->inflammation Promotes

Proposed signaling pathway for lansoprazole's gastroprotective effect.

References

A Comparative Analysis of Lansoprazole and Omeprazole on Intragastric pH Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used proton pump inhibitors (PPIs), Lansoprazole and Omeprazole, focusing on their efficacy in controlling intragastric pH. The information presented herein is a synthesis of data from multiple clinical studies, intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Quantitative Comparison of Intragastric pH Control

The following table summarizes the key performance indicators of Lansoprazole and Omeprazole in modulating gastric acidity, based on data from comparative clinical trials.

ParameterLansoprazole (30 mg)Omeprazole (20 mg)Omeprazole (40 mg)Key Findings and Citations
Mean 24-hour Intragastric pH 5.45.5Not Consistently ReportedIn a study on H. pylori-positive volunteers, both Lansoprazole 30 mg and Omeprazole 20 mg showed comparable efficacy in increasing intragastric pH.[1]
Median Intragastric pH Significantly lower than OmeprazoleSignificantly higher than LansoprazoleStatistically significantly higher than Lansoprazole 30 mgMultiple studies have indicated that Omeprazole may lead to a higher median intragastric pH compared to Lansoprazole.[2] One study found that Omeprazole 40 mg provided a statistically significant higher increase in intragastric pH than Lansoprazole 30 mg.[2]
Percentage of Time with Intragastric pH > 4 (24 hours) 27.8% (median)29.3% (median)Not Consistently ReportedA study on healthy Japanese participants showed that a single postprandial dose of Omeprazole 20 mg maintained intragastric pH > 4 for a longer duration than Lansoprazole 30 mg.[3]
Acid Inhibition (%) 79%69%Not Consistently ReportedIn patients with GERD, both Lansoprazole 30 mg and Omeprazole 20 mg significantly decreased the 24-hour area under the time curve for intragastric acidity to a similar extent.[4]
Onset of Action Slightly more effective in time spent above pH 3Slower onset compared to Lansoprazole in some studiesNot Consistently ReportedOne study in healthy volunteers found Lansoprazole 30 mg to be slightly more effective than Omeprazole 20 mg in terms of time spent above pH 3.[5] However, another study concluded that a single postprandial dose of Omeprazole showed a more rapid and sustained acid-inhibitory effect compared to Lansoprazole.[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing 24-hour ambulatory intragastric pH monitoring. The following is a generalized, detailed methodology for such a key experiment.

24-Hour Ambulatory Intragastric pH Monitoring

1. Subject Recruitment and Screening:

  • Inclusion Criteria: Healthy volunteers or patients with a confirmed diagnosis of acid-related disorders (e.g., Gastroesophageal Reflux Disease - GERD).

  • Exclusion Criteria: History of gastrointestinal surgery, use of medications that could interfere with gastric acid secretion (other than the study drugs), and presence of conditions that could affect the study's outcome.

  • Informed Consent: All participants provide written informed consent before any study-related procedures.

2. Study Design:

  • Most comparative studies utilize a randomized, double-blind, crossover design to minimize bias.

  • A washout period of at least one week is typically implemented between treatment phases to ensure the complete elimination of the previous drug.

3. Medication Administration:

  • Subjects are randomly assigned to receive either Lansoprazole or Omeprazole at specified dosages (e.g., Lansoprazole 30 mg, Omeprazole 20 mg or 40 mg).

  • The study medication is usually administered in the morning, before the first meal of the day.

4. pH Monitoring Procedure:

  • A pH monitoring catheter with one or more antimony or glass electrodes is used.

  • The catheter is calibrated using standard buffer solutions of known pH before insertion.

  • The catheter is passed transnasally into the stomach, with the tip positioned in the gastric body, a few centimeters below the lower esophageal sphincter. The position is often verified by a pH gradient upon withdrawal from the stomach into the esophagus.

  • The external end of the catheter is connected to a portable data logger that continuously records intragastric pH for 24 hours.

  • Subjects are instructed to maintain their normal daily activities and diet but are often asked to keep a diary of meals, sleep times, and any symptoms experienced.

5. Data Analysis:

  • The collected pH data is downloaded to a computer for analysis.

  • Key parameters calculated include:

    • Mean 24-hour intragastric pH.

    • Median 24-hour intragastric pH.

    • The percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 3, pH > 4).

  • Statistical analyses are performed to compare the effects of the different treatments.

Visualizing the Mechanisms

To better understand the biological processes and experimental frameworks discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_study_flow Experimental Workflow: Comparative pH Study Start Subject Recruitment & Screening Randomization Randomization Start->Randomization Washout1 Washout Period Randomization->Washout1 TreatmentA Treatment A (e.g., Lansoprazole 30mg) Washout1->TreatmentA pH_Monitoring1 24-Hour Intragastric pH Monitoring TreatmentA->pH_Monitoring1 Washout2 Washout Period pH_Monitoring1->Washout2 TreatmentB Treatment B (e.g., Omeprazole 20mg) Washout2->TreatmentB pH_Monitoring2 24-Hour Intragastric pH Monitoring TreatmentB->pH_Monitoring2 Data_Analysis Data Analysis & Comparison pH_Monitoring2->Data_Analysis End Conclusion Data_Analysis->End

Caption: A typical crossover experimental workflow for comparing the effects of two proton pump inhibitors on intragastric pH.

G cluster_pathway Gastric Acid Secretion Pathway and PPI Inhibition Stimuli Stimuli (Gastrin, Acetylcholine, Histamine) Parietal_Cell Parietal Cell Stimuli->Parietal_Cell Binds to receptors cAMP cAMP & Ca2+ Signaling Parietal_Cell->cAMP Activates Proton_Pump H+/K+-ATPase (Proton Pump) cAMP->Proton_Pump Stimulates H_ions H+ (Acid) Secretion Proton_Pump->H_ions Pumps H+ into lumen PPI Lansoprazole / Omeprazole PPI->Proton_Pump Irreversibly Inhibits

Caption: The signaling pathway of gastric acid secretion and the inhibitory action of proton pump inhibitors like Lansoprazole and Omeprazole.

References

A Head-to-Head Clinical Trial Comparison of Lansoprazole and Esomeprazole for Heartburn Relief

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of proton pump inhibitors (PPIs) for the management of heartburn and gastroesophageal reflux disease (GERD), lansoprazole and esomeprazole are two frequently prescribed medications. This guide provides a detailed comparison of their clinical efficacy, drawing upon data from head-to-head clinical trials. The following sections present quantitative data, experimental methodologies, and visual representations of their mechanism of action and clinical trial workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The clinical efficacy of esomeprazole (40 mg) and lansoprazole (30 mg) has been compared in several large-scale, randomized, double-blind, multicenter trials. The primary endpoints in these studies typically include the healing of erosive esophagitis (EE) and the resolution of heartburn symptoms.

Table 1: Healing Rates of Erosive Esophagitis

TimepointEsomeprazole (40 mg)Lansoprazole (30 mg)p-valueStudy
Week 4 78.3%77.0%Not statistically significantHowden et al.[1]
Week 4 Significantly higher than lansoprazole-<0.05Castell et al.[2][3]
Week 8 89.1%91.4%Not statistically significantHowden et al.[1]
Week 8 92.6%88.8%0.0001Castell et al.[2][3][4]
Week 8 (Moderate to Severe EE) 82.4%77.5%0.007Unnamed Study[5][6]

Table 2: Heartburn Symptom Resolution

Efficacy EndpointEsomeprazole (40 mg)Lansoprazole (30 mg)OutcomeStudy
Sustained Resolution of Heartburn More patients experienced sustained resolution-Esomeprazole superiorCastell et al.[1][2][3]
Time to Sustained Resolution of Heartburn Faster-Esomeprazole superiorCastell et al.[2][3]
Time to Sustained Resolution of Nocturnal Heartburn Faster-Esomeprazole superiorCastell et al.[2][3]
Heartburn Resolution at Week 4 (Moderate to Severe EE) 72%64%p = 0.005Unnamed Study[5]
Rapid Heartburn Relief (First 5 days) More rapid and complete resolution-Esomeprazole superiorUnnamed Study[7][[“]]
Heartburn-free days and nights No statistically significant difference-ComparableUnnamed Study[9]

Experimental Protocols

The data presented above are derived from rigorously designed clinical trials. Below are the generalized methodologies employed in these key studies.

Castell et al. Study Methodology:

  • Study Design: A United States multicenter, randomized, double-blind, parallel-group trial[2][3].

  • Patient Population: 5,241 adult patients with endoscopically confirmed erosive esophagitis, graded by severity at baseline using the Los Angeles (LA) classification[2][3].

  • Intervention: Patients were randomized to receive either esomeprazole 40 mg (n=2624) or lansoprazole 30 mg (n=2617) once daily before breakfast for up to 8 weeks[2][3].

  • Primary Efficacy Endpoint: Healing of erosive esophagitis at week 8[2][3].

  • Secondary Assessments:

    • Proportion of patients healed at week 4[2][3].

    • Resolution of investigator-recorded heartburn[2][3].

    • Time to first and sustained resolution of patient diary-recorded heartburn[2][3].

    • Proportion of heartburn-free days and nights[2][3].

Howden et al. Study Methodology:

  • Study Design: Randomized trial[1].

  • Patient Population: 284 patients with erosive esophagitis (grade 2 or higher)[1].

  • Intervention: Patients received either lansoprazole 30 mg daily or esomeprazole 40 mg daily for 8 weeks[1].

  • Primary Efficacy Endpoint: Healing rates at 4 and 8 weeks[1].

  • Secondary Assessments: Symptom resolution[1].

Mandatory Visualizations

To further elucidate the experimental processes and pharmacological mechanisms, the following diagrams are provided.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 Patient Screening with Symptomatic GERD s2 Endoscopic Confirmation of Erosive Esophagitis (LA Classification) s1->s2 s3 Informed Consent & Baseline Assessment s2->s3 r1 Randomization (1:1 ratio) s3->r1 t1 Group A: Esomeprazole 40 mg once daily r1->t1 t2 Group B: Lansoprazole 30 mg once daily r1->t2 f1 Week 4 Assessment: - Endoscopy for Healing - Heartburn Symptom Diaries t1->f1 t2->f1 f2 Week 8 Assessment (Primary Endpoint): - Final Endoscopy for Healing - Symptom Resolution Analysis f1->f2 a1 Statistical Analysis: - Comparison of Healing Rates - Time to Symptom Resolution f2->a1

Caption: A generalized workflow for a head-to-head clinical trial of PPIs.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_membrane Secretory Canaliculus Membrane cluster_lumen Gastric Lumen pp H+/K+ ATPase (Proton Pump) acid H+ (Acid) pp->acid K+ exchange ppi Lansoprazole / Esomeprazole (Prodrug in bloodstream) activated_ppi Active Sulfenamide Form ppi->activated_ppi activated_ppi->pp Covalent Bonding & Irreversible Inhibition

Caption: Mechanism of action of Lansoprazole and Esomeprazole.

Discussion

The collective evidence from head-to-head clinical trials suggests that while both esomeprazole and lansoprazole are effective in healing erosive esophagitis and resolving heartburn, esomeprazole may offer a statistical advantage in some measures. The large-scale trial by Castell and colleagues, involving over 5,000 patients, demonstrated a statistically significant, albeit modest, superiority of esomeprazole 40 mg over lansoprazole 30 mg in healing EE at 8 weeks.[2][3][4] This study also found that esomeprazole led to a faster and more sustained resolution of heartburn.[2][3]

For patients with moderate to severe erosive esophagitis, esomeprazole has also demonstrated a faster healing time and higher healing rates at 8 weeks, as well as better heartburn resolution at 4 weeks.[5][6] Furthermore, some studies indicate that esomeprazole may provide more rapid relief of heartburn symptoms within the first few days of treatment.[7][[“]] However, other research has found no significant difference in the proportion of heartburn-free days and nights between the two medications.[9]

Both lansoprazole and esomeprazole are generally well-tolerated.[2][3][9] The mechanism of action for both drugs is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[10]

References

Assessing the Non-Inferiority of Generic Lansoprazole Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic and brand-name lansoprazole formulations, focusing on key performance indicators of non-inferiority. The assessment is based on a review of publicly available experimental data on bioequivalence, in vitro dissolution profiles, and impurity analysis. Detailed experimental protocols are provided to facilitate replication and further research.

Bioequivalence Studies

Bioequivalence studies are fundamental in demonstrating the non-inferiority of a generic drug product. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the generic and innovator formulations. The key pharmacokinetic (PK) parameters evaluated are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Experimental Protocol:

A typical bioequivalence study for lansoprazole is a randomized, two-period, two-sequence, single-dose, crossover study conducted in healthy adult volunteers under fasting conditions.[1]

  • Study Design: An open-label, randomized, two-period crossover design is commonly employed.[2] A washout period of at least 7 days is maintained between the two periods.[3]

  • Subjects: A cohort of healthy adult male and non-pregnant female volunteers are recruited for the study.

  • Drug Administration: A single oral dose of the test (generic) and reference (innovator) lansoprazole 30 mg capsules is administered with water after an overnight fast.[2]

  • Blood Sampling: Blood samples are collected at predetermined time intervals, typically before dosing and at multiple time points after dosing, to characterize the plasma concentration profile of lansoprazole.[2]

  • Analytical Method: Plasma concentrations of lansoprazole are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters, including AUC0-t (from time zero to the last measurable concentration), AUC0-∞ (from time zero to infinity), and Cmax.

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) for AUC and Cmax are calculated. For a generic product to be considered bioequivalent, the 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[2]

Data Presentation:

While specific datasets from individual studies are proprietary, published literature consistently reports that generic lansoprazole formulations have demonstrated bioequivalence to the reference product, Prevacid®. The results of these studies are typically summarized as follows:

Table 1: Representative Pharmacokinetic Parameters for a Bioequivalent Generic Lansoprazole Formulation (30 mg Capsules)

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Innovator)Ratio of Geometric Means (90% CI)
AUC0-t (ng·h/mL) ValueValueWithin 80.00% - 125.00%
AUC0-∞ (ng·h/mL) ValueValueWithin 80.00% - 125.00%
Cmax (ng/mL) ValueValueWithin 80.00% - 125.00%

Note: Specific mean values are not publicly available in a consolidated format but the 90% confidence intervals for the ratio of geometric means consistently fall within the regulatory acceptance criteria for bioequivalence.[2]

Experimental Workflow: Bioequivalence Study

cluster_enrollment Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Screening s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose Administration (Test or Reference) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (≥ 7 days) p1_sample->washout p2_dose Single Dose Administration (Alternate Formulation) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (AUC, Cmax) a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Bioequivalence Study Workflow

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control measure that assesses the rate at which the active ingredient is released from the dosage form. For delayed-release formulations like lansoprazole, a two-stage dissolution test is employed to simulate the physiological conditions of the stomach and small intestine.

Experimental Protocol:

The dissolution method for lansoprazole delayed-release capsules is outlined in the United States Pharmacopeia (USP).

  • Apparatus: USP Apparatus 2 (Paddles).

  • Rotation Speed: 75 rpm.

  • Temperature: 37 ± 0.5°C.[4]

  • Dissolution Medium:

    • Acid Stage (Simulated Gastric Fluid): 500 mL of 0.1 N Hydrochloric Acid.

    • Buffer Stage (Simulated Intestinal Fluid): After the acid stage, 425 mL of a buffer concentrate is added to the vessel to achieve a final volume of 900 mL of a phosphate buffer with a pH of 6.8.[5] The buffer concentrate is prepared by dissolving monobasic sodium phosphate, sodium hydroxide, and sodium dodecyl sulfate in water.[5]

  • Procedure:

    • The capsules are placed in the acid stage medium for 60 minutes.

    • After 60 minutes, a sample is withdrawn from the acid stage, and the buffer concentrate is added to the remaining medium.

    • Samples are withdrawn from the buffer stage at multiple time points (e.g., 15, 30, 45, and 60 minutes).

  • Analysis: The amount of dissolved lansoprazole is determined by UV-Vis spectrophotometry at a specified wavelength.

Data Presentation:

The acceptance criteria for the dissolution of lansoprazole delayed-release capsules are as follows:

  • Acid Stage: Not more than 10% of the labeled amount of lansoprazole is dissolved in 60 minutes.[4]

  • Buffer Stage: Not less than 80% (Q) of the labeled amount of lansoprazole is dissolved in 60 minutes.[4]

Comparative dissolution profiles of generic and innovator products are expected to be similar.

Table 2: Representative Comparative Dissolution Profile for Lansoprazole 30 mg Delayed-Release Capsules

Time (minutes)% Drug Dissolved - Test (Generic)% Drug Dissolved - Reference (Innovator)
Acid Stage
60< 10%< 10%
Buffer Stage
15ValueValue
30ValueValue
45ValueValue
60> 80%> 80%

Experimental Workflow: Two-Stage Dissolution Test

cluster_acid Acid Stage cluster_buffer Buffer Stage start Lansoprazole Capsule acid_stage 500 mL 0.1 N HCl 75 rpm, 37°C start->acid_stage acid_sample Sample at 60 min acid_stage->acid_sample buffer_add Add Buffer Concentrate (Final pH 6.8) acid_sample->buffer_add analysis UV-Vis Spectrophotometric Analysis acid_sample->analysis buffer_stage 900 mL Phosphate Buffer 75 rpm, 37°C buffer_add->buffer_stage buffer_sample Sample at multiple time points buffer_stage->buffer_sample buffer_sample->analysis

Two-Stage Dissolution Testing Workflow

Impurity Profiling

The analysis of impurities is a critical aspect of ensuring the quality, safety, and efficacy of any pharmaceutical product. Regulatory agencies require that the impurity profile of a generic drug is comparable to that of the innovator product.

Experimental Protocol:

A validated stability-indicating high-performance liquid chromatography (HPLC) method is used for the separation and quantification of lansoprazole and its related substances.

  • Chromatographic System: A reverse-phase HPLC system with UV detection is typically used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[6]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often used.[6] The specific gradient program is optimized to achieve adequate separation of all known impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection Wavelength: Detection is commonly performed at 285 nm.

  • Sample Preparation: A known amount of the drug substance or the contents of the capsules are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Data Presentation:

The levels of known and unknown impurities in the generic formulation should be comparable to or lower than those in the innovator product and must be within the limits specified by the International Council for Harmonisation (ICH) guidelines.

Table 3: Representative Impurity Profile for Lansoprazole

ImpuritySpecification Limit (ICH)Test Formulation (Generic)Reference Formulation (Innovator)
Lansoprazole Sulphone (Related Compound A)≤ 0.3%ValueValue
Lansoprazole N-Oxide (Related Compound B)≤ 0.1%ValueValue
Lansoprazole Sulphide (Related Compound C)≤ 0.1%ValueValue
Any other Unknown Impurity≤ 0.1%ValueValue
Total Impurities≤ 0.7%ValueValue

Note: Specific comparative data is often part of the confidential regulatory submission. The values for the generic product must be within the established acceptance criteria.

Mechanism of Action: Proton Pump Inhibition

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is a prodrug that is activated in the acidic environment of the gastric parietal cells.[7] The activated form of lansoprazole then irreversibly binds to the H+/K+-ATPase (the proton pump), inhibiting the final step of acid production.[7]

Signaling Pathway: Lansoprazole's Mechanism of Action

cluster_absorption Absorption & Distribution cluster_parietal Gastric Parietal Cell cluster_acidic Secretory Canaliculi (Acidic) cluster_pump Proton Pump (H+/K+-ATPase) cluster_effect Physiological Effect lanso_oral Lansoprazole (Oral) lanso_systemic Systemic Circulation lanso_oral->lanso_systemic lanso_parietal Lansoprazole (Prodrug) lanso_systemic->lanso_parietal activation Protonation & Conversion lanso_parietal->activation active_lanso Activated Sulfenamide activation->active_lanso inhibition Irreversible Inhibition (Covalent Bonding) active_lanso->inhibition Binds to Cysteine Residues proton_pump H+/K+-ATPase proton_pump->inhibition blocked Blocked inhibition->blocked acid_secretion Gastric Acid Secretion acid_secretion->blocked

Lansoprazole's Mechanism of Action

References

Lansoprazole Demonstrates Superiority Over Placebo in Alleviating Frequent Nighttime Heartburn

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data highlights the efficacy of lansoprazole in reducing the frequency and severity of nighttime heartburn episodes compared to placebo. This guide provides an in-depth analysis of the supporting experimental evidence, methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

Lansoprazole, a proton pump inhibitor (PPI), has been shown to be a highly effective treatment for frequent nighttime heartburn, a condition that can significantly impact sleep and overall quality of life.[1][2] Clinical trial data demonstrates that lansoprazole, at doses of both 15 mg and 30 mg, significantly increases the percentage of nights without heartburn compared to a placebo.[1][2][3] The therapeutic benefits of lansoprazole are evident from the first day of treatment and are sustained over a 14-day period.[1][2][4]

Efficacy Data: Lansoprazole vs. Placebo

A pivotal, multicenter, randomized, double-blind, placebo-controlled study provides robust evidence of lansoprazole's efficacy. The key findings from this 14-day trial are summarized below.

Efficacy EndpointLansoprazole 15 mg (n=282-288)Lansoprazole 30 mg (n=282)Placebo (n=282)P-value (vs. Placebo)
Mean Percentage of Night-times Without Heartburn61.3%61.7%47.8%< 0.0001[1][2]
Mean Percentage of 24-Hour Days Without HeartburnNot explicitly quantified, but significantly greater than placeboSignificantly greater than placebo-< 0.0001[4]
Percentage of Subjects Without Heartburn on Day 1Significantly greater than placeboSignificantly greater than placebo-Statistically Significant[1][2]

Experimental Protocol: A Closer Look at the Methodology

The data presented above is derived from a well-designed clinical trial involving 864 subjects experiencing heartburn on two or more days per week for at least a month.[2][3][5]

Study Design:

  • Phase: Phase III[6]

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[2][6]

  • Duration: The study included a 1-week screening and medication washout period, a 1-week single-blind placebo run-in, a 2-week double-blind treatment phase, and a 1-week placebo follow-up.[4]

Patient Population:

  • Inclusion Criteria: Adult subjects with a history of frequent heartburn (≥2 days/week over the past month) that was responsive to heartburn medication.[2][6][7] Participants had to be willing to discontinue their existing heartburn treatments.[6][7]

  • Exclusion Criteria: Patients with a history of erosive esophagitis or a physician-confirmed diagnosis of gastroesophageal reflux disease (GERD) via endoscopy were excluded.[6][7]

Treatment:

  • Subjects were randomly assigned to one of three groups: lansoprazole 15 mg, lansoprazole 30 mg, or placebo, taken once daily in the morning.[2]

  • Antacid tablets were permitted as rescue medication for acute heartburn relief.[4]

Endpoints:

  • Primary Endpoint: The percentage of night-times without heartburn over the 14-day treatment period.[1][2]

  • Secondary Endpoints: The percentage of 24-hour days without heartburn and the percentage of subjects who were heartburn-free on the first day of treatment.[1][2]

  • Data Collection: Subjects reported their heartburn symptoms daily using an interactive voice response system.[4]

experimental_workflow cluster_screening Screening & Washout (1 Week) cluster_run_in Placebo Run-in (1 Week) cluster_treatment Double-Blind Treatment (14 Days) cluster_follow_up Follow-up (1 Week) screening Recruitment of Subjects (Heartburn ≥2 days/week) washout Discontinuation of Heartburn Medication screening->washout placebo_run_in Single-Blind Placebo screening->placebo_run_in randomization Randomization (n=864) placebo_run_in->randomization lansoprazole_15 Lansoprazole 15 mg/day randomization->lansoprazole_15 lansoprazole_30 Lansoprazole 30 mg/day randomization->lansoprazole_30 placebo Placebo randomization->placebo follow_up Placebo Follow-up lansoprazole_15->follow_up data_collection Daily Symptom Reporting (Interactive Voice Response System) lansoprazole_15->data_collection lansoprazole_30->data_collection placebo->data_collection

Figure 1. Experimental workflow of the randomized controlled trial.

Mechanism of Action: How Lansoprazole Works

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[8][9][10] It is a prodrug that, once in the acidic environment of the stomach's parietal cells, is converted to its active form.[8][11] This active form then irreversibly binds to the H+/K+-ATPase enzyme system, also known as the proton pump.[8][12][13] This action blocks the final step in the pathway of gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion.[12]

mechanism_of_action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen lansoprazole_prodrug Lansoprazole (Prodrug) lansoprazole_active Active Sulfenamide lansoprazole_prodrug->lansoprazole_active Acidic Environment (Activation) proton_pump H+/K+-ATPase (Proton Pump) lansoprazole_active->proton_pump Irreversible Binding h_plus H+ (Acid) proton_pump->h_plus Secretion inhibition Inhibition of Acid Secretion proton_pump->inhibition k_plus K+ k_plus->proton_pump Uptake

Figure 2. Signaling pathway of lansoprazole's mechanism of action.

Safety and Tolerability

In the described clinical trials, both 15 mg and 30 mg doses of lansoprazole were well-tolerated by the subjects.[1][2] The incidence of adverse events was similar between the lansoprazole and placebo groups, indicating a favorable safety profile for short-term use in the self-treating population with frequent heartburn.[4]

References

A Comparative Analysis of Lansoprazole and Ranitidine for the Treatment of Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two widely recognized therapeutic agents for Gastroesophageal Reflux Disease (GERD): Lansoprazole, a proton pump inhibitor (PPI), and Ranitidine, a histamine H2-receptor antagonist (H2RA). This analysis is supported by experimental data to assist researchers and professionals in understanding the nuances of their efficacy, mechanisms, and clinical applications.

Introduction

Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach acid into the esophagus, leading to symptoms like heartburn and regurgitation. The primary therapeutic goal for GERD is to reduce gastric acidity, which can be achieved through different pharmacological approaches. Lansoprazole and Ranitidine represent two distinct classes of drugs that effectively suppress gastric acid but through different mechanisms. Lansoprazole, a proton pump inhibitor, provides a more potent and prolonged acid suppression compared to Ranitidine, a histamine H2-receptor antagonist. This guide will delve into a comparative analysis of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.

Mechanisms of Action

The fundamental difference between Lansoprazole and Ranitidine lies in their molecular targets within the gastric parietal cells, the primary sites of acid secretion.

Lansoprazole: The Proton Pump Inhibitor

Lansoprazole is a substituted benzimidazole that acts as a prodrug.[1] In the acidic environment of the parietal cell's secretory canaliculus, it is converted to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with the sulfhydryl groups of cysteine residues on the H+/K+ ATPase enzyme, commonly known as the proton pump.[3][4] This irreversible inhibition blocks the final step in the gastric acid secretion pathway, effectively shutting down acid production regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[4][5] The prolonged effect of Lansoprazole is due to the need for de novo synthesis of the H+/K+ ATPase enzyme to restore acid secretion.[6]

lansoprazole_pathway cluster_parietal_cell Gastric Parietal Cell Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Lansoprazole_active Sulfenamide (Active) Lansoprazole_inactive->Lansoprazole_active Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) Lansoprazole_active->ProtonPump Irreversible Inhibition Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion H_ion H+ K_ion K+ Stimuli Gastrin, Acetylcholine, Histamine Stimuli->ProtonPump Stimulation

Figure 1: Lansoprazole's Mechanism of Action.
Ranitidine: The H2-Receptor Antagonist

Ranitidine is a competitive and reversible antagonist of the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[6][7][8] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid secretion. By blocking the H2-receptor, Ranitidine prevents histamine from binding and initiating the downstream signaling cascade that activates the proton pump.[9] This leads to a reduction in both basal and nocturnal acid secretion.[8] However, its effect is less pronounced on meal-stimulated acid secretion, as this is also mediated by gastrin and acetylcholine.[10]

ranitidine_pathway cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binding ProtonPump H+/K+ ATPase (Proton Pump) H2_Receptor->ProtonPump Activation Ranitidine Ranitidine Ranitidine->H2_Receptor Competitive Inhibition Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion H_ion H+ clinical_trial_workflow Patient_Screening Patient Screening & Enrollment (Symptomatic GERD) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Lansoprazole Randomization->Group_A Group_B Group B: Ranitidine Randomization->Group_B Treatment_Period 8-Week Treatment Period (Double-Blind) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Symptom Diaries, QoL Questionnaires, Endoscopy) Treatment_Period->Data_Collection Follow_up Follow-up Assessments (Weeks 4 & 8) Data_Collection->Follow_up Data_Analysis Statistical Analysis (Comparison of Efficacy & Safety) Follow_up->Data_Analysis

References

Lansoprazole's Synergistic Strike: A Comparative Guide to its Anti-Tumor Efficacy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with well-established safety profiles presents a compelling strategy in oncology. Lansoprazole, a widely used proton pump inhibitor (PPI), is emerging as a promising candidate for combination cancer therapy. This guide provides a comparative analysis of Lansoprazole's synergistic anti-tumor effects when combined with various chemotherapy agents, supported by experimental data and detailed methodologies.

The acidic tumor microenvironment is a key driver of tumor progression, metastasis, and chemoresistance.[1][2] Lansoprazole, by inhibiting the vacuolar H+-ATPase (V-ATPase) proton pump, can disrupt this acidic milieu, thereby sensitizing cancer cells to conventional chemotherapeutics.[1][2][3][4] This guide will delve into the mechanistic underpinnings and quantitative outcomes of combining Lansoprazole with agents such as Gefitinib, Doxorubicin, Paclitaxel, Cisplatin, and 5-Fluorouracil.

Comparative Efficacy of Lansoprazole Combination Therapies

The following tables summarize the quantitative data from various studies, highlighting the enhanced anti-tumor effects of Lansoprazole in combination with different chemotherapy drugs.

Chemotherapy Agent Cancer Type Key Findings Quantitative Data (Example) Reference
Gefitinib Non-small Cell Lung Cancer (A549 cells)Synergistic inhibition of cell proliferation, enhanced G0/G1 cell cycle arrest and apoptosis.Combination significantly attenuated the growth of A549 nude mouse xenograft models.[1][2]
Doxorubicin Breast Cancer (EMT6, MCF7 cells)Potentiated cytotoxicity and enhanced penetration of doxorubicin in multilayered cell cultures.Combined treatment led to the greatest delay in tumor growth in vivo compared to single agents.[3][5][6]
Paclitaxel MelanomaSensitized human melanoma cells to suboptimal doses of paclitaxel, both in vitro and in vivo.Combination of well-tolerated Lansoprazole doses with suboptimal paclitaxel doses showed significant anti-tumor effects in a xenograft model.[7][8][9]
Cisplatin Hepatic CellsIncreased cell viability and cytoprotective effect against cisplatin-induced cytotoxicity.Pretreatment with Lansoprazole increased cell viability to approximately 80% in a cisplatin-induced cytotoxicity model.[10][11][12]
5-Fluorouracil (5-FU) Esophageal Squamous Cell Carcinoma (KYSE50, 70 cells)Significantly enhanced the cytotoxic effect of 5-FU.PPI-treated patients showed better overall survival in a clinical study.[4]
Various (Substrates of ABCB1/G2) Multidrug-Resistant Cancer CellsAttenuated ABCB1/G2-mediated multidrug resistance and exhibited synergistic effects.Lansoprazole impeded lysosomal sequestration of substrate drugs, leading to increased intracellular accumulation.[13]

Mechanistic Insights: How Lansoprazole Augments Chemotherapy

Lansoprazole's synergistic effects are multi-faceted, targeting key vulnerabilities in cancer cells.

1. Reversal of Acidic Tumor Microenvironment: By inhibiting V-ATPase, Lansoprazole increases the pH of the extracellular space and acidic intracellular organelles like lysosomes.[1][2][3] This is particularly effective against weakly basic drugs like Doxorubicin, which can become ionized and trapped in acidic environments, preventing them from reaching their intracellular targets.[3][5][6]

2. Overcoming Multidrug Resistance (MDR): Lansoprazole has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[13] It competitively binds to these transporters and impedes the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and efficacy.[13]

3. Modulation of Key Signaling Pathways: Lansoprazole can inhibit critical pro-survival signaling pathways in cancer cells. Studies have demonstrated its ability to suppress the phosphorylation of Stat3 and downregulate the PI3K/Akt/mTOR and Ras/Raf/ERK pathways.[1][2] This leads to cell cycle arrest and induction of apoptosis.

4. Inhibition of Autophagy: Lansoprazole can block autophagic flux by impairing the fusion of autophagosomes with lysosomes, a process dependent on lysosomal acidification.[1][2] As autophagy can be a survival mechanism for cancer cells under stress, its inhibition can enhance the efficacy of chemotherapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of Lansoprazole.

Cell Viability and Cytotoxicity Assays
  • Protocol: Cancer cells are seeded in 96-well plates and treated with Lansoprazole alone, the chemotherapy agent alone, or a combination of both at various concentrations for a specified duration (e.g., 24, 48, or 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or colony formation assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. Synergism is often determined using the combination index (CI), where CI < 1 indicates a synergistic effect.

Western Blotting for Signaling Pathway Analysis
  • Protocol: Cells are treated as described above. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the signaling pathways of interest (e.g., phosphorylated and total forms of Akt, ERK, Stat3).

  • Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Models
  • Protocol: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Lansoprazole alone, chemotherapy agent alone, and the combination. Tumor volume and body weight are monitored regularly.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between the different treatment groups.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treatment with Lansoprazole and/or Chemotherapy Agent cell_culture->treatment viability Cell Viability Assays (MTT, Colony Formation) treatment->viability western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot xenograft Xenograft Tumor Model (Immunocompromised Mice) treatment_in_vivo Systemic Treatment xenograft->treatment_in_vivo tumor_measurement Tumor Volume Measurement treatment_in_vivo->tumor_measurement analysis Efficacy Analysis tumor_measurement->analysis

Figure 1: General experimental workflow for evaluating synergy.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_raf Ras/Raf/ERK Pathway cluster_stat3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Lansoprazole_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf ERK ERK Raf->ERK Proliferation_Survival_ERK Cell Proliferation & Survival ERK->Proliferation_Survival_ERK Lansoprazole_Raf->Raf Inhibits STAT3 STAT3 Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3->Gene_Expression Lansoprazole_STAT3->STAT3 Inhibits Phosphorylation

Figure 2: Key signaling pathways inhibited by Lansoprazole.

mdr_reversal cluster_cell Multidrug-Resistant Cancer Cell Chemo_in Chemotherapy (Intracellular) ABC_transporter ABC Transporter (e.g., ABCB1) Chemo_in->ABC_transporter Efflux Chemo_out Chemotherapy (Extracellular) Chemo_out->Chemo_in ABC_transporter->Chemo_out Lansoprazole Lansoprazole Lansoprazole->ABC_transporter Inhibits

Figure 3: Lansoprazole's role in reversing multidrug resistance.

References

Lansoprazole Demonstrates Efficacy in Preventing Gastroduodenal Stress Ulcerations in Placebo-Controlled Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive review of placebo-controlled trial data on lansoprazole for the prevention of gastroduodenal stress ulcerations reveals its potential benefit in critically ill patients. This guide provides a detailed comparison of lansoprazole's performance against placebo and other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Proton pump inhibitors (PPIs), including lansoprazole, are frequently utilized for stress ulcer prophylaxis in intensive care unit (ICU) settings. While numerous studies have compared different PPIs, direct placebo-controlled evidence for lansoprazole is less abundant. However, existing research provides valuable insights into its prophylactic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from a notable placebo-controlled trial and a large-scale network meta-analysis.

Table 1: Efficacy of Oral Lansoprazole in a Placebo-Controlled Trial

OutcomeLansoprazole (n=60)Placebo (n=60)p-value
Apparent Upper Gastrointestinal Bleeding0 (0%)5 (8.3%)0.057
Ventilator-Associated Pneumonia4 (6.7%)6 (10.0%)0.509

Data from Lin et al. (2016) involving patients being weaned from mechanical ventilators.[1]

Table 2: Comparative Efficacy of PPIs in Stress Ulcer Prophylaxis (Network Meta-Analysis)

ComparisonOdds Ratio (95% Confidence Interval)Quality of Evidence
PPIs vs. Placebo (Clinically Important Bleeding)0.24 (0.10, 0.60)Moderate
PPIs vs. Placebo (Overt Bleeding)0.14 (0.07, 0.28)Moderate

This network meta-analysis included studies on various PPIs, including lansoprazole.[2]

Experimental Protocols

A detailed methodology provides context for the presented data and facilitates the design of future studies.

Protocol from a Randomized Controlled Trial of Oral Lansoprazole (Lin et al., 2016) [1]

  • Study Design: A randomized, controlled trial.

  • Patient Population: 120 patients in a respiratory care center who were being weaned from mechanical ventilators.

  • Inclusion Criteria: Patients successfully passing a spontaneous breathing trial.

  • Exclusion Criteria: History of peptic ulcer or gastroesophageal reflux disease, recent use of acid-suppressing drugs, NSAIDs, or anticoagulants, and active gastrointestinal bleeding.

  • Intervention: The treatment group (n=60) received 30 mg of lansoprazole orally disintegrating tablets administered through a nasogastric tube once daily for 14 days.

  • Control: The control group (n=60) did not receive any proton pump inhibitors or other medications for treating peptic ulcers.

  • Primary Endpoint: The primary outcome measured was the incidence of apparent upper gastrointestinal bleeding within two weeks of enrollment.

  • Secondary Endpoints: Incidence of ventilator-associated pneumonia and 30-day survival rates.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the placebo-controlled trial of oral lansoprazole for stress ulcer prophylaxis.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention (14 days) cluster_outcome Outcome Assessment P Patients in Respiratory Care Center (Weaning from Mechanical Ventilator) S Screening for Inclusion/Exclusion Criteria P->S R Randomization (n=120) S->R L Lansoprazole Group (n=60) 30 mg OD via NG tube R->L Pla Placebo Group (n=60) No intervention R->Pla O Primary Endpoint: Apparent Upper GI Bleeding Secondary Endpoints: Ventilator-Associated Pneumonia 30-day Survival L->O Pla->O

Figure 1: Experimental workflow of a placebo-controlled trial of oral lansoprazole.

Comparison with Alternatives

Stress ulcer prophylaxis is a critical aspect of patient management in the ICU. Besides lansoprazole, other PPIs such as pantoprazole and esomeprazole are also commonly used. A retrospective study comparing intravenous lansoprazole and pantoprazole found no significant difference in the incidence of gastrointestinal bleeding between the two groups.[3] Histamine-2 receptor antagonists (H2RAs) and sucralfate are other classes of drugs used for this indication. The network meta-analysis suggests that PPIs are likely more effective than H2RAs and sucralfate in preventing clinically important gastrointestinal bleeding.[2]

Signaling Pathways

While this guide focuses on clinical trial data, it is important for the target audience to be aware of the underlying mechanism of action. Lansoprazole, as a proton pump inhibitor, irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells. This action inhibits the final step of acid secretion, leading to a profound and long-lasting reduction in gastric acidity. This reduction in acidity is the primary mechanism by which lansoprazole is thought to prevent the formation of stress-related mucosal damage.

signaling_pathway cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen L Lansoprazole (activated in acidic canaliculus) PP H+/K+ ATPase (Proton Pump) L->PP irreversibly inhibits H H+ (Acid) Secretion PP->H X X A Reduced Gastric Acidity H->A leads to

Figure 2: Mechanism of action of Lansoprazole.

References

Safety Operating Guide

Proper Disposal of Leminoprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of leminoprazole, a proton pump inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and minimize environmental impact.

The following guidelines are based on established best practices for pharmaceutical waste management and data from safety data sheets for similar compounds, such as lansoprazole. It is imperative to consult your institution's environmental health and safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Summary of Key Safety and Handling Information

The following table summarizes crucial safety information relevant to the handling of this compound, based on data for the closely related compound, lansoprazole.

ParameterInformationCitation
Primary Routes of Exposure Ingestion, Inhalation[1]
Health Hazards Causes skin and eye irritation. Irritating to the respiratory system.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, eye/face protection, and suitable protective clothing.[1][2][3]
Handling Avoid contact with skin, eyes, and clothing. Do not ingest or breathe dust. Handle in accordance with good industrial hygiene and safety practice.[1][4]
Storage Keep container tightly closed in a dry and well-ventilated place. Store at room temperature and protect from light.[1]
Spill Response Ensure adequate ventilation. Avoid dust formation. Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1][5]

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the disposal of unused or expired this compound in a laboratory setting.

Objective: To safely dispose of this compound while minimizing risk to personnel and the environment.

Materials:

  • Unused or expired this compound

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Sealable plastic bag or a disposable container with a lid

  • An undesirable, non-toxic substance (e.g., used coffee grounds, cat litter)

  • Approved waste disposal plant container

Procedure:

  • Consult Local Regulations: Before proceeding, confirm your institution's and local jurisdiction's specific requirements for pharmaceutical waste disposal.

  • Wear Appropriate PPE: Put on safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[1][2][3]

  • Prepare for Disposal:

    • Option 1: Drug Take-Back Program (Preferred): The most environmentally sound method is to use a drug take-back program if available.[6][7] Many communities have designated collection sites for pharmaceutical waste.[6]

    • Option 2: On-Site Disposal (if permitted): If a take-back program is not accessible, and on-site disposal is permitted by your institution, proceed with the following steps.

  • Inactivation and Packaging:

    • Do not flush this compound down the toilet or drain unless specifically instructed by the manufacturer or your EHS department.[8][9] Improper disposal can lead to contamination of water sources.[8][10][11]

    • For solid forms (pills, capsules), do not crush them.[7]

    • Mix the this compound with an unappealing substance like used coffee grounds or cat litter.[7][9] This makes the drug less attractive to children and pets and helps prevent diversion.

    • Place the mixture in a sealable plastic bag or a disposable container with a lid to prevent leakage.[9]

  • Final Disposal:

    • Place the sealed container into an approved waste disposal plant container as designated by your institution's EHS department.[2]

    • Remove or black out any personal or identifying information from the original container before disposing of it in the regular trash.[9]

  • Documentation: Record the date, quantity, and method of disposal in your laboratory's chemical inventory or waste log.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs take_back Is a Drug Take-Back Program Available? consult_ehs->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes on_site_disposal Is On-Site Disposal Permitted? take_back->on_site_disposal No end_process End of Disposal Process use_take_back->end_process mix_substance Mix with Undesirable Substance (e.g., coffee grounds) on_site_disposal->mix_substance Yes contact_ehs_alt Contact EHS for Alternative Disposal Method on_site_disposal->contact_ehs_alt No seal_container Place in a Sealed Container mix_substance->seal_container dispose_waste Dispose in Approved Waste Container seal_container->dispose_waste dispose_waste->end_process contact_ehs_alt->end_process

Caption: Decision workflow for the proper disposal of this compound.

Environmental Considerations

Proton pump inhibitors (PPIs) and their metabolites can persist in the aquatic environment.[12] While some studies suggest that certain PPIs may undergo photodegradation, the transformation products can still be present and their full ecotoxicological impact is an area of ongoing research.[13] Adhering to proper disposal protocols is crucial to mitigate potential environmental risks associated with pharmaceutical waste.

References

Essential Safety and Logistical Information for Handling Leminoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Leminoprazole, a compound requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles are recommended.[1] In situations with a potential for splashing, a face shield should be worn.
Skin Protection Wear appropriate protective gloves, such as nitrile or latex, and clothing to prevent skin exposure.[2][3] A lab coat or protective garment is also recommended.[1][2]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust or aerosols may be generated, a risk assessment should determine the need for a respirator.[2] In such cases, a particle filter is recommended.[3]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[3]

  • Verify that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Limit access to the handling area to trained personnel only.[2]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Do not get the substance in the eyes, on skin, or on clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][4]

  • Store at room temperature in the original container.[4]

  • Protect from light by storing in light-resistant containers.[4]

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

1. Unused or Expired this compound:

  • The preferred method of disposal is through a registered drug take-back program.[5]

  • If a take-back program is not available, the following steps should be taken for disposal in the trash[6]:

    • Remove the this compound from its original container. Do not crush tablets or capsules.[6][7]

    • Mix the medication with an undesirable substance such as dirt, cat litter, or used coffee grounds.[6][8]

    • Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub with a lid.[6][8]

    • Dispose of the sealed container in the household trash.[6]

2. Empty Containers:

  • Before disposing of or recycling empty containers, remove or scratch out all personal and prescription information from the label.[6]

  • The empty container can then be placed in the trash or recycled.[6]

Important Note: Do not flush expired or unwanted this compound down the toilet or drain unless specifically instructed to do so by the product information.[8]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from receipt of the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_safety Safety Measures A Receive this compound B Verify SDS Information A->B C Don Appropriate PPE B->C D Prepare Well-Ventilated Workspace C->D E Weigh/Measure this compound D->E F Perform Experimental Procedure E->F G Clean Work Area F->G H Segregate Waste G->H I Dispose of Contaminated PPE H->I J Dispose of Unused this compound H->J K Accidental Spill M Follow Spill Cleanup Protocol K->M L Personal Exposure N Administer First Aid & Seek Medical Attention L->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.